2,2'-Thiobis(6-tert-butyl-p-cresol)
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWCQFCZUNBTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059012 | |
| Record name | 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-66-4 | |
| Record name | 2,2′-Thiobis(4-methyl-6-tert-butylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioalkofen BP | |
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| Record name | Phenol, 2,2'-thiobis[6-(1,1-dimethylethyl)-4-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-di-tert-butyl-2,2'-thiodi-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,2'-THIOBIS(6-TERT-BUTYL-P-CRESOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0V73I549 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Antioxidant Mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the multifaceted antioxidant mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol). This sterically hindered phenolic antioxidant employs a dual-action strategy, combining primary radical scavenging with secondary hydroperoxide decomposition, to effectively inhibit oxidative degradation in a variety of matrices. We will delve into the intricacies of its primary antioxidant function via hydrogen atom transfer, the pivotal role of steric hindrance in stabilizing the resultant phenoxyl radical, and the often-overlooked but critical contribution of the thioether bridge to its overall efficacy. Furthermore, this guide will elucidate the synergistic interplay of 2,2'-Thiobis(6-tert-butyl-p-cresol) with other classes of antioxidants, providing a holistic understanding of its application in complex systems. Detailed experimental protocols for evaluating its antioxidant capacity are also presented, offering researchers the tools to quantify its performance.
Introduction: The Significance of 2,2'-Thiobis(6-tert-butyl-p-cresol) as a Phenolic Antioxidant
2,2'-Thiobis(6-tert-butyl-p-cresol), a prominent member of the hindered phenolic antioxidant family, is a bifunctional molecule renowned for its efficacy in mitigating oxidative damage. Its unique structure, featuring two sterically hindered phenolic moieties linked by a sulfur bridge, underpins its potent and versatile antioxidant capabilities. This guide will dissect the chemical principles that govern its function, providing a granular understanding of its protective mechanisms.
The tert-butyl groups positioned ortho to the hydroxyl groups play a crucial role in the molecule's function. This steric hindrance enhances the stability of the phenoxyl radicals that form during the antioxidant process, a key factor in its effectiveness.[1]
Core Antioxidant Mechanisms
The antioxidant prowess of 2,2'-Thiobis(6-tert-butyl-p-cresol) stems from a two-pronged approach: primary radical scavenging and secondary hydroperoxide decomposition.
Primary Antioxidant Action: Radical Scavenging via Hydrogen Atom Transfer (HAT)
The principal mechanism by which 2,2'-Thiobis(6-tert-butyl-p-cresol) neutralizes free radicals is through Hydrogen Atom Transfer (HAT). The phenolic hydroxyl groups readily donate a hydrogen atom to highly reactive radicals (R•), such as peroxyl (ROO•) and hydroxyl (HO•) radicals, thereby terminating the oxidative chain reaction.
Reaction: Ar-OH + R• → Ar-O• + R-H
This process transforms the destructive free radical into a stable, non-reactive species. The resulting phenoxyl radical (Ar-O•) is significantly stabilized by two key features of the molecule's architecture:
-
Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, distributing its reactivity and increasing its stability.
-
Steric Hindrance: The bulky tert-butyl groups flanking the hydroxyl group physically shield the radical center, preventing it from participating in further propagation reactions.[2] This steric protection is paramount to the efficacy of hindered phenolic antioxidants.[2]
Caption: Hydrogen Atom Transfer (HAT) Mechanism.
Secondary Antioxidant Action: The Role of the Sulfur Bridge in Hydroperoxide Decomposition
Beyond its primary radical scavenging activity, the thioether linkage in 2,2'-Thiobis(6-tert-butyl-p-cresol) provides a crucial secondary antioxidant mechanism: the decomposition of hydroperoxides (ROOH). Hydroperoxides are relatively stable but can undergo homolytic cleavage, particularly in the presence of heat or metal ions, to generate highly reactive radicals, thus propagating the oxidative cycle.
The sulfur atom in the bridge can be oxidized by hydroperoxides, converting them into non-radical products, primarily alcohols. This process involves the sequential oxidation of the sulfide to a sulfoxide and then to a sulfone.[3][4]
Reaction: R-S-R' + ROOH → R-S(O)-R' + ROH Further Oxidation: R-S(O)-R' + ROOH → R-S(O)₂-R' + ROH
This decomposition of hydroperoxides prevents the formation of new radical species, thereby inhibiting the initiation of new oxidative chains. This dual functionality makes 2,2'-Thiobis(6-tert-butyl-p-cresol) a particularly robust antioxidant.
Caption: Hydroperoxide Decomposition by the Sulfur Bridge.
Synergistic Antioxidant Effects
The efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) can be significantly enhanced when used in combination with other classes of antioxidants, a phenomenon known as synergism. A particularly well-documented synergistic relationship exists with phosphite co-antioxidants.
In this partnership, the hindered phenol acts as the primary antioxidant, donating a hydrogen atom to a peroxyl radical (ROO•) to form a hydroperoxide (ROOH) and a stabilized phenoxyl radical. The phosphite antioxidant then functions as a secondary antioxidant, reducing the newly formed hydroperoxide to a stable alcohol, thereby preventing it from initiating new radical chains. The phosphite is concomitantly oxidized to a phosphate.[5][6]
This cooperative cycle regenerates the primary antioxidant's capacity and provides a more comprehensive defense against oxidative degradation.
Caption: Synergistic Mechanism with Phosphite Antioxidants.
Transformation Products
Understanding the fate of 2,2'-Thiobis(6-tert-butyl-p-cresol) after it has fulfilled its antioxidant role is crucial for a complete mechanistic picture. Upon scavenging free radicals, the initial phenoxyl radical can undergo further reactions. Due to the steric hindrance provided by the tert-butyl groups, radical-radical coupling is less likely. Instead, the phenoxyl radical is relatively stable.
The sulfur bridge, upon reaction with hydroperoxides, is oxidized to sulfoxide and subsequently to sulfone derivatives.[3][4] Further degradation of the molecule can lead to the formation of various smaller phenolic compounds and sulfur-containing species, though the exact identification of all transformation products can be complex and dependent on the specific oxidative environment. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are instrumental in identifying these transformation products.[7]
Experimental Evaluation of Antioxidant Activity
The antioxidant efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) can be quantitatively assessed using various in vitro assays. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are based on the ability of the antioxidant to reduce a stable colored radical, leading to a measurable change in absorbance.
DPPH Radical Scavenging Assay Protocol
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a maximum absorbance at approximately 517 nm. When reduced by an antioxidant, it becomes the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound solutions (serial dilutions of 2,2'-Thiobis(6-tert-butyl-p-cresol) in methanol)
-
Standard antioxidant solution (e.g., Trolox or ascorbic acid)
-
Methanol (as blank)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and standard in methanol.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[8]
-
ABTS Radical Cation Scavenging Assay Protocol
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Principle: The ABTS radical cation is a blue-green chromophore with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution and a decrease in absorbance.
-
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test compound solutions (serial dilutions of 2,2'-Thiobis(6-tert-butyl-p-cresol))
-
Standard antioxidant solution (e.g., Trolox)
-
Phosphate buffer
-
-
Procedure:
-
Generate the ABTS•+ stock solution by reacting the ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox.[9]
-
Caption: General Workflow for Antioxidant Capacity Assays.
Quantitative Data Summary
While specific IC50 values for 2,2'-Thiobis(6-tert-butyl-p-cresol) are not consistently reported across a wide range of studies, the antioxidant activity of structurally similar sulfur-containing phenolic compounds has been evaluated. The table below presents representative data for related compounds to provide a comparative context for the expected efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol).
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 | |
| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 | |
| Trolox (Standard) | DPPH | 3.77 | [7] |
| Trolox (Standard) | ABTS | 2.93 | [7] |
Note: The antioxidant activity of a specific compound can vary depending on the experimental conditions, including solvent, pH, and incubation time.
Conclusion
2,2'-Thiobis(6-tert-butyl-p-cresol) stands as a highly effective antioxidant due to its sophisticated, dual-action mechanism. The synergy between its primary radical scavenging capability, enhanced by steric hindrance, and the secondary hydroperoxide decomposing function of its sulfur bridge, provides robust protection against oxidative degradation. Its ability to act synergistically with other antioxidants further amplifies its utility in complex formulations. The experimental protocols detailed herein provide a framework for researchers to quantify and compare the antioxidant performance of this and other related compounds, facilitating the development of more stable and durable products. A thorough understanding of its multifaceted mechanistic pathways is paramount for its optimal application in research, materials science, and drug development.
References
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Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Vinati Organics. [Link]
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Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (n.d.). PMC. [Link]
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Action Mechanisms of Phosphite and Phosphonite Stabilizers. (2009, July 22). ACS Publications. [Link]
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Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. [Link]
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Antioxidant interaction between organic phosphites and hindered amine light stabilisers during processing and thermoxidation of polypropylen. (n.d.). wiley.com. [Link]
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Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). NIH. [Link]
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Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. (2022, January 6). NIH. [Link]
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Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. (n.d.). NIH. [Link]
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Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells. (2022, July 7). PMC - NIH. [Link]
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Mechanism of the Reaction of Radicals with Peroxides and Dimethyl Sulfoxide in Aqueous Solution. (n.d.). ResearchGate. [Link]
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Radical scavenging activity of phenol (1–17) and thiophenol (18–34)... (n.d.). ResearchGate. [Link]
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Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (n.d.). RSC Publishing. [Link]
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dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Effects of Plant-Derived Polyphenols on the Antioxidant Activity and Aroma of Sulfur-Dioxide-Free Red Wine. (2023, July 6). PMC - NIH. [Link]
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Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). PMC - NIH. [Link]
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EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. (2013, May 1). PubMed. [Link]
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Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. (n.d.). NIH. [Link]
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Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. (2022, April 28). PubMed. [Link]
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IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. [Link]
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Activation of Hydrogen Peroxide by Acetonitrile in the Oxidation of Thioethers: Reaction Kinetics and Mechanism. (n.d.). ResearchGate. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers. [Link]
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Oxidative coupling of phenols. (n.d.). Wikipedia. [Link]
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Reactions of suflides. (2019, October 15). YouTube. [Link]
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An In-depth Technical Guide to 2,2'-Thiobis(6-tert-butyl-p-cresol)
Introduction
2,2'-Thiobis(6-tert-butyl-p-cresol), also known by its CAS Number 90-66-4 and various trade names such as Irganox 1081, is a high-performance phenolic antioxidant.[1][2][3] It is a sulfur-bridged compound featuring two sterically hindered phenolic groups.[2] This unique molecular architecture makes it highly effective at scavenging free radicals and inhibiting oxidative degradation processes.[2][4] Consequently, it finds widespread application as a stabilizer in various polymers, including plastics and rubber, extending their service life and preserving their physical properties.[2][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, antioxidant mechanism, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and material science.
Physicochemical Properties
The efficacy and application of 2,2'-Thiobis(6-tert-butyl-p-cresol) are dictated by its distinct physicochemical properties. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H30O2S | [1][5] |
| Molecular Weight | 358.54 g/mol | [1][3][5] |
| Appearance | White or pale yellow crystalline powder | [6] |
| Melting Point | 84-85 °C | [1][7] |
| Boiling Point | 431.1 °C at 760 mmHg | [1][5] |
| Flash Point | 209.3 °C | [1][5] |
| Density | 1.11 g/cm³ | [1] |
| Water Solubility | 8 µg/L at 20 °C | [1][8] |
| Vapor Pressure | 4.9E-08 mmHg at 25°C | [1] |
| Refractive Index | 1.594 | [1] |
| pKa | 10.30 ± 0.50 (Predicted) | [1][8] |
Synthesis and Purification
Synthesis
A common laboratory-scale synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) involves the reaction of 2-tert-butyl-4-methyl-phenol with sulfur dichloride.[9]
Experimental Protocol: Synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) [9]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reactant Charging: Charge the flask with 2-tert-butyl-4-methyl-phenol and a suitable solvent, such as light petroleum.
-
Catalyst Addition: Add a catalytic amount of zinc chloride to the reaction mixture.
-
Reagent Addition: While stirring at ambient temperature, slowly add sulfur dichloride to the mixture via the dropping funnel.
-
Reaction Monitoring: The reaction is typically allowed to proceed for approximately 17 hours. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer.
-
Purification: Wash the organic phase sequentially with a saturated aqueous solution of sodium chloride and then with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Antioxidant Mechanism
The antioxidant activity of 2,2'-Thiobis(6-tert-butyl-p-cresol) is attributed to the synergistic action of its sterically hindered phenolic groups and the sulfur bridge.[2] The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions.[2][10]
The large tert-butyl groups positioned ortho to the hydroxyl group provide significant steric hindrance.[2][10] This steric bulk stabilizes the resulting phenoxyl radical, preventing it from participating in further undesirable reactions and enhancing the antioxidant's longevity.[2][10] The sulfur bridge can also contribute to the overall antioxidant activity through a secondary mechanism by decomposing hydroperoxides.[2]
Caption: Radical scavenging mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Applications
The primary application of 2,2'-Thiobis(6-tert-butyl-p-cresol) is as a high-performance antioxidant and stabilizer in a variety of materials.[4]
-
Polymer Stabilization: It is widely used in thermoplastic polymers like polyolefins to prevent thermal-oxidative degradation during high-temperature processing and throughout the product's lifespan.[2] This helps to maintain crucial polymer properties such as melt flow index.[2]
-
Rubber and Synthetic Fibers: It effectively extends the service life of rubber and synthetic fibers by inhibiting oxidative degradation.[4]
-
Industrial Oils: It can be incorporated into industrial oils, such as gear oil, hydraulic oil, and transformer oil, to improve their antioxidant properties.[11]
Safety and Toxicology
2,2'-Thiobis(6-tert-butyl-p-cresol) is classified with certain hazards and requires careful handling.
-
Hazard Classification: It may cause an allergic skin reaction and is considered harmful to aquatic life with long-lasting effects.[3][12] Some classifications also indicate it may cause skin and serious eye irritation.[5][12]
-
Handling Precautions: It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles, to avoid skin and eye contact.[13][14] Avoid the formation of dust and aerosols.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][13]
-
Toxicological Profile: Research on similar thiobis phenolic antioxidants has suggested potential developmental toxicity in aquatic organisms.[2] It has also been noted as a potential endocrine disruptor.[3][15]
Conclusion
2,2'-Thiobis(6-tert-butyl-p-cresol) is a potent and versatile phenolic antioxidant with significant industrial importance. Its unique structure, combining sterically hindered phenols with a sulfur bridge, provides an effective mechanism for inhibiting oxidative degradation in a wide range of materials. A thorough understanding of its chemical properties, synthesis, and safety precautions is essential for its proper application in research and industry.
References
- AccuStandard. (n.d.). CAS No. 90-66-4 - Irganox® 1081.
- LookChem. (n.d.). Cas 90-66-4, 2,2'-Thiobis(6-tert-butyl-p-cresol).
- BenchChem. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol).
- ChemicalBook. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol) | 90-66-4.
- Kuujia. (n.d.). Cas no 90-66-4 (Antioxidant 2246-S).
- PubChem. (n.d.). 2,2'-Thiobis(4-methyl-6-tert-butylphenol).
- SIELC Technologies. (2018, May 16). 2,2'-Thiobis[6-tert-butyl-p-cresol].
- Echemi. (2022, December 31). 2,2'-Thiobis(6-tert-butyl-p-cresol).
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- Merck. (n.d.). 4,4′-Thiobis(2-tert-butyl-5-methylphenol) - for synthesis.
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An In-Depth Technical Guide to 2,2'-Thiobis(6-tert-butyl-p-cresol)
CAS Number: 90-66-4
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Thiobis(6-tert-butyl-p-cresol), also known by industrial synonyms such as Irganox 1081, is a sulfur-bridged, sterically hindered phenolic antioxidant.[1][2] Its molecular structure, featuring two phenolic rings linked by a thioether bridge, makes it a highly effective scavenger of free radicals and an inhibitor of oxidative chain reactions.[3] This guide provides a comprehensive technical overview of its synthesis, mechanism of action, applications, and safety profile, with a particular focus on its relevance to materials science and potential, though currently underexplored, implications for biomedical research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,2'-Thiobis(6-tert-butyl-p-cresol) is fundamental to its application and handling.
| Property | Value | Reference(s) |
| Molecular Formula | C22H30O2S | [2] |
| Molecular Weight | 358.54 g/mol | [2] |
| Melting Point | 84-85 °C | [4] |
| Boiling Point | 431.1 ± 45.0 °C (Predicted) | [4] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [4] |
| Water Solubility | 8 µg/L at 20 °C | [4] |
| LogP | 6.5 at 25 °C | [4] |
| Appearance | White to pale-yellow crystalline solid |
Synthesis and Mechanism
The synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) typically involves the electrophilic substitution reaction of 2-tert-butyl-4-methylphenol with a sulfur-donating agent, such as sulfur dichloride.[5]
General Synthetic Protocol
-
Reaction Setup: 2-tert-butyl-4-methylphenol is dissolved in a suitable inert solvent, such as light petroleum or chloroform, in a reaction vessel equipped with a stirrer and a dropping funnel.[6]
-
Addition of Sulfur Dichloride: Sulfur dichloride, the electrophile, is added dropwise to the solution of the phenol. The reaction is typically carried out at or near room temperature.[6] A catalyst, such as zinc chloride, may be employed.
-
Reaction Progression: The reaction mixture is stirred for a prolonged period, for instance, up to 17 hours, to ensure completion.
-
Workup and Purification: Upon completion, the reaction mixture is worked up to remove the solvent and any unreacted starting materials. The crude product is then purified, often by recrystallization from a suitable solvent like n-hexane, to yield the final 2,2'-Thiobis(6-tert-butyl-p-cresol) product.
Reaction Mechanism
The underlying mechanism is an electrophilic aromatic substitution. The sulfur atom in sulfur dichloride acts as the electrophile, which is attacked by the electron-rich aromatic ring of the 2-tert-butyl-4-methylphenol. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore the aromaticity of the ring. This process occurs on both phenolic molecules, resulting in the formation of the thioether bridge.
Caption: General schematic of the synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Mechanism of Antioxidant Action
The antioxidant efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) is a result of the synergistic action of its sterically hindered phenolic groups and the sulfur bridge.[3]
Primary Antioxidant Activity: Free Radical Scavenging
The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[3] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl groups at the ortho position, which prevents it from initiating further oxidation.[7]
Caption: Hydrogen atom donation from the phenolic group to a free radical.
Secondary Antioxidant Activity: Hydroperoxide Decomposition
The sulfur bridge contributes to the overall antioxidant activity by decomposing hydroperoxides, which are unstable intermediates in oxidation processes that can break down to form more free radicals. The thioether can be oxidized to sulfoxides and then to sulfones, a process that consumes hydroperoxides without the formation of new radical species.
Applications
The primary application of 2,2'-Thiobis(6-tert-butyl-p-cresol) is as a stabilizer in various polymers.
Polymer Stabilization
It is widely used in polyolefins, such as polyethylene and polypropylene, to prevent thermal-oxidative degradation during processing and throughout the service life of the material.[3] This helps to maintain the mechanical and physical properties of the polymer, such as its melt flow index and structural integrity.
Potential Biomedical Applications: An Area for Future Research
While extensively used in industry, the application of 2,2'-Thiobis(6-tert-butyl-p-cresol) in drug development and biomedical fields is not well-documented in current literature. However, the known antioxidant and anti-inflammatory properties of other phenolic compounds suggest potential avenues for future research.[8][9] Structurally related sulfur-containing phenolic compounds have been investigated for a range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[10][11][12] Given its potent antioxidant capabilities, 2,2'-Thiobis(6-tert-butyl-p-cresol) could be a candidate for investigation in disease models where oxidative stress is a key pathological factor. It is important to note that any potential therapeutic application would require extensive toxicological and pharmacological evaluation.
Toxicology and Safety
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,2'-Thiobis(6-tert-butyl-p-cresol) may cause an allergic skin reaction (H317) and is harmful to aquatic life with long-lasting effects (H412).[2]
Handling and First Aid
-
Handling: It should be handled in a well-ventilated area with appropriate personal protective equipment, including gloves and safety goggles, to avoid skin and eye contact.[13] Dust formation should be minimized.[13]
-
Inhalation: If inhaled, move the individual to fresh air.[13]
-
Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water.[13]
-
Eye Contact: For eye contact, rinse with pure water for at least 15 minutes.[13]
-
Ingestion: If ingested, rinse the mouth with water and do not induce vomiting.[13]
Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)
Specific toxicokinetic data for 2,2'-Thiobis(6-tert-butyl-p-cresol) is limited. However, studies on other bisphenols provide some insights into its likely metabolic fate.[14][15] Phenolic compounds are generally absorbed in the gastrointestinal tract and undergo extensive metabolism, primarily in the liver.[16] The main metabolic pathways are expected to be Phase II conjugation reactions, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion via urine and feces. The lipophilic nature of 2,2'-Thiobis(6-tert-butyl-p-cresol), as indicated by its high LogP value, may influence its distribution and potential for bioaccumulation.[4]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol).[1][14]
General HPLC Protocol
-
Sample Preparation: Samples containing the analyte are typically dissolved in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.[15] For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and remove interfering substances.[17]
-
Chromatographic Conditions:
-
Column: A reverse-phase (RP) C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.[1][14] The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape.[1][14]
-
Detection: UV detection at a wavelength of around 280 nm is suitable for this compound.
-
-
Mass Spectrometry (MS) Compatibility: For more sensitive and selective detection, HPLC can be coupled with mass spectrometry. In such cases, volatile mobile phase modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[1][14]
Caption: General workflow for the HPLC analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Conclusion
2,2'-Thiobis(6-tert-butyl-p-cresol) is a well-established and highly effective antioxidant with significant industrial applications, particularly in the stabilization of polymers. Its dual-action mechanism, involving both free radical scavenging and hydroperoxide decomposition, provides robust protection against oxidative degradation. While its role in materials science is clear, its potential in the biomedical and pharmaceutical fields remains largely unexplored. The potent antioxidant properties of this and similar thiobisphenols suggest that they may be of interest for future research into diseases associated with oxidative stress. However, a thorough investigation of their pharmacological activity and a comprehensive understanding of their toxicokinetics will be essential before any potential therapeutic applications can be considered.
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2,2'-Thiobis(6-tert-butyl-p-cresol) synthesis from p-cresol
An In-depth Technical Guide to the Synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) from p-Cresol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Thiobis(6-tert-butyl-p-cresol) is a potent antioxidant widely utilized in the stabilization of polymers, oils, and other organic materials. Its synthesis from the readily available feedstock, p-cresol, is a two-step process involving regioselective alkylation followed by sulfur bridging. This guide provides a comprehensive examination of this synthetic pathway, delving into the underlying reaction mechanisms, a comparative analysis of catalytic systems, detailed experimental protocols, and methods for purification and characterization. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to enable researchers to optimize this synthesis for both laboratory and potential industrial applications.
Introduction: Synthetic Strategy and Industrial Relevance
The synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol), also known as 2,2'-Thiobis(6-tert-butyl-4-methylphenol)[1][2], is a classic example of building molecular complexity through sequential electrophilic aromatic substitution reactions. The molecule's efficacy as an antioxidant stems from its sterically hindered phenolic hydroxyl groups, which can readily donate a hydrogen atom to quench free radicals, and the thioether bridge that contributes to its overall stability and performance.
The overall synthetic route proceeds in two distinct stages:
-
Friedel-Crafts Alkylation: The selective ortho-alkylation of p-cresol with a tert-butylating agent to form the key intermediate, 6-tert-butyl-p-cresol.
-
Thioether Bridging: The coupling of two molecules of the intermediate using sulfur dichloride to install the thioether linkage at the remaining activated ortho position.
This guide will dissect each stage, providing the technical depth required for successful and optimized execution.
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of 6-tert-butyl-p-cresol (Intermediate)
The critical first step is the regioselective introduction of a tert-butyl group onto the p-cresol ring. The hydroxyl and methyl groups of p-cresol are both ortho-, para- directing. Since the para position is blocked by the methyl group, electrophilic attack is directed to the two equivalent ortho positions (C2 and C6).
Reaction Principle and Mechanism
The reaction is a Friedel-Crafts alkylation. An acid catalyst is employed to generate a tert-butyl carbocation (an electrophile) from a suitable precursor like tert-butanol or tert-butyl chloride. This highly reactive carbocation then attacks the electron-rich aromatic ring of p-cresol.
Caption: Electrophilic substitution mechanism.
Expertise in Action: Selecting the Catalyst and Alkylating Agent
The choice of catalyst is paramount to achieving high conversion and, crucially, high selectivity for the mono-alkylated product over the di-alkylated byproduct (2,6-di-tert-butyl-p-cresol).[3]
-
Alkylating Agents:
-
Catalytic Systems: A wide array of catalysts have been investigated, each with distinct advantages and operational requirements. The goal is to maximize activity while controlling the reaction to favor the desired 2-tert-butyl-p-cresol (2-TBC).
| Catalyst System | Alkylating Agent | Temperature (°C) | p-Cresol Conversion (%) | Selectivity (2-TBC/DTBC) (%) | Key Insights & References |
| Sulfated Zirconia (Solid Acid) | tert-Butanol | 245 | ~92 | ~98 (for 2-TBC) | Highly active and reusable solid catalyst suitable for vapor-phase reactions. De-alkylation can occur at higher temperatures.[4] |
| Brønsted Acidic Ionic Liquids | tert-Butanol | 70 - 75 | 79 - 89 | 92 - 95 (for 2-TBC) | Offer high conversion under milder liquid-phase conditions. Catalyst can be recovered and recycled.[5][8][9] |
| Anhydrous AlCl₃ (Lewis Acid) | tert-Butyl Chloride | 140 | High | Good (Optimizable) | A classic, effective Lewis acid catalyst. Requires careful control of stoichiometry and temperature to avoid side reactions.[7] |
| Zeolites (e.g., H-Beta) | tert-Butanol | ~100-150 | High | Superior to HZSM-5 | Shape-selective catalysis can favor specific isomers. Microwave irradiation can enhance performance.[3][6] |
| Deep Eutectic Solvent (DES) | tert-Butanol | Room Temp. | ~83 | High | A "green" and mild catalytic system, allowing the reaction to proceed efficiently at ambient temperature over longer times.[9] |
Causality Behind Choices: For laboratory-scale synthesis, Brønsted acidic ionic liquids or DES catalysts offer excellent performance under mild conditions with the benefit of catalyst recyclability.[8][9] For larger-scale or continuous-flow processes, solid acid catalysts like sulfated zirconia are highly promising due to their robustness and ease of separation.[4]
Experimental Protocol: Alkylation using Ionic Liquid Catalyst
This protocol is adapted from methodologies reported for Brønsted acidic ionic liquid catalysis.[5][8]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a thermometer.
-
Reagent Charging: To the flask, add p-cresol (1.0 eq.), tert-butanol (1.0 - 1.5 eq.), and the Brønsted acidic ionic liquid catalyst (e.g., [Et₃NH][HSO₄], ~10 mol%). Using a slight excess of p-cresol can help suppress the formation of the di-substituted product.[7]
-
Reaction Execution: Heat the reaction mixture to 70-80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up and Catalyst Recovery:
-
Cool the mixture to room temperature. The ionic liquid phase will often separate.
-
Decant or separate the top organic layer. The bottom ionic liquid layer can be washed with a non-polar solvent (e.g., hexane), dried under vacuum, and reused.[5]
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product, 6-tert-butyl-p-cresol, can be purified by vacuum distillation to yield a colorless liquid or low-melting solid.
Part II: Synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol)
In the final step, two molecules of the purified 6-tert-butyl-p-cresol intermediate are coupled via a sulfur atom.
Reaction Principle and Mechanism
This transformation is achieved through electrophilic substitution using sulfur dichloride (SCl₂). SCl₂ acts as the source of an electrophilic sulfur species which attacks the remaining activated ortho position of the phenolic ring. A second substitution reaction on the other side of the sulfur atom yields the final thiobisphenol. A mild Lewis acid catalyst such as zinc chloride can be used to facilitate the reaction.[10]
Caption: Proposed thio-bridging mechanism.
Reagent Selection and Safety
-
Sulfur Dichloride (SCl₂): This is a highly reactive, corrosive, and toxic cherry-red liquid.[11][12] It is moisture-sensitive and decomposes on contact with water. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat). SCl₂ is often used as a precursor for various organosulfur compounds.[11]
-
Catalyst: Zinc chloride is an effective and inexpensive Lewis acid for this transformation.[10]
Experimental Protocol: Thio-bridging Reaction
This protocol is based on the established synthesis of thiobisphenols.[10]
-
Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler and an acid gas trap (e.g., containing NaOH solution) to neutralize the HCl gas byproduct.
-
Reagent Charging: Dissolve 6-tert-butyl-p-cresol (2.0 eq.) and a catalytic amount of anhydrous zinc chloride (~5 mol%) in a suitable inert solvent, such as light petroleum or dichloromethane.[10]
-
Reaction Execution:
-
Cool the solution in an ice-water bath.
-
Slowly add a solution of sulfur dichloride (1.0 eq.) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition to control the reaction rate and minimize side products.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.[10] The reaction progress can be monitored by TLC.
-
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by 5% sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The crude product is typically a solid. It can be purified effectively by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.
-
The final product, 2,2'-Thiobis(6-tert-butyl-p-cresol), should be a colorless, crystalline solid.[14]
-
Product Characterization
Validation of the final product's identity and purity is essential.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₂S | [1][2] |
| Molecular Weight | 358.54 g/mol | [2][14] |
| Appearance | Colorless, crystalline solid | [14] |
| Melting Point | 84-85 °C | [15] |
| IUPAC Name | 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol | [2] |
| CAS Number | 90-66-4 | [1][16] |
Spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) should be performed to confirm the structure, and the data should be consistent with established values.[2][14]
Safety and Handling
-
p-Cresol: Toxic and corrosive. Avoid skin contact and inhalation.
-
tert-Butanol/tert-Butyl Chloride: Flammable liquids.
-
Acid/Lewis Acid Catalysts: Corrosive. Handle with care.
-
Sulfur Dichloride (SCl₂): Highly toxic, corrosive, and reacts violently with water. Must be handled in a high-performance chemical fume hood. Ensure all glassware is perfectly dry. Have a quenching agent (e.g., sodium bicarbonate solution) readily available for spills.[11]
-
General Precautions: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, throughout the procedure. All reactions should be conducted in well-ventilated areas.[17]
Conclusion
The synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) from p-cresol is a robust and well-documented process. Success hinges on the careful selection of a catalytic system for the initial alkylation to maximize the yield of the mono-substituted intermediate, followed by a controlled thio-bridging reaction using the hazardous but effective reagent, sulfur dichloride. By understanding the mechanisms and the rationale behind the procedural steps, researchers can confidently and safely execute this synthesis to obtain a high-purity product for a variety of applications, from polymer science to materials development.
References
-
Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Mechanistic insights into solvent induced alkylation of p-cresol with tert-butyl alcohol using Brönsted acidic ionic liquids. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst. (2017). ScienceDirect. Retrieved January 12, 2026, from [Link]
-
2,2'-THIOBIS(6-tert-BUTYL-p-CRESOL). (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
2,2'-Thiobis[6-tert-butyl-p-cresol]. (2018). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
tert.-Butylation of p-Cresol with tert.-Butyl Chloride. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
2,2'-THIOBIS(6-TERT-BUTYL-P-CRESOL). (n.d.). GSRS. Retrieved January 12, 2026, from [Link]
-
2,2'-Thiobis(4-methyl-6-tert-butylphenol). (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
CAS No.90-66-4,2,2'-Thiobis(6-tert-butyl-p-cresol) Suppliers. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
-
Sulfur dichloride. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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- 17. chemicalbook.com [chemicalbook.com]
Section 1: Core Chemical Identity and Structure
An In-Depth Technical Guide to Irganox 1081: Structure, Properties, and Application
This guide provides a comprehensive technical overview of Irganox 1081, a high-performance, sulfur-containing phenolic antioxidant. Designed for researchers, polymer scientists, and formulation chemists, this document delves into the core chemical principles, performance characteristics, and analytical methodologies pertinent to the effective application of this stabilizer. We will explore not just the "what" but the "why," offering field-proven insights into its mechanism and utility.
Irganox 1081 is a sterically hindered phenolic antioxidant of the thiobisphenol class. Its unique structure, featuring two hindered phenol groups linked by a sulfur atom, provides a synergistic, dual-function stabilization mechanism.
-
IUPAC Name: 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol[1]
-
Molecular Formula: C₂₂H₃₀O₂S[1]
The strategic placement of bulky tert-butyl groups adjacent to the hydroxyl functionalities is a key design feature. This steric hindrance enhances the stability of the resulting phenoxy radical after hydrogen donation, preventing it from initiating further detrimental reactions and contributing to its non-discoloring properties.
Caption: Chemical Structure of Irganox 1081.
Section 2: Physicochemical Properties
The physical properties of Irganox 1081 are critical to its handling, processing, and performance in various polymer matrices. Its low volatility is particularly important for maintaining stabilization during high-temperature processing of plastics.
| Property | Value | Source(s) |
| Appearance | White to off-white or cream-colored powder | [6] |
| Melting Point | 166 °C (for high-purity reference material) | [2] |
| 84-85 °C (reported for some commercial grades) | [6] | |
| Boiling Point | 431.1 °C (Predicted) | [2][6] |
| Flash Point | 209.3 °C | [2][6] |
| Density | ~1.11 g/cm³ | [6] |
| Solubility (at 20°C) | Water: Practically insoluble (~8 µg/L) | [6] |
| Organic Solvents: Soluble in hexane, isopropanol, ethanol | [5] | |
| Vapor Pressure (at 20°C) | Very low |
A Note on Melting Point: A notable discrepancy exists in the reported melting point of Irganox 1081. While reference standards may exhibit a higher melting point of ~166°C, technical-grade material is often cited with a melting range of 84-85°C.[2][6] This variance can be attributed to differences in purity, crystalline structure (polymorphism), or the presence of isomers from the synthesis process. For formulation purposes, it is crucial to consult the technical data sheet for the specific grade being used.
Section 3: The Dual Antioxidant Mechanism
Irganox 1081 functions as a multifunctional stabilizer, effectively interrupting the auto-oxidation cycle of polymers through two distinct but synergistic mechanisms. This dual action provides comprehensive protection against both thermal and oxidative degradation.
1. Primary Antioxidant: Radical Scavenging (via Hindered Phenol Groups)
The primary role is to intercept and neutralize chain-carrying free radicals (R•, ROO•), which are the primary drivers of polymer degradation. This occurs via a Hydrogen Atom Transfer (HAT) mechanism.[8][9]
-
Step 1 (Initiation): A polymer chain (P-H) under thermal or light stress forms a polymer alkyl radical (P•).
-
Step 2 (Propagation): The alkyl radical (P•) reacts rapidly with oxygen to form a peroxyl radical (POO•). This peroxyl radical can then abstract a hydrogen from another polymer chain, propagating the degradation cycle.
-
Step 3 (Intervention): The hindered phenolic hydroxyl group (-OH) on Irganox 1081 donates its hydrogen atom to the peroxyl radical (POO•), neutralizing it into a stable hydroperoxide (POOH) and forming a stabilized phenoxy radical (Ar-O•).[8][9]
The phenoxy radical is resonance-stabilized and sterically hindered, making it relatively unreactive and unable to continue the chain reaction.
2. Secondary Antioxidant: Hydroperoxide Decomposition (via Thioether Bridge)
The hydroperoxides (POOH) formed during the primary mechanism are thermally unstable and can decompose into highly reactive hydroxyl (•OH) and alkoxyl (PO•) radicals, which can re-initiate degradation. The thioether (-S-) linkage in Irganox 1081 acts as a secondary antioxidant by decomposing these hydroperoxides into non-radical, stable products.[10][11]
-
The sulfur atom is oxidized to sulfoxide and then to sulfone derivatives, a process that catalytically decomposes multiple hydroperoxide molecules into stable alcohols.
This two-pronged approach—scavenging the chain-carrying radicals and decomposing the problematic byproducts—makes Irganox 1081 a highly efficient and long-lasting stabilizer.
Caption: Dual antioxidant mechanism of Irganox 1081.
Section 4: Applications and Performance Insights
Irganox 1081 is utilized in a wide range of organic polymers and materials where protection against thermo-oxidative degradation is required.
-
Polyolefins (PE, PP): Its excellent compatibility and low volatility make it ideal for protecting these polymers during high-temperature processing (extrusion, molding) and ensuring long-term service life.
-
Elastomers and Rubbers (Synthetic & Natural): It is particularly effective in light-colored rubber applications where non-staining and non-discoloring properties are paramount.
-
Other Polymers: It finds use in ABS, HIPS, polyamides, and hot-melt adhesives.
-
Lubricants and Oils: Its oil solubility allows it to function as a potent stabilizer in lubricants, preventing oxidation and sludge formation.
Field Insights: The causality behind its selection often relates to its multifunctional nature. In applications like wire and cable insulation, both processing stability (preventing scorch) and long-term thermal stability are critical. Irganox 1081 provides both. Furthermore, its ability to act synergistically with other stabilizers, such as phosphites (e.g., Irgafos 168), allows formulators to create highly robust and cost-effective stabilization packages.
Section 5: Analytical and Quality Control Protocols
Verifying the presence and efficacy of Irganox 1081 in a formulated product is essential for quality assurance. The following are standard, field-proven methodologies.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for extracting and quantifying Irganox 1081 from a polymer matrix, such as polyethylene.[12][13][14]
Objective: To determine the weight percentage (% w/w) of Irganox 1081 in a polymer sample.
Methodology:
-
Sample Preparation (Solvent Extraction):
-
Weigh approximately 2-5 grams of the polymer sample (pellets or film) into a Soxhlet extraction thimble.
-
Place the thimble into a Soxhlet extractor fitted with a 250 mL round-bottom flask.
-
Add 150 mL of an appropriate solvent (e.g., dichloromethane or chloroform) to the flask.
-
Extract the sample for 6-8 hours, ensuring a cycle rate of 4-5 cycles per hour.
-
After extraction, allow the apparatus to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Transfer the concentrated extract to a 10 mL volumetric flask. Rinse the round-bottom flask with a small amount of solvent and add the rinsing to the volumetric flask.
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detector: UV-Vis detector set at an appropriate wavelength (typically determined by scanning a standard, e.g., ~280 nm).
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of Irganox 1081 (from a certified reference material) in the extraction solvent at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract.
-
Determine the concentration of Irganox 1081 in the sample solution using the calibration curve.
-
Calculate the weight percentage in the original polymer sample using the initial sample weight and final solution volume.
-
Caption: Workflow for HPLC quantification of Irganox 1081.
Protocol 2: Performance Evaluation by Differential Scanning Calorimetry (DSC) - Oxidative Induction Time (OIT)
The OIT test is an accelerated method to assess the thermo-oxidative stability of a material. It measures the time until the onset of exothermic oxidation at an elevated temperature in an oxygen atmosphere.[15][16][17][18] A longer OIT indicates better stabilization.
Objective: To determine the relative effectiveness of the antioxidant package in a polyolefin sample according to ASTM D3895.
Methodology:
-
Sample Preparation:
-
Cut a small, representative sample from the material (e.g., a 3-5 mg disc from a compression-molded plaque or a finished part).
-
Place the sample into an open aluminum DSC pan. Ensure the sample is flat and makes good thermal contact with the bottom of the pan.
-
Place an empty, open aluminum pan in the reference position of the DSC cell.
-
-
DSC Instrument Program:
-
Purge: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 ± 5 mL/min for at least 5 minutes to create an inert atmosphere.
-
Heating Phase: While maintaining the nitrogen flow, heat the sample from ambient temperature to 200 °C at a heating rate of 20 °C/min.
-
Isothermal Equilibration: Hold the sample at 200 °C for 5 minutes to ensure thermal equilibrium.
-
Gas Switch & Test: Simultaneously start recording the thermal data and switch the purge gas from nitrogen to high-purity oxygen at the same flow rate (50 ± 5 mL/min).
-
Data Collection: Continue holding the sample at 200 °C under oxygen until the exothermic oxidation peak is observed and has returned to the baseline.
-
-
Data Analysis:
-
The OIT is the time interval from the initial switch to oxygen (t₀) to the onset of the exothermic oxidation peak.
-
The onset is determined by the intersection of the tangent drawn at the steepest point of the exotherm with the extrapolated baseline of the thermal curve.
-
Report the OIT in minutes.
-
Caption: Idealized DSC curve from an OIT experiment.
Section 6: Safety and Handling
While Irganox 1081 is a stable solid, standard laboratory and industrial hygiene practices must be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat or protective clothing.[3][4] In dusty environments, respiratory protection may be required.[3][4]
-
Health Hazards: May cause an allergic skin reaction in sensitive individuals.[2] Avoid inhalation of dust and direct contact with skin and eyes.
-
Environmental Hazards: Classified as potentially harmful to aquatic life with long-lasting effects. Prevent release into drains and waterways.
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[3]
Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed information.[3][4]
Conclusion
Irganox 1081 is a potent and versatile antioxidant whose efficacy is rooted in its dual-function chemical structure. By combining a primary, radical-scavenging hindered phenol with a secondary, hydroperoxide-decomposing thioether bridge, it provides comprehensive and long-lasting protection to a wide array of polymeric materials. A thorough understanding of its properties, mechanisms, and the analytical methods used to verify its performance enables scientists and engineers to optimize formulations for enhanced durability and service life.
References
-
ASTM International. (n.d.). ASTM D3895-07 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from Google Search.[15]
-
ASTM International. (2023). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from Google Search.[16]
-
AccuStandard. (n.d.). CAS No. 90-66-4 - Irganox® 1081. Retrieved from Google Search.[2]
-
Infrared Heating Technologies. (2023). DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. Retrieved from Google Search.[17]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS IRGANOX 1081. Retrieved from Google Search.[3]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Irganox 1081. Retrieved from Google Search.[4]
-
ASTM International. (n.d.). Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from Google Search.[18]
-
ResearchGate. (n.d.). (PDF) Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from Google Search.[10]
-
AccuStandard. (n.d.). Irganox® 1081 CAS # 90-66-4. Retrieved from Google Search.[5]
-
ResearchGate. (n.d.). (PDF) Determination of polyolefin additives by reversed-phase liquid chromatography. Retrieved from Google Search.[12]
-
ECHEMI. (n.d.). 90-66-4, 2,2′-Thiobis(4-methyl-6-tert-butylphenol) Formula. Retrieved from Google Search.[6]
-
ResearchGate. (2014). (PDF) Use Oxidative Induction Time to Evaluate Antioxidants in Polyethylene Clay Nanocomposite. Retrieved from Google Search.[19]
-
Pharmaffiliates. (n.d.). CAS No : 90-66-4 | Product Name : Irganox 1081. Retrieved from Google Search.[7]
-
ResearchGate. (n.d.). FTIR analysis results of mixtures of DCP and Irganox 1081 (10:1 mol.... Retrieved from Google Search.[20]
-
National Institutes of Health. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC. Retrieved from Google Search.[8]
-
Google Patents. (n.d.). Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol). Retrieved from Google Search.[21]
-
PubChem. (n.d.). 2,2'-Thiobis(4-methyl-6-tert-butylphenol). Retrieved from Google Search.[1]
-
National Institutes of Health. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC. Retrieved from Google Search.[13]
-
ResearchGate. (2015). (PDF) HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent. Retrieved from Google Search.[14]
-
National Institutes of Health. (n.d.). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC. Retrieved from Google Search.[11]
-
PubMed. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Retrieved from Google Search.[9]
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An In-depth Technical Guide to 2,2'-Thiobis(6-tert-butyl-p-cresol)
Prepared by: Gemini, Senior Application Scientist
Section 1: Introduction and Core Concepts
2,2'-Thiobis(6-tert-butyl-p-cresol), identified by CAS Number 90-66-4, is a high-performance phenolic antioxidant.[1] Industrially, it is widely known by trade names such as Irganox 1081 and Antioxidant 1081.[1][2] This molecule belongs to a class of compounds known as sterically hindered phenols, which are instrumental in preventing oxidative degradation in a vast array of materials.[3] Its unique structure, featuring two phenolic rings linked by a sulfur atom (a thioether bridge), provides a synergistic mechanism for neutralizing harmful free radicals and decomposing peroxides.[2]
This guide serves as a comprehensive technical resource for researchers, material scientists, and drug development professionals. It will elucidate the fundamental physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile of this important antioxidant, providing the foundational knowledge required for its effective application and further investigation.
Section 2: Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in any scientific or industrial context. These properties dictate its solubility, stability, and compatibility with other materials.
Table 1: Key Physicochemical Properties of 2,2'-Thiobis(6-tert-butyl-p-cresol)
| Property | Value | Source(s) |
| CAS Number | 90-66-4 | [1][4] |
| Molecular Formula | C₂₂H₃₀O₂S | [1] |
| Molecular Weight | 358.54 g/mol | [1] |
| IUPAC Name | 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol | [1] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 84-85 °C | [6] |
| Boiling Point | 431.1 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.11 g/cm³ (Predicted) | [6] |
| Water Solubility | 8 µg/L at 20 °C (Very low) | [6] |
| LogP | 6.67 - 7.4 (Highly lipophilic) | [1][4] |
| Synonyms | Irganox 1081, Antioxidant 1081, 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol | [1][2] |
The molecule's high molecular weight and very low water solubility underscore its utility in non-aqueous systems, such as polymer matrices and lubricants.[5][6] Its lipophilic nature, indicated by the high LogP value, is a critical factor in its compatibility with organic substrates.[1][4]
Section 3: Mechanism of Antioxidant Action
The efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) stems from a multi-faceted mechanism that interrupts the auto-oxidation cycle. This cycle is a chain reaction involving initiation, propagation, and termination steps, driven by highly reactive free radicals. This antioxidant functions as a chain-breaking donor.
Primary Antioxidant Action (Radical Scavenging): The primary role is to intercept and neutralize peroxyl radicals (ROO•), the key propagators of the oxidation chain. The phenolic hydroxyl (-OH) group readily donates its hydrogen atom to a free radical, effectively neutralizing it.[2] This process generates a phenoxyl radical.
The Role of Steric Hindrance: The bulky tert-butyl groups positioned ortho to the hydroxyl group are not merely passive substituents. They provide significant steric hindrance, which is a cornerstone of the molecule's design.[2] This steric shield serves two purposes:
-
It stabilizes the newly formed phenoxyl radical, preventing it from participating in further undesirable reactions that could propagate new radical chains.[2]
-
It enhances the molecule's stability and longevity within the host material.[2]
Secondary Antioxidant Action (Peroxide Decomposition): The thioether bridge (-S-) provides a secondary, synergistic antioxidant mechanism. It can decompose hydroperoxides (ROOH) into non-radical, stable products. This is a crucial function, as hydroperoxides are unstable and can break down to form new, highly reactive radicals, re-initiating the oxidation cycle.
Caption: Primary antioxidant mechanism of a sterically hindered phenol.
Section 4: Chemical Synthesis Overview
The synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) typically involves the reaction of 2-tert-butyl-4-methylphenol (a derivative of p-cresol) with a sulfur-donating agent. A common method utilizes sulfur dichloride (SCl₂) in the presence of a suitable solvent.
The causality of this reaction pathway is straightforward:
-
Starting Material Selection: 2-tert-butyl-4-methylphenol is chosen because it already contains the required sterically hindered phenolic structure. The tert-butyl group is introduced onto p-cresol via a Friedel-Crafts alkylation reaction with isobutylene.
-
Thioether Bridge Formation: Sulfur dichloride acts as an electrophile, and the electron-rich aromatic rings of two 2-tert-butyl-4-methylphenol molecules undergo electrophilic substitution, displacing the chlorine atoms and forming the stable C-S-C thioether linkage at the ortho position to the hydroxyl groups.
While effective, this process requires careful handling of corrosive reagents like sulfur dichloride and management of hydrogen chloride (HCl) byproduct gas. Alternative, greener synthesis routes are areas of ongoing research.[7]
Section 5: Key Applications and Research
The primary and most well-established application for 2,2'-Thiobis(6-tert-butyl-p-cresol) is as a stabilizer in various polymers.[3]
-
Polymer Stabilization: It is highly effective in protecting thermoplastics such as polyolefins (polyethylene, polypropylene), styrenic polymers, and synthetic rubbers from thermal-oxidative degradation during high-temperature processing (e.g., extrusion, molding) and throughout the service life of the end product. Its inclusion helps maintain crucial material properties like mechanical strength, color stability, and melt flow index.
-
Lubricants and Industrial Oils: It is also used as an antioxidant in lubricants, transformer oils, and industrial fluids to prevent oxidation, sludge formation, and viscosity changes, thereby extending the operational life of the fluids and the machinery they protect.[5]
-
Research and Development: In a research context, it serves as a reference compound in environmental toxicology studies to assess the impact of phenolic antioxidants on ecosystems.[8] Its well-defined structure and mechanism also make it a model compound for studying the kinetics and efficacy of antioxidant behavior.
Section 6: Analytical Methodologies
Accurate quantification of 2,2'-Thiobis(6-tert-butyl-p-cresol) in various matrices is essential for quality control, stability testing, and toxicological assessment. High-Performance Liquid Chromatography (HPLC) is the most common and robust method.[4]
Protocol: Quantification by Reverse-Phase HPLC
This protocol is a self-validating system designed for the quantification of 2,2'-Thiobis(6-tert-butyl-p-cresol) in a polymer or oil matrix.
1. Objective: To determine the concentration of 2,2'-Thiobis(6-tert-butyl-p-cresol) using an external standard calibration method.
2. Materials & Reagents:
-
2,2'-Thiobis(6-tert-butyl-p-cresol) reference standard (>99% purity)
-
HPLC-grade acetonitrile (MeCN), water, and phosphoric acid[4]
-
Sample matrix (e.g., polymer pellets, oil)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters (PTFE for organic solvents)
3. Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Experimental Workflow:
Caption: Standard workflow for HPLC quantification.
5. Step-by-Step Procedure: a. Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 90:10 v/v) with 0.1% phosphoric acid.[4] Degas the mobile phase before use. The acidic modifier ensures good peak shape for the phenolic compound. b. Standard Preparation: Accurately weigh the reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 1000 µg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). c. Sample Preparation: Accurately weigh a known amount of the sample matrix. Dissolve or extract it in a known volume of a suitable solvent (e.g., methylene chloride for polymers, followed by solvent exchange to the mobile phase). Ensure the final concentration is expected to fall within the calibration range. d. HPLC Conditions:
- Column: C18 Reverse-Phase
- Mobile Phase: As prepared in step 5a.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detector: UV at ~280 nm
- Column Temperature: 30 °C e. Analysis & Quantification: Inject the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). Inject the prepared samples. Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of 2,2'-Thiobis(6-tert-butyl-p-cresol) in the sample.
Section 7: Toxicology and Safety Profile
A critical evaluation of the safety and toxicological profile is essential for any chemical compound.
GHS Hazard Classification: According to aggregated data from notifications to the European Chemicals Agency (ECHA), 2,2'-Thiobis(6-tert-butyl-p-cresol) has the following harmonized classifications:[1]
-
H317: May cause an allergic skin reaction. [1] This indicates a potential for skin sensitization upon repeated contact.
-
H412: Harmful to aquatic life with long lasting effects. [1] This highlights the need for responsible disposal and prevention of environmental release due to its persistence and potential harm to aquatic organisms.
Toxicological Summary:
-
Acute Toxicity: The acute oral and dermal toxicity is considered low.[8]
-
Irritation: The compound is not considered to be a skin or eye irritant in primary tests.[8][9]
-
Sensitization: While a local lymph node assay did not detect sensitizing potential, the harmonized GHS classification indicates a risk of allergic skin reaction.[1][8] This discrepancy underscores the need for appropriate personal protective equipment.
-
Systemic Effects: A 28-day repeated dose study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg body weight per day, with effects on the thyroid gland observed at higher doses.[9]
-
Genotoxicity & Carcinogenicity: In vitro genotoxicity tests have been negative.[8] No long-term carcinogenicity studies are currently available.[8]
-
Endocrine Disruption: The compound is listed as a potential endocrine-disrupting compound by some screening programs, warranting further investigation.[1]
Handling and Safety: Standard laboratory and industrial hygiene practices should be followed.[10]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[10]
-
Ventilation: Handle in a well-ventilated area to avoid the formation and inhalation of dust.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
Section 8: Conclusion
2,2'-Thiobis(6-tert-butyl-p-cresol) is a highly effective and commercially significant phenolic antioxidant. Its dual-function mechanism, combining radical scavenging through sterically hindered phenolic groups with peroxide decomposition via its thioether bridge, makes it an excellent stabilizer for polymers and industrial fluids. While it possesses a generally low acute toxicity profile, its potential for skin sensitization and aquatic toxicity necessitates careful handling and responsible environmental stewardship. The analytical methods for its quantification are well-established, providing robust tools for quality control and research. This guide provides the core technical knowledge for professionals working with or investigating this versatile molecule.
References
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2,2'-Thiobis[6-tert-butyl-p-cresol] | SIELC Technologies. (2018, May 16). SIELC Technologies. [Link]
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Cas no 90-66-4 (Antioxidant 2246-S). (n.d.). LookChem. [Link]
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2,2′-Thiobis(4-methyl-6-tert-butylphenol). (2024). ZORA (Zurich Open Repository and Archive). [Link]
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GHS SDS for 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol. (n.d.). XiXisys. [Link]
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Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). National Institutes of Health (NIH). [Link]
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MAK Value Documentations – 2,2′-Thiobis(4-methyl-6-tert-butylphenol). (2024, June 28). Publisso. [Link]
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2,2'-Thiobis(4-methyl-6-tert-butylphenol). (n.d.). PubChem. [Link]
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Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). (n.d.). PrepChem.com. [Link]
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Analytical Methods for Cresols. (n.d.). NCBI Bookshelf - NIH. [Link]
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Phenolic antioxidant 2,6-di-tert-butyl-p-cresol... (2012, October). PubMed. [Link]
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Navigating the Formulation Landscape: A Technical Guide to the Solubility of 2,2'-Thiobis(6-tert-butyl-p-cresol)
For Immediate Release
[SHANGHAI, CN – January 12, 2026] – In the intricate world of scientific research and pharmaceutical development, understanding the fundamental properties of chemical compounds is paramount. This in-depth technical guide focuses on a critical physicochemical parameter of the widely used antioxidant, 2,2'-Thiobis(6-tert-butyl-p-cresol) (CAS No. 90-66-4): its solubility in common organic solvents. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, providing both a comprehensive overview of existing solubility data and a detailed experimental protocol for its determination.
Introduction: The Significance of 2,2'-Thiobis(6-tert-butyl-p-cresol)
2,2'-Thiobis(6-tert-butyl-p-cresol) is a sterically hindered phenolic antioxidant.[1] Its molecular structure, characterized by two tert-butyl groups flanking a hydroxyl group on each phenyl ring, connected by a thioether bridge, makes it a highly effective scavenger of free radicals. This property is instrumental in preventing oxidative degradation in a variety of materials, including polymers and pharmaceutical formulations. A thorough understanding of its solubility is a critical first step in its application, influencing everything from reaction kinetics and purification to formulation and bioavailability.
Core Principles of Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility. The polarity of both the solute and the solvent, as well as the potential for hydrogen bonding, are key determinants of how readily a compound will dissolve. 2,2'-Thiobis(6-tert-butyl-p-cresol), with its phenolic hydroxyl groups, possesses some polar character. However, the large, nonpolar tert-butyl groups and the overall size of the molecule contribute significantly to its lipophilicity, suggesting a greater affinity for less polar organic solvents.
Quantitative Solubility Data
A compilation of available quantitative and qualitative solubility data for 2,2'-Thiobis(6-tert-butyl-p-cresol) in various common organic solvents is presented below. It is important to note that while some specific quantitative data is available, for other solvents, only qualitative descriptors have been reported for structurally similar compounds.
| Solvent | Solvent Type | Solubility (% w/w at 25°C) | Notes |
| Acetone | Polar Aprotic | >100 | Highly soluble. |
| Methanol | Polar Protic | 40 | Soluble. |
| Ethanol | Polar Protic | 77 | Very soluble. |
| n-Hexane | Non-polar | 32 | Moderately soluble. |
| Diethyl Ether | Polar Aprotic | >100 | Highly soluble. |
| Water | Polar Protic | <0.1 | Practically insoluble.[2][3][4] |
| Toluene | Non-polar | Very Soluble | Based on data for a similar compound. |
| Chloroform | Non-polar | Very Soluble | Based on data for a similar compound. |
| Benzene | Non-polar | Very Soluble | Based on data for a similar compound. |
Experimental Protocol: Determination of Thermodynamic Equilibrium Solubility
The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a solid in an organic solvent. This method is designed to ensure that a saturated solution is achieved and accurately measured.
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Materials and Equipment
-
2,2'-Thiobis(6-tert-butyl-p-cresol) (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled orbital shaker or magnetic stirrer with a hotplate
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of the Sample Vials: Accurately weigh an excess amount of 2,2'-Thiobis(6-tert-butyl-p-cresol) into several glass vials. The excess solid should be clearly visible to ensure that saturation can be reached.
-
Addition of Solvent: Pipette a precise volume of the chosen organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of 2,2'-Thiobis(6-tert-butyl-p-cresol).
-
Calculation of Solubility: Calculate the solubility of the compound in the solvent, typically expressed in g/L or mg/mL, based on the measured concentration and the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for determining the thermodynamic equilibrium solubility of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Discussion and Practical Implications
The solubility data presented in this guide underscores the predominantly non-polar nature of 2,2'-Thiobis(6-tert-butyl-p-cresol). Its high solubility in acetone and diethyl ether, and moderate to high solubility in other organic solvents, provides formulators with a range of options for creating homogeneous solutions for various applications.
For researchers in drug development, this information is crucial for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification processes.
-
Formulation Development: Designing stable and effective formulations, particularly for topical or non-aqueous parenteral delivery systems.
-
Preclinical Studies: Preparing accurate dosing solutions for in vitro and in vivo studies.
The extremely low water solubility of this compound is a significant factor to consider, particularly for oral drug delivery, where dissolution can be a rate-limiting step for absorption.
Conclusion
This technical guide provides a foundational understanding of the solubility of 2,2'-Thiobis(6-tert-butyl-p-cresol) in common organic solvents. The compiled data and the detailed experimental protocol offer a practical resource for scientists and researchers. A thorough grasp of solubility is not merely an academic exercise but a critical component of successful research and development, enabling the rational design of experiments and the formulation of effective products.
References
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LookChem. (n.d.). Cas 90-66-4, 2,2'-Thiobis(6-tert-butyl-p-cresol). Retrieved from [Link]
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Topic: The Core Free Radical Scavenging Mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol)
An In-Depth Technical Guide for Researchers
This guide provides an in-depth exploration of the chemical mechanisms underpinning the antioxidant activity of 2,2'-Thiobis(6-tert-butyl-p-cresol). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical experimental validation, offering a comprehensive understanding of this potent synthetic antioxidant.
Introduction: The Significance of Hindered Phenolic Antioxidants
Oxidative degradation is a primary challenge in the preservation of organic materials, including plastics, lubricants, and biological tissues. This process, driven by ubiquitous free radicals, leads to the deterioration of material properties and can contribute to various diseases.[1] Synthetic phenolic antioxidants are critical in mitigating this damage. Among these, 2,2'-Thiobis(6-tert-butyl-p-cresol), also known as Antioxidant 1081, is a prominent example used to enhance the stability and lifespan of consumer products.[2][3] Its efficacy stems from a unique molecular architecture designed to efficiently neutralize free radicals and terminate oxidative chain reactions.[3] Understanding its core scavenging mechanism is paramount for optimizing its application and for the rational design of new, more effective antioxidants.
Molecular Architecture and Intrinsic Antioxidant Properties
The antioxidant capability of 2,2'-Thiobis(6-tert-butyl-p-cresol) is intrinsically linked to its chemical structure. The molecule consists of two phenol rings linked by a sulfur atom (a thioether bridge). Each phenolic ring is substituted with a bulky tert-butyl group positioned ortho to the hydroxyl group and a methyl group (p-cresol) para to it.[4][5]
Caption: Structure of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Each component of this structure plays a crucial role:
-
Phenolic Hydroxyl (-OH) Group: This is the primary active site. The hydrogen atom of this group can be donated to a free radical, thereby neutralizing it.[2] This is the fundamental action of most phenolic antioxidants.[6][7]
-
Ortho-tert-butyl Groups: These large, bulky groups provide significant steric hindrance around the hydroxyl group.[2] This steric shield serves two purposes: it protects the -OH group from direct attack and, more importantly, it stabilizes the phenoxyl radical formed after the hydrogen atom is donated. This stabilization prevents the antioxidant itself from becoming a pro-oxidant and allows it to participate in further radical-terminating reactions.[2]
-
Thioether Bridge (-S-): The sulfur atom connecting the two phenolic rings can contribute to secondary antioxidant activity by decomposing hydroperoxides, which are unstable intermediates in oxidation that can break down to form more free radicals.[3] This dual-functionality makes thiobisphenols particularly effective stabilizers.
Core Scavenging Mechanisms: HAT vs. SET
The neutralization of free radicals by phenolic antioxidants primarily occurs through two competitive pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][9][10][11]
Caption: The dual pathways of free radical scavenging.
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant (ArOH) donates its phenolic hydrogen atom directly to a free radical (R•), neutralizing the radical and forming a stable antioxidant radical (ArO•).[10][12]
ArOH + R• → ArO• + RH The efficiency of the HAT mechanism is primarily determined by the O-H Bond Dissociation Enthalpy (BDE).[8] A lower BDE indicates that the hydrogen atom can be abstracted more easily, leading to a faster scavenging reaction. For sterically hindered phenols like 2,2'-Thiobis(6-tert-butyl-p-cresol), the HAT mechanism is generally considered the predominant pathway in non-polar media.[7][13]
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant first transfers a single electron to the free radical, forming an antioxidant radical cation (ArOH•+) and a radical anion (R⁻).[8][14][15]
ArOH + R• → ArOH•+ + R⁻ The feasibility of the SET pathway is governed by the Ionization Potential (IP) of the antioxidant.[8][15] A lower IP facilitates electron donation. This mechanism is often more significant in polar solvents which can stabilize the charged species formed.[7]
For 2,2'-Thiobis(6-tert-butyl-p-cresol), computational studies suggest that the HAT mechanism is the more favorable pathway for scavenging most free radicals, due to a relatively low O-H BDE facilitated by the electron-donating effects of the alkyl substituents and the stability of the resulting phenoxyl radical.[2][16]
Experimental Validation of Scavenging Activity
To quantify the radical scavenging efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol), standardized in vitro assays are employed. These spectrophotometric methods measure the compound's ability to neutralize stable, colored radical species.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant can donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from deep violet to pale yellow.[17][18] The degree of discoloration is directly proportional to the scavenging activity and is measured by the decrease in absorbance at approximately 517 nm.[17][19]
Caption: Experimental workflow for the DPPH assay.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[17]
-
Sample Preparation: Prepare a stock solution of 2,2'-Thiobis(6-tert-butyl-p-cresol) in a suitable solvent (e.g., methanol or ethanol). Perform serial dilutions to obtain a range of test concentrations.[17]
-
Positive Control: Prepare a similar set of dilutions for a known antioxidant standard, such as Ascorbic Acid or Trolox.[17]
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed volume of each sample or standard dilution.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Prepare a blank containing only the solvent and the DPPH solution.[19]
-
-
Incubation: Incubate the reactions at room temperature in the dark for 30 minutes.[19]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100[17] Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample. The IC₅₀ value (the concentration required to scavenge 50% of the radicals) is then determined by plotting inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[20] The reduction of ABTS•+ by the antioxidant results in decolorization, which is measured by the decrease in absorbance at 734 nm.[20][21] This assay is applicable to both hydrophilic and lipophilic antioxidants.[20]
Caption: Experimental workflow for the ABTS assay.
Experimental Protocol: ABTS Assay
-
ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21][22] This generates the stable blue/green radical.
-
Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[23]
-
Sample and Standard Preparation: Prepare serial dilutions of 2,2'-Thiobis(6-tert-butyl-p-cresol) and a standard (typically Trolox) as described for the DPPH assay.
-
Assay Procedure:
-
Add a small volume of the sample or standard to a fixed, larger volume of the ABTS•+ working solution.
-
Mix and allow the reaction to proceed for a defined time (e.g., 6 minutes).[20]
-
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: Calculate the percentage inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.[20]
Data Presentation
Quantitative results from these assays should be summarized for clear comparison.
| Compound | DPPH IC₅₀ (µg/mL) | ABTS TEAC (mM Trolox/mM) |
| 2,2'-Thiobis(6-tert-butyl-p-cresol) | Experimental Value | Experimental Value |
| Trolox (Standard) | Reference Value | 1.00 |
| Ascorbic Acid (Standard) | Reference Value | Reference Value |
Computational Insights into the Scavenging Mechanism
While experimental assays provide quantitative data on antioxidant capacity, computational chemistry offers a deeper understanding of the underlying mechanisms at a molecular level.[16] Techniques like Density Functional Theory (DFT) are invaluable for calculating physicochemical parameters that are difficult to measure experimentally.[7][13]
Key parameters calculated include:
-
Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond homolytically. A lower BDE correlates with higher activity via the HAT mechanism.[13][24]
-
Ionization Potential (IP): The energy required to remove an electron from the antioxidant. A lower IP suggests a greater propensity for the SET mechanism.[16]
-
Proton Affinity (PA): Related to the sequential proton loss electron transfer (SPLET) mechanism, another possible pathway in polar solvents.[7]
By calculating these values for 2,2'-Thiobis(6-tert-butyl-p-cresol), researchers can predict its dominant scavenging pathway under different conditions (gas phase vs. solvent) and correlate theoretical predictions with experimental IC₅₀ values.[13][16]
Conclusion
The free radical scavenging mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol) is a sophisticated interplay of its structural features. The primary pathway involves the donation of a hydrogen atom from its phenolic hydroxyl groups, a process favored by a low O-H bond dissociation enthalpy. The resulting phenoxyl radical is effectively stabilized by the steric hindrance of the large ortho-tert-butyl groups, preventing pro-oxidative side reactions. The thioether bridge may provide a secondary, hydroperoxide-decomposing function, enhancing its overall efficacy. This mechanistic understanding, validated through both in vitro assays like DPPH and ABTS and supported by computational analysis, confirms its role as a highly effective and robust antioxidant for material preservation.
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Thong, N. M., Duong, C. K., & Pham, T. T. (2023). Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin. Frontiers in Chemistry, 10, 1083401. [Link]. Available from:
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Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 860369. [Link]. Available from:
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Thermal degradation profile of 2,2'-Thiobis(6-tert-butyl-p-cresol)
An In-depth Technical Guide to the Thermal Degradation Profile of 2,2'-Thiobis(6-tert-butyl-p-cresol)
Abstract
This technical guide provides a comprehensive analysis of the thermal degradation profile of 2,2'-Thiobis(6-tert-butyl-p-cresol), a widely used sulfur-bridged phenolic antioxidant. The document elucidates the compound's fundamental antioxidant mechanism, rooted in its sterically hindered phenolic structure. It further explores the critical influence of the surrounding atmosphere on its stability, detailing distinct degradation behaviors in inert versus oxidative environments. Key analytical techniques for characterizing thermal stability, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are discussed in detail, complete with step-by-step experimental protocols. The guide presents proposed degradation pathways and identifies potential decomposition products, offering valuable insights for researchers, scientists, and professionals in drug development and material science focused on formulation stability and longevity.
Introduction to 2,2'-Thiobis(6-tert-butyl-p-cresol)
2,2'-Thiobis(6-tert-butyl-p-cresol), also known by trade names such as Irganox 1081, is a high-performance antioxidant critical to the stabilization of various organic materials.[1][2] Its primary application lies in protecting polymers, adhesives, lubricants, and plastics from thermal-oxidative degradation during high-temperature processing and long-term use.[3] The extensive utilization of such tert-butyl phenolic antioxidants underscores the need for a detailed understanding of their thermal stability and decomposition profiles to ensure material integrity and safety.[3] This guide serves as an authoritative resource, detailing the intrinsic chemical properties, degradation mechanisms, and analytical characterization of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Chemical Structure and Antioxidant Mechanism
The efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) as an antioxidant is intrinsically linked to its unique molecular architecture. The structure consists of two 6-tert-butyl-p-cresol units linked by a sulfur atom at the 2,2' positions.
Key Structural Features:
-
Phenolic Hydroxyl (-OH) Groups: These groups are the primary active sites. They readily donate a hydrogen atom to neutralize reactive free radicals (R•), effectively terminating the oxidative chain reactions that lead to material degradation.
-
Tert-Butyl Groups: Positioned ortho to the hydroxyl groups, these bulky tert-butyl groups provide significant steric hindrance.[3] This hindrance serves two purposes: it stabilizes the resulting phenoxy radical, preventing it from participating in further unwanted reactions, and it enhances the compound's compatibility and solubility in organic substrates.[3]
-
Thioether Bridge (-S-): The sulfur bridge contributes secondary antioxidant activity by decomposing hydroperoxides (ROOH), which are unstable intermediates that can otherwise break down to form more radicals. This dual-functionality makes it a highly versatile stabilizer.[1]
The synergistic action of these functional groups allows the molecule to effectively scavenge free radicals and inhibit oxidation, thereby preserving the physical and chemical properties of the host material.[1]
Thermal Degradation Profile
The thermal degradation of 2,2'-Thiobis(6-tert-butyl-p-cresol) is not a monolithic process but is highly dependent on the surrounding conditions, most notably the presence or absence of oxygen.
Influence of Atmosphere
-
Inert Atmosphere (e.g., Nitrogen): In the absence of oxygen, phenolic antioxidants are generally more stable. Degradation occurs at higher temperatures and proceeds through pyrolysis, involving the homolytic cleavage of the weakest bonds in the molecule. For 2,2'-Thiobis(6-tert-butyl-p-cresol), the primary cleavage points are the carbon-sulfur bonds of the thioether bridge and the bonds associated with the tert-butyl groups. Studies on similar phenolic compounds like BHT have shown stability up to 400 K (127 °C) under a nitrogen atmosphere.[4]
-
Oxidative Atmosphere (e.g., Air): In the presence of oxygen, degradation begins at significantly lower temperatures. The process becomes a thermal-oxidative degradation, where the antioxidant is consumed as it performs its function of scavenging oxygen-centered radicals. The degradation pathway is more complex, often involving the formation of peroxides and subsequent reactions that lead to a wider array of smaller, oxygenated molecules. The initial oxidation temperature for BHT, for instance, is observed as low as 332 K (59 °C) in an oxygen atmosphere.
Proposed Degradation Pathways
The thermal decomposition of 2,2'-Thiobis(6-tert-butyl-p-cresol) likely proceeds through several key steps, initiated by the cleavage of the weakest bonds. The primary pathway involves the scission of the C-S bonds, followed by fragmentation of the resulting phenolic structures.
Caption: Proposed thermal degradation pathway.
Key Degradation Products: Based on the structure and known degradation patterns of similar phenolic antioxidants, the expected thermal decomposition products include:
-
6-tert-butyl-p-cresol
-
p-Cresol
-
Isobutene (from the cleavage of tert-butyl groups)
-
Various sulfur-containing organic compounds
Analytical Techniques for Characterization
A multi-faceted analytical approach is required to fully characterize the thermal degradation profile. The following techniques provide complementary information on mass loss, thermal events, and decomposition products.
Thermogravimetric Analysis (TGA)
Causality: TGA is the foundational technique for assessing thermal stability. It precisely measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of the onset temperature of degradation, the temperature of maximum decomposition rate, and the total mass loss, providing a quantitative measure of stability.
Experimental Protocol:
-
Calibrate the TGA instrument for temperature and mass using certified standards.
-
Weigh 5-10 mg of the 2,2'-Thiobis(6-tert-butyl-p-cresol) sample into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., high-purity nitrogen or air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss versus temperature (TG curve) and its first derivative (DTG curve).
-
Analyze the data to determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature (T_max).
Differential Scanning Calorimetry (DSC)
Causality: While TGA tracks mass loss, DSC detects the heat flow associated with thermal transitions. It is used to determine whether the degradation process is endothermic (heat absorbing, e.g., bond breaking) or exothermic (heat releasing, e.g., oxidation). This information is crucial for understanding the energetics of decomposition and assessing potential thermal hazards.
Experimental Protocol:
-
Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Purge the cell with the desired gas (nitrogen or air) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature beyond its decomposition, as determined by TGA, at a constant rate (e.g., 10 °C/min).
-
Record the differential heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify and quantify endothermic or exothermic peaks associated with melting and decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Causality: Py-GC-MS is a powerful hyphenated technique designed to identify the volatile and semi-volatile products of thermal degradation.[5] The sample is rapidly heated (pyrolyzed) to a specific temperature, causing it to decompose into smaller, more volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. This provides a detailed "fingerprint" of the degradation products, which is essential for elucidating the decomposition mechanism.[6]
Caption: Experimental workflow for Py-GC-MS analysis.
Experimental Protocol:
-
Sample Preparation: Place a small amount (50-200 µg) of the sample into a pyrolysis sample cup.
-
Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC injector. Set the pyrolysis temperature (e.g., 700 °C) and time (e.g., 30 seconds).[7]
-
GC Separation: The pyrolysis products are swept into the GC column by the carrier gas (Helium). A typical temperature program for the GC oven would be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. The MS is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
Data Analysis: The total ion chromatogram (TIC) is processed to identify individual peaks. The mass spectrum of each peak is then compared against a spectral library (e.g., NIST) to identify the corresponding degradation product.
Summary of Quantitative Data
The following table summarizes typical data obtained from the thermal analysis of phenolic antioxidants, providing a reference for expected values for 2,2'-Thiobis(6-tert-butyl-p-cresol). Actual values can vary based on purity and specific experimental conditions.
| Parameter | Technique | Atmosphere | Typical Value Range | Significance |
| Melting Point (T_m) | DSC | N/A | 160-164 °C | Indicates purity and phase transition. |
| Onset of Degradation (T_onset) | TGA | Nitrogen | 250 - 300 °C | Start of significant mass loss. |
| Onset of Degradation (T_onset) | TGA | Air | 200 - 250 °C | Lower onset due to oxidative degradation. |
| Peak Decomposition (T_max) | TGA (DTG) | Nitrogen | 300 - 350 °C | Temperature of maximum decomposition rate. |
| Decomposition Enthalpy (ΔH_d) | DSC | Nitrogen/Air | Varies | Indicates if decomposition is endo- or exothermic. |
Conclusion
The thermal degradation profile of 2,2'-Thiobis(6-tert-butyl-p-cresol) is a complex function of its molecular structure and the surrounding environment. Its robust design, featuring sterically hindered phenolic groups and a thioether bridge, provides excellent antioxidant activity. However, its stability is significantly reduced in the presence of oxygen, a critical consideration for its application in materials processed or used in air. A thorough characterization using a combination of TGA, DSC, and Py-GC-MS is essential to fully understand its decomposition behavior, predict its performance as a stabilizer, and ensure the long-term reliability of the materials it protects. This guide provides the foundational knowledge and experimental framework necessary for researchers and professionals to conduct such an evaluation.
References
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- Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. (n.d.). Google AI Search.
- Effect of Temperatures on Polyphenols during Extraction. (2022, February 17). MDPI.
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- Pyrolysis gas chromatography–mass spectrometry of triarylmethane dyes. (n.d.). Request PDF.
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Methodological & Application
Application Notes & Protocols: Enhancing the Longevity of Polypropylene with 2,2'-Thiobis(6-tert-butyl-p-cresol)
Abstract
Polypropylene (PP) is a cornerstone of the modern materials landscape, valued for its versatility, chemical resistance, and cost-effectiveness. However, its aliphatic hydrocarbon structure renders it susceptible to thermo-oxidative degradation during high-temperature melt processing and throughout its service life. This degradation manifests as a loss of mechanical properties, discoloration, and reduced product lifespan. This document provides a comprehensive technical guide for researchers and material scientists on the application of 2,2'-Thiobis(6-tert-butyl-p-cresol) (CAS No. 90-66-4), a high-performance antioxidant, for the effective stabilization of polypropylene. We will explore the mechanisms of PP degradation, the dual-function protective action of the stabilizer, and present detailed protocols for its incorporation and performance validation.
The Challenge: Understanding Polypropylene Degradation
The degradation of polypropylene is an autocatalytic radical chain reaction initiated by heat, shear, and residual catalyst impurities, particularly during processing steps like extrusion and injection molding.[1][2] This process can be broken down into several key stages:
-
Initiation: High temperatures and mechanical stress cleave the polymer's carbon-hydrogen bonds, forming highly reactive free alkyl radicals (R•).
-
Propagation: These alkyl radicals react rapidly with atmospheric oxygen to form peroxy radicals (ROO•).[1] The peroxy radicals then abstract a hydrogen atom from another polypropylene chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the degradation cycle.[3]
-
Chain Branching: The hydroperoxides (ROOH) are thermally unstable and decompose into two new, highly destructive radicals (RO• and •OH), exponentially accelerating the degradation process. This is the primary cause of the autocatalytic nature of the oxidation.[4]
-
Termination: The process eventually ends when radicals combine to form non-radical species.
This cascade of reactions leads to irreversible chain scission, a reduction in molecular weight, and a dramatic decline in the material's physical properties, such as impact strength and elongation.[1][2]
The Solution: 2,2'-Thiobis(6-tert-butyl-p-cresol)
2,2'-Thiobis(6-tert-butyl-p-cresol), also known by trade names such as Irganox 1081, is a multifunctional antioxidant specifically designed to interrupt the degradation cycle of polymers.[5][6][7] Its unique molecular structure, featuring two sterically hindered phenolic groups linked by a sulfur atom, allows it to act as both a primary and secondary antioxidant.[7]
| Property | Value | Reference |
| CAS Number | 90-66-4 | [5][8][9] |
| Molecular Formula | C₂₂H₃₀O₂S | [5][6][10] |
| Molecular Weight | 358.54 g/mol | [5][6][8] |
| Appearance | White to light yellow crystalline powder | [11] |
| Melting Point | 84-85 °C | [5][10][12] |
| Water Solubility | 8 µg/L at 20°C (Essentially insoluble) | [5][13] |
Dual-Function Stabilization Mechanism
The efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) stems from its ability to intervene at two critical points in the degradation cycle:
-
Primary Antioxidant (Radical Scavenging): The hydroxyl group on each phenol ring readily donates a hydrogen atom to neutralize the highly reactive peroxy radicals (ROO•). This action terminates the propagation step of the degradation chain. The large tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating new degradation chains.[7][14][15]
-
Secondary Antioxidant (Hydroperoxide Decomposition): The thioether bridge is capable of decomposing unstable hydroperoxides (ROOH) into non-radical, stable products.[4][7] This crucial secondary function prevents the chain-branching step, which is the main source of radical multiplication, thereby providing long-term thermal stability.
Application Protocols: Stabilizing Polypropylene
The following protocols provide a framework for incorporating and evaluating 2,2'-Thiobis(6-tert-butyl-p-cresol) in polypropylene.
Protocol 3.1: Formulation and Compounding
Causality: Melt compounding with a twin-screw extruder is the industry-standard method for achieving homogeneous dispersion of additives within the polymer matrix. The intensive mixing ensures that the antioxidant is available throughout the material to intercept radicals where they form.
-
Materials:
-
Formulations: Prepare several formulations to determine the optimal loading level. All concentrations are by weight.
-
Control: 100% PP (Unstabilized).
-
Formulation A: 99.8% PP + 0.2% Antioxidant.
-
Formulation B: 99.7% PP + 0.3% Antioxidant.
-
Formulation C (Synergistic Blend): 99.7% PP + 0.15% Antioxidant + 0.15% Phosphite co-stabilizer.
-
-
Procedure:
-
Thoroughly dry the PP resin according to the manufacturer's specifications (typically 2-4 hours at 80-100°C) to prevent hydrolytic degradation.
-
Create a dry blend (tumble mix) of the PP and the additive(s) for each formulation to ensure uniform feeding into the extruder.
-
Set the temperature profile on a co-rotating twin-screw extruder suitable for PP (e.g., Zone 1: 180°C, increasing to 220°C at the die).
-
Set a moderate screw speed (e.g., 200-300 RPM) to ensure good mixing without excessive shear degradation.
-
Feed the dry blend into the extruder.
-
Cool the extruded strands in a water bath and pelletize them.
-
Thoroughly purge the extruder with unstabilized PP between formulations.
-
Protocol 3.2: Test Specimen Preparation
Causality: Standardized test specimens are critical for obtaining reproducible and comparable data. Injection molding is preferred as it mimics a common industrial conversion process.
-
Dry the compounded pellets from Protocol 3.1 (2-4 hours at 80-100°C).
-
Using an injection molding machine, produce test specimens as required by standard test methods (e.g., ASTM D638 Type I tensile bars, ASTM D256 impact bars, or 2-3 mm thick plaques for color and oven aging tests). Use a consistent molding profile for all formulations.
3.3: Performance Evaluation Workflow
The following diagram outlines the logical flow from material preparation to final performance analysis.
Analytical Methods for Performance Validation
Method 4.1: Melt Flow Index (MFI) Analysis
-
Purpose: To quantify the degree of degradation during the compounding process. A well-stabilized material will show minimal change in MFI, indicating molecular weight retention.
-
Standard: ASTM D1238 or ISO 1133.
-
Procedure:
-
Determine the MFI of the raw PP resin (before compounding).
-
Determine the MFI of the pellets for each compounded formulation.
-
Use standard conditions for PP (e.g., 230°C / 2.16 kg).
-
-
Interpretation: Compare the MFI of the control to the stabilized samples. A large increase in MFI for the control indicates significant chain scission. The most effective formulation will have an MFI closest to that of the virgin resin.
Method 4.2: Oxidative Induction Time (OIT) by DSC
-
Purpose: To assess the material's resistance to oxidation at an elevated temperature. It is a rapid and highly sensitive method for comparing the effectiveness of different stabilizer packages.
-
Standard: ASTM D3895 or ISO 11357-6.
-
Procedure:
-
Place a small sample (5-10 mg) into a DSC pan.
-
Heat the sample to 200°C under a nitrogen atmosphere.
-
Once the temperature equilibrates, switch the purge gas from nitrogen to oxygen.
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT.
-
-
Interpretation: The unstabilized control will have a very short OIT (typically <5 minutes). A longer OIT directly correlates with better thermo-oxidative stability.
Method 4.3: Long-Term Heat Aging (Oven Aging)
-
Purpose: To simulate the material's performance over its service life under thermal stress.
-
Standard: Based on ISO 4577.
-
Procedure:
-
Place multiple sets of test specimens (e.g., tensile bars) in a circulating air oven at a constant, high temperature (e.g., 150°C).
-
At predetermined intervals (e.g., 0, 100, 250, 500, 1000 hours), remove a set of specimens for each formulation.
-
Allow specimens to cool and condition to room temperature.
-
Perform tensile testing (to measure tensile strength and elongation at break) and measure color change (Yellowness Index via spectrophotometer).
-
-
Interpretation: Plot the retention of mechanical properties versus time. The "time to failure" is often defined as the time at which elongation at break drops to 50% of its initial value. The formulation that maintains its properties for the longest duration is the most effective.
Data Interpretation and Expected Results
| Test | Unstabilized Control PP | PP Stabilized with 2,2'-Thiobis(6-tert-butyl-p-cresol) |
| MFI | Significant increase after processing | Minimal increase; closer to virgin resin |
| OIT at 200°C | < 5 minutes | > 30 minutes (increases with concentration) |
| Oven Aging at 150°C | Becomes brittle and discolored rapidly (< 100 hours) | Retains flexibility and color for an extended period (> 500 hours) |
| Appearance | Yellows significantly after processing and aging | Maintains original color for longer |
By analyzing the data from these tests, a researcher can construct a clear performance profile for each stabilizer concentration, allowing for an informed selection of the optimal loading level that balances performance and cost.
Safety and Handling
2,2'-Thiobis(6-tert-butyl-p-cresol) is a fine organic powder and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][17][18] If significant dust is expected, use a NIOSH-approved respirator.[17]
-
Ventilation: Handle in a well-ventilated area or under a local exhaust hood to minimize inhalation of dust.[10][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][17] Keep away from strong oxidizing agents and sources of ignition.[17][18]
-
Spills: Sweep up spilled material carefully to avoid creating dust clouds and place it in a suitable container for disposal.[18]
References
-
LookChem. (n.d.). Cas 90-66-4, 2,2'-Thiobis(6-tert-butyl-p-cresol). Retrieved from [Link]
-
Chemistry For Everyone. (2024, May 26). How Does Polypropylene Degrade? [Video]. YouTube. Retrieved from [Link]
-
Al-Malaika, S., & Gbreyessus, K. (2020). Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. Polymers, 12(7), 1585. [Link]
-
Fiorio, R., et al. (2022). Long term thermo-oxidative degradation and stabilization of polypropylene (PP) and the implications for its recyclability. Polymer Degradation and Stability, 195, 109803. Retrieved from [Link]
-
Cho, Y., et al. (2024). Recent advances in oxidative degradation of plastics. Environmental Science: Advances, 3(6), 843-856. [Link]
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Oswald, H. J., & Turi, E. (1965). The deterioration of polypropylene by oxidative degradation. Polymer Engineering and Science, 5(3), 152-157. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869. [Link]
-
Chemos GmbH & Co.KG. (2019, September 17). Safety Data Sheet: 2,6-di-tert-butyl-p-cresol. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2,2'-Thiobis[6-tert-butyl-p-cresol]. Retrieved from [Link]
-
E3S Web of Conferences. (2021). Synergism of the action of some stabilisers against the destruction of polymer materials. 273, 04014. [Link]
-
ResearchGate. (n.d.). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Retrieved from [Link]
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ResearchGate. (n.d.). High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 2: Optimization and efficacy via encapsulation with silicate fillers. Retrieved from [Link]
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Chemsrc. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol) (CAS#:90-66-4). Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Thiobis(4-methyl-6-tert-butylphenol). Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). 6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 2,6-DI-TERT-BUTYL-P-CRESOL. Retrieved from [Link]
-
ResearchGate. (2021, January 7). High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. Retrieved from [Link]
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Application Notes & Protocols: 2,2'-Thiobis(6-tert-butyl-p-cresol) as a Primary Antioxidant for Polyethylene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge of Polyethylene Durability
Polyethylene (PE), encompassing grades like low-density (LDPE) and high-density (HDPE), is one of the world's most utilized polymers, valued for its chemical resistance, low cost, and processability.[1][2] However, its long hydrocarbon chains are inherently susceptible to oxidative degradation.[3][4] This degradation, initiated by heat, UV light, and mechanical stress during processing and end-use, leads to a cascade of chemical reactions that cleave polymer chains.[5][6] The consequences are detrimental to the material's integrity, manifesting as discoloration, brittleness, loss of mechanical strength, and ultimately, product failure.[3][7]
To counteract this, antioxidant stabilizers are incorporated into the polymer matrix.[8] These additives are broadly classified as primary and secondary antioxidants.[9] Primary antioxidants, also known as chain-breaking antioxidants, are the first line of defense, designed to intercept and neutralize the free radicals that drive the degradation process.[7][10] This guide focuses on a highly effective primary antioxidant: 2,2'-Thiobis(6-tert-butyl-p-cresol) . We will explore its mechanism of action, provide detailed protocols for its application and evaluation in polyethylene, and discuss its role in ensuring the long-term performance of PE products.
Physicochemical Profile: 2,2'-Thiobis(6-tert-butyl-p-cresol)
This compound, also known by trade names such as Irganox 1081, is a sterically hindered phenolic antioxidant.[11][12] Its unique structure, featuring two phenolic units linked by a sulfur bridge, provides a powerful combination of antioxidant functionalities.[11][13]
| Property | Value | Source(s) |
| CAS Number | 90-66-4 | [11][12] |
| Molecular Formula | C₂₂H₃₀O₂S | [11][12] |
| Molecular Weight | 358.54 g/mol | [11][12] |
| Appearance | White crystalline powder | [14] |
| Melting Point | 84-85 °C | [14] |
| Structure | Bis(2-hydroxy-3-tert-butyl-5-methylphenyl) sulfide | [12] |
The bulky tert-butyl groups ortho to the hydroxyl groups provide steric hindrance, which is critical for stabilizing the resulting phenoxyl radical and preventing side reactions, thereby enhancing its efficiency and longevity as a stabilizer.[13][15][16]
Mechanism of Action: Interrupting the Autoxidation Cycle
To appreciate the function of 2,2'-Thiobis(6-tert-butyl-p-cresol), one must first understand the autoxidation cycle of polyethylene.[17] This process occurs in three main stages: initiation, propagation, and termination.
-
Initiation: Heat, shear, or UV radiation generates initial alkyl radicals (R•) on the polymer backbone.[10][18]
-
Propagation: The alkyl radical (R•) rapidly reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating a destructive chain reaction.[5]
-
Termination: Radicals combine to form non-radical species, which is a slow process compared to propagation.
2,2'-Thiobis(6-tert-butyl-p-cresol) functions as a primary antioxidant by intervening directly in the propagation step.[7][9] Its phenolic hydroxyl groups donate a hydrogen atom to the reactive peroxy radicals (ROO•), converting them into stable hydroperoxides (ROOH) and terminating the chain reaction.[10][11] The antioxidant itself becomes a stable, sterically hindered phenoxyl radical that is unable to initiate new degradation chains.[13][17]
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Application Note: A Validated HPLC Method for the Quantification of 2,2'-Thiobis(6-tert-butyl-p-cresol) in Polymeric Materials
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the antioxidant 2,2'-Thiobis(6-tert-butyl-p-cresol) in various polymer matrices. This phenolic antioxidant is a critical stabilizer, preventing thermo-oxidative degradation of polymers during processing and end-use.[1] The described methodology provides a reliable framework for researchers, scientists, and quality control professionals in the polymer and pharmaceutical industries to accurately determine the concentration of this additive, ensuring product quality, stability, and regulatory compliance. The protocol encompasses sample preparation, chromatographic conditions, and method validation in accordance with established analytical principles.
Introduction
Polymers are susceptible to degradation from heat, light, and oxygen, which can compromise their physical and chemical properties. Antioxidants are incorporated into polymer formulations to mitigate this degradation. 2,2'-Thiobis(6-tert-butyl-p-cresol), also known as Irganox 1081, is a highly effective, sterically hindered phenolic antioxidant used to protect a wide range of polymers.[2] Its quantification is crucial for several reasons:
-
Quality Control: Ensuring the correct dosage of the antioxidant is present in the final product to meet performance specifications.
-
Regulatory Compliance: Adhering to regulations, particularly for food contact materials and medical devices, where migration of additives is a concern.[3]
-
Stability Studies: Monitoring the depletion of the antioxidant over time to predict the service life of the polymer.
-
Deformulation: Reverse engineering competitor products to understand their additive packages.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[4] Its application to polymer additives is well-established, offering high sensitivity and specificity.[3][5] This application note provides a comprehensive protocol for the determination of 2,2'-Thiobis(6-tert-butyl-p-cresol) using reversed-phase HPLC with UV detection, a common and reliable approach for such analyses.[1][6]
Experimental Workflow
The overall experimental workflow for the quantification of 2,2'-Thiobis(6-tert-butyl-p-cresol) in polymers is depicted in the following diagram:
Figure 1: General workflow for the quantification of 2,2'-Thiobis(6-tert-butyl-p-cresol) in polymers.
Materials and Methods
Reagents and Materials
-
2,2'-Thiobis(6-tert-butyl-p-cresol) standard: Purity ≥ 99.0%
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (Resistivity ≥ 18.2 MΩ·cm)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Dichloromethane (DCM)
-
Cyclohexane (for specific polymer densities as per ASTM D6953)[7][8]
-
0.22 µm Syringe filters (PTFE or other solvent-compatible membrane)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Analytical Balance (4-decimal place)
-
Ultrasonic Bath
-
Reflux Extraction Apparatus or Accelerated Solvent Extractor (ASE)
-
Vortex Mixer
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of 2,2'-Thiobis(6-tert-butyl-p-cresol).
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Rationale for Parameter Selection:
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the nonpolar 2,2'-Thiobis(6-tert-butyl-p-cresol) molecule.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for reversed-phase chromatography, offering good peak shape and resolution.[9][10]
-
Gradient Elution: A gradient is necessary to ensure the timely elution of the target analyte with good peak symmetry and to clean the column of any late-eluting components from the polymer extract.
-
Column Temperature: Maintaining a constant, elevated temperature of 40°C ensures reproducible retention times and can improve peak efficiency.[5]
-
UV Detection at 280 nm: Phenolic antioxidants exhibit strong UV absorbance. While a full PDA scan is recommended for method development, 280 nm provides a good balance of sensitivity and selectivity for this class of compounds.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,2'-Thiobis(6-tert-butyl-p-cresol) standard and dissolve it in 10 mL of isopropanol in a volumetric flask.[11]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (70:30 ACN:Water) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The choice of sample preparation technique is critical and depends on the polymer matrix. The goal is to quantitatively extract the antioxidant without degrading it or the polymer.
Protocol 4.2.1: Solvent Extraction by Reflux (General Purpose)
This method is based on principles outlined in standards such as ASTM D6953.[12][13]
-
Sample Comminution: Reduce the polymer sample to a fine powder or small granules (e.g., 20-mesh) to maximize the surface area for extraction. Cryo-milling can be effective for tougher polymers.
-
Extraction:
-
Cooling and Filtration:
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Protocol 4.2.2: Accelerated Solvent Extraction (ASE)
ASE is a more automated and efficient extraction method.[15]
-
Sample Preparation: Mix approximately 0.5 g of the ground polymer with an inert support like diatomaceous earth.[11][15]
-
Extraction Cell: Pack the mixture into an ASE extraction cell.
-
ASE Conditions: Perform the extraction with acetonitrile or another suitable solvent at elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).
-
Collection and Filtration: Collect the extract and filter it through a 0.22 µm syringe filter into an HPLC vial.
Method Validation
To ensure the reliability of the analytical data, the HPLC method should be validated according to guidelines from bodies like the FDA or ISO.[16] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Accuracy (Recovery) | 90-110% recovery of a known amount of spiked standard in a polymer matrix. |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1; typically the lowest point on the calibration curve. |
Example Validation Data (Hypothetical)
| Concentration (µg/mL) | Peak Area |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
| r² | 0.9998 |
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area of the 2,2'-Thiobis(6-tert-butyl-p-cresol) standard against its concentration to generate a linear regression curve.
-
Quantification: Determine the concentration of the antioxidant in the sample extract (C_extract) in µg/mL using the calibration curve equation.
-
Calculation of Antioxidant Content: Calculate the amount of antioxidant in the original polymer sample using the following formula:
Antioxidant (mg/kg) = (C_extract × V_extract) / W_sample
Where:
-
C_extract = Concentration in the extract (µg/mL)
-
V_extract = Final volume of the extract (mL)
-
W_sample = Weight of the polymer sample (g)
-
Conclusion
The HPLC method presented in this application note provides a reliable and robust protocol for the quantification of 2,2'-Thiobis(6-tert-butyl-p-cresol) in polymeric materials. The detailed steps for sample preparation, chromatographic analysis, and method validation offer a comprehensive guide for researchers and quality control analysts. Adherence to this protocol will ensure accurate and reproducible results, which are essential for maintaining product quality, meeting regulatory requirements, and understanding the long-term stability of polymer products.
References
-
Li, B., Wang, Z., Lin, Q., Hu, C., Su, Q., & Wu, Y. (2014). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science, 53(6), 917-925. [Link]
-
SIELC Technologies. (2018). 2,2'-Thiobis[6-tert-butyl-p-cresol]. [Link]
-
Intertek. (n.d.). High Sensitivity - High Performance Liquid Chromatography for Polymer Additive Analysis. [Link]
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Li, B., et al. (2014). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. ResearchGate. [Link]
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Polymer Solutions. (2015). HPLC Analysis: Method Development and Validation. [Link]
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Waters Corporation. (n.d.). Comparison of HPLC and UHPLC Analysis of Polymer Additives with Elucidation of Mass Detection. [Link]
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Intertek Inform. (2018). ASTM D6953: 2018 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC). [Link]
-
FILAB. (n.d.). Laboratory analysis of antioxidant additives. [Link]
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Louden, D., et al. (2002). Reversed-phase HPLC of polymer additives with multiple on-line spectroscopic analysis (UV, IR, (1)H NMR and MS). Analytical and Bioanalytical Chemistry, 373(6), 508-515. [Link]
-
SGS PSI. (n.d.). Polymer Stabilizer Analysis. [Link]
-
ANSI Webstore. (2018). ASTM D6953-18 - Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC). [Link]
-
ASTM International. (2018). D6953 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC). [Link]
-
ASTM International. (2018). ASTM D6953-18 - Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC). [Link]
-
AIYI Technologies. (2025). Method Validation and Efficiency in Food Additive Testing Using HPLC. [Link]
-
SIELC Technologies. (n.d.). Separation of 2,2'-Thiobis[6-tert-butyl-p-cresol] on Newcrom R1 HPLC column. [Link]
-
Infinita Lab. (n.d.). ASTM D6042 Phenolic Antioxidants and Erucamide Slip Additives. [Link]
-
Chemsrc. (2025). 2,2'-Thiobis(6-tert-butyl-p-cresol). [Link]
-
Shimadzu. (n.d.). Analytical Solutions for Analysis of Polymer Additives. [Link]
-
PubChem. (n.d.). 2,2'-Thiobis(4-methyl-6-tert-butylphenol). [Link]
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Evaluating the Thermal-Oxidative Stability of 2,2'-Thiobis(6-tert-butyl-p-cresol) via Isothermal Oxidative Induction Time (OIT) Testing
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This technical guide provides a comprehensive framework for assessing the antioxidant efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol), a widely used sulfur-bridged phenolic antioxidant, through Oxidative Induction Time (OIT) testing. The OIT measurement, performed by Differential Scanning Calorimetry (DSC), is a critical tool for quantifying the relative resistance of a stabilized material to oxidative degradation under accelerated thermal conditions. This document details the underlying scientific principles, outlines a robust step-by-step experimental protocol based on international standards such as ASTM D3895 and ISO 11357-6, and explains the causality behind key experimental parameters. By offering field-proven insights and a self-validating methodology, this guide serves as an essential resource for researchers and professionals engaged in materials science, polymer formulation, and quality control.
Foundational Principles: OIT and Antioxidant Mechanism
The Concept of Oxidative Induction Time (OIT)
Oxidative Induction Time (OIT) is a relative measure of a material's resistance to oxidative decomposition.[1] It quantifies the time interval until the onset of exothermic oxidation when the material is held at a specified isothermal temperature in an oxygen-rich atmosphere.[1][2] This accelerated aging test is performed using a Differential Scanning Calorimeter (DSC), which precisely measures the heat flow to and from a sample as a function of temperature or time.
The test begins by heating the sample to the target temperature under an inert nitrogen atmosphere to prevent premature oxidation. Once the temperature stabilizes, the atmosphere is switched to pure oxygen or air.[3] The antioxidant within the material will scavenge free radicals, creating an induction period where no significant oxidation occurs. Once the antioxidant is depleted, a rapid oxidative chain reaction begins, which is an exothermic process. The DSC detects this as a sharp increase in heat flow, and the time from the introduction of oxygen to the onset of this exotherm is the OIT value.[2][4] A longer OIT value indicates greater oxidative stability.[5]
The Antioxidant 2,2'-Thiobis(6-tert-butyl-p-cresol)
2,2'-Thiobis(6-tert-butyl-p-cresol), also known as Antioxidant 1081, is a highly effective, sterically hindered phenolic antioxidant.[6][7] Its efficacy stems from a synergistic dual-function mechanism rooted in its unique molecular structure.
-
Primary Antioxidant (Radical Scavenging): The two phenolic hydroxyl (-OH) groups are the primary active sites.[7] Each can donate a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), which are key propagators in the oxidation chain reaction. This donation terminates the chain reaction and forms a stable, sterically hindered phenoxyl radical. The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide significant steric hindrance, which prevents the phenoxyl radical from participating in further undesirable reactions, thereby enhancing its stabilizing efficiency.[6][7]
-
Secondary Antioxidant (Hydroperoxide Decomposition): The thioether (-S-) bridge acts as a secondary antioxidant. It can decompose hydroperoxides (ROOH) into non-radical, stable products. This is a crucial preventative step, as hydroperoxides would otherwise break down into more reactive radicals that initiate new oxidation chains.
This dual mechanism makes 2,2'-Thiobis(6-tert-butyl-p-cresol) a powerful stabilizer for preventing thermal-oxidative degradation in materials like polyolefins.[6]
Governing Standards for OIT Determination
OIT testing is standardized by several international bodies to ensure reproducibility and comparability of data. The two most prominent standards for polymers are:
-
ASTM D3895: This standard from ASTM International is specifically for determining the OIT of polyolefins.[1][8][9] It provides a detailed procedure that is widely used in quality control applications.[8]
-
ISO 11357-6: This international standard is broader, covering the determination of both isothermal OIT and dynamic OIT for various polymeric materials, including polyolefins.[4][10][11][12]
While both standards address the same subject, they may differ in specific technical details like recommended test temperatures or sample preparation nuances.[1][9] Adherence to a specified standard is crucial for method validation and is often required for material specification compliance.
Detailed Experimental Protocol: Isothermal OIT
This protocol provides a step-by-step methodology for determining the OIT of 2,2'-Thiobis(6-tert-butyl-p-cresol) incorporated into a polyolefin matrix, in accordance with the principles outlined in ASTM D3895 and ISO 11357-6.
Instrumentation and Consumables
-
Differential Scanning Calorimeter (DSC): Capable of precise isothermal temperature control (±0.3°C or better) and controlled gas switching.[2]
-
Gas Delivery System: With regulators and a selector switch for high-purity (99.99%+) nitrogen and oxygen.[1]
-
Sample Pans: Standard open aluminum pans are typically used. Copper pans can have a catalytic effect and may yield different results.
-
Sample Encapsulation Press: For crimping lids on calibration standard pans.
-
Microbalance: With a resolution of at least 0.01 mg.
-
Compression Molder: For preparing homogenous, flat sample plaques.
-
Bore-hole Cutter/Punch: For cutting uniform discs from the molded plaque.
-
Calibration Standards: High-purity Indium and Tin for temperature calibration.[1]
Sample Preparation: The Key to Reproducibility
The goal of sample preparation is to create a homogenous specimen with a consistent, reproducible morphology. This is paramount because OIT is highly dependent on the surface area exposed to oxygen.[2]
-
Compounding (If necessary): If testing the antioxidant in a polymer, first compound a known concentration of 2,2'-Thiobis(6-tert-butyl-p-cresol) into the base polymer (e.g., polyethylene) using a melt blender or extruder to ensure uniform dispersion.
-
Compression Molding: Use a compression molder to form the stabilized polymer into a thin sheet or plaque of uniform thickness, typically around 250 ± 15 µm as recommended by ASTM D3895.[1] This step ensures consistent sample morphology.
-
Specimen Cutting: Use a 6.4-mm (or similar) bore-hole cutter to punch out a clean, flat disc from the center of the molded plaque.[1] This creates a specimen with a consistent surface-area-to-volume ratio. The target sample weight should be approximately 5-10 mg.[1]
-
Placement: Place the disc flat in the bottom of an open aluminum sample pan, ensuring good thermal contact. Do not use a lid for the test specimen.
Instrument Calibration
Accurate temperature calibration is essential for reliable OIT results.
-
Standard Preparation: Weigh 5 ± 0.5 mg of a high-purity calibration metal (e.g., Indium) into a standard aluminum pan and seal it with a lid. Prepare an empty, sealed pan as a reference.[1]
-
Calibration Run: Place the standard and reference pans into the DSC cell. Heat under a nitrogen atmosphere at a defined rate (e.g., 10 or 20 °C/min) through the melting point of the metal.[1][2]
-
Adjustment: Adjust the instrument's temperature calibration software so that the onset of the melting peak corresponds to the certified melting point of the standard (156.63°C for Indium).[1] Repeat for other metals like Tin (231.97°C) if the test temperature is higher.
Step-by-Step Measurement Procedure
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Application Notes & Protocols: 2,2'-Thiobis(6-tert-butyl-p-cresol) in Rubber and Elastomers
Introduction: The Role of 2,2'-Thiobis(6-tert-butyl-p-cresol) in Elastomer Stabilization
Elastomers, both natural and synthetic, are indispensable materials in countless applications. However, their polymer chains are susceptible to degradation from environmental factors, primarily heat and oxygen. This process, known as thermo-oxidative degradation, leads to a catastrophic loss of mechanical properties such as elasticity, strength, and flexibility, ultimately causing material failure.[1][2] To counteract this, antioxidants are incorporated into rubber formulations.
2,2'-Thiobis(6-tert-butyl-p-cresol), also known as Thiobis(4-methyl-6-tert-butylphenol) or by its CAS number 90-66-4, is a high-performance, non-staining phenolic antioxidant.[3][4] Its unique molecular structure, featuring two sterically hindered phenolic groups linked by a sulfur bridge, makes it exceptionally effective at protecting light-colored and transparent rubber goods from degradation without causing discoloration.[5][6] This guide provides a comprehensive overview of its mechanism, applications, and detailed protocols for its use and evaluation in research and development settings.
Physicochemical Properties
A thorough understanding of the antioxidant's physical and chemical properties is fundamental for its proper handling, storage, and incorporation into elastomer formulations.
| Property | Value | Reference |
| CAS Number | 90-66-4 | [7][8] |
| Molecular Formula | C₂₂H₃₀O₂S | [3][7] |
| Molecular Weight | 358.54 g/mol | [3][8] |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 84-85 °C | [7][8] |
| Boiling Point | 431.1 °C at 760 mmHg | [7] |
| Density | 1.11 g/cm³ | [7] |
| Solubility | Soluble in acetone, ethanol, and aromatic hydrocarbons; Insoluble in water. | General Chemical Data |
Mechanism of Action: A Dual-Pronged Defense
The exceptional efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) stems from its ability to interrupt the free-radical chain reaction of polymer degradation through two distinct mechanisms.
3.1. Primary Antioxidant Action: Radical Scavenging
Thermo-oxidative degradation is an autocatalytic cycle initiated by heat, UV light, or mechanical stress, which creates free radicals (R•) on the polymer backbone.[9] These radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then propagate the degradation chain.
The sterically hindered phenolic hydroxyl (-OH) groups in 2,2'-Thiobis(6-tert-butyl-p-cresol) act as primary antioxidants.[10] They readily donate a hydrogen atom to neutralize the peroxy radicals, terminating the chain reaction. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting antioxidant radical (A•), preventing it from initiating new degradation chains.[10][11]
3.2. Secondary Antioxidant Action: Hydroperoxide Decomposition
The primary antioxidant action produces hydroperoxides (ROOH), which are unstable and can decompose into new, highly destructive radicals. The thioether (-S-) bridge in the molecule functions as a secondary antioxidant, decomposing these hydroperoxides into stable, non-radical products, thus preventing the re-initiation of the degradation cycle.[5] This dual-functionality provides comprehensive and long-lasting protection.
Figure 1: Mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol) Action.
Applications and Recommended Dosage
This antioxidant is highly versatile and is used in a wide range of elastomers. Its non-staining nature makes it ideal for applications where color stability is critical.
| Elastomer Type | Typical Dosage (phr*) | Key Applications | Rationale for Use |
| Natural Rubber (NR) | 0.5 - 1.5 | Medical gloves, latex threads, light-colored footwear, adhesives. | Excellent protection against reversion and heat aging without staining. |
| Styrene-Butadiene Rubber (SBR) | 0.5 - 2.0 | White sidewalls of tires, conveyor belts, shoe soles, technical goods. | Prevents discoloration and maintains physical properties after aging. |
| Nitrile Butadiene Rubber (NBR) | 0.5 - 2.0 | Seals, gaskets, hoses, and other components requiring oil resistance. | Provides long-term heat stability in demanding automotive and industrial applications. |
| Polyisoprene (IR) | 0.5 - 1.5 | Surgical gloves, food-contact articles. | Low toxicity and non-staining properties are critical. |
| Chloroprene Rubber (CR) | 1.0 - 2.5 | Wire and cable insulation, automotive parts, coatings. | Protects against heat and oxidation in halogen-containing polymers.[6] |
*phr: parts per hundred rubber
Synergistic Blends: For exceptionally harsh environments, 2,2'-Thiobis(6-tert-butyl-p-cresol) can be used in combination with secondary antioxidants, such as phosphites or other thioesters. This synergistic approach can provide a multi-level defense against degradation, where the phenolic antioxidant scavenges radicals and the secondary stabilizer decomposes hydroperoxides more broadly.[12]
Experimental Protocols
The following protocols provide a standardized framework for incorporating and evaluating the efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) in a typical rubber formulation.
Protocol 1: Incorporation into a Rubber Compound via Two-Roll Mill
This protocol outlines the standard procedure for mixing a rubber compound. The order of addition is critical to ensure proper dispersion and to prevent premature curing (scorching).
Materials & Equipment:
-
Two-roll mill with temperature control and safety features
-
Elastomer (e.g., SBR 1502)
-
Activators: Zinc Oxide, Stearic Acid
-
Reinforcing Filler: Carbon Black or Silica
-
Process Oil (if required)
-
Antioxidant: 2,2'-Thiobis(6-tert-butyl-p-cresol)
-
Curing System: Sulfur, Accelerators (e.g., CBS, TMTD)
-
Calibrated balance, cutting tools
Procedure:
-
Mill Preparation: Set the mill roll temperatures (typically 50-70°C for SBR). Set the gap (nip) between the rolls to a wide setting.
-
Mastication: Introduce the raw elastomer to the mill. Pass it through the nip repeatedly until a smooth, continuous band forms around the front roll. This process reduces the rubber's viscosity.
-
Addition of Activators & Antioxidant: Widen the nip slightly. Add the zinc oxide, stearic acid, and 2,2'-Thiobis(6-tert-butyl-p-cresol) into the rolling bank of rubber. Allow them to mix until fully dispersed (no visible streaks).
-
Filler & Oil Incorporation: Add the reinforcing filler in portions. As the compound stiffens, the filler will incorporate. Add process oil concurrently with the filler to manage viscosity. Perform cross-cuts and roll the compound to ensure homogeneity.
-
Final Mixing & Sheeting Off: Once the filler is fully dispersed, tighten the nip to increase shear and ensure final homogenization.
-
Addition of Curatives (Critical Step): Reduce the mill temperature (if possible, to <70°C) to minimize scorch risk. Widen the nip and add the sulfur and accelerators. Mix quickly and efficiently until just dispersed (typically 2-4 minutes).
-
Sheeting Off: Immediately remove the compound from the mill in a continuous sheet of desired thickness. Place the sheet on a cool, flat surface and allow it to mature for at least 24 hours at ambient temperature before vulcanization.
Figure 2: Workflow for Compounding Rubber on a Two-Roll Mill.
Protocol 2: Evaluation of Antioxidant Efficacy via Accelerated Heat Aging
This protocol uses accelerated aging to simulate the long-term service life of the elastomer and quantifies the protective effect of the antioxidant.
Equipment:
-
Compression molding press
-
Tensile testing machine (Universal Testing Machine)
-
Shore A durometer
-
Circulating air oven
-
Specimen cutting dies (as per ASTM standards)
Procedure:
-
Sample Vulcanization:
-
Cut the matured rubber compound into preforms.
-
Place preforms into a mold and cure in the compression press at a specified temperature and time (e.g., 160°C for 15 minutes). The optimal cure time should be determined by rheometry (ASTM D2084).
-
Prepare at least two full sets of test sheets.
-
-
Initial Property Measurement (Unaged Samples):
-
From the first set of cured sheets, cut test specimens for tensile strength/elongation (ASTM D412) and hardness (ASTM D2240).
-
Allow specimens to condition for 24 hours at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH).
-
Measure and record the initial tensile strength (TS₀), elongation at break (Eb₀), and hardness (H₀).
-
-
Accelerated Aging:
-
Place the second set of cured sheets or cut specimens in a circulating air oven according to ASTM D573 .[13] A typical condition is 70 hours at 100°C, but this can be adjusted based on the polymer type and application severity.
-
Ensure samples are hung freely and are not in contact with each other.
-
-
Post-Aging Property Measurement (Aged Samples):
-
After the specified aging period, remove the samples from the oven and allow them to condition for at least 24 hours at standard laboratory conditions.
-
Measure and record the final tensile strength (TSₐ), elongation at break (Ebₐ), and hardness (Hₐ) using the same methods as in step 2.
-
-
Data Analysis - Calculation of Property Retention:
-
Calculate the percentage retention of physical properties using the following formulas:
-
% Tensile Strength Retention = (TSₐ / TS₀) * 100
-
% Elongation at Break Retention = (Ebₐ / Eb₀) * 100
-
-
Calculate the change in hardness:
-
Hardness Change (points) = Hₐ - H₀
-
-
Interpretation: A high percentage retention (>80%) for tensile strength and elongation indicates effective antioxidant protection. A minimal change in hardness (typically < +10 points) is also desirable. A control compound without the antioxidant should be tested in parallel for a direct comparison.
Safety & Handling
While 2,2'-Thiobis(6-tert-butyl-p-cresol) is generally of low toxicity, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling the powder.[14]
-
Inhalation: Avoid creating dust. Handle in a well-ventilated area or use local exhaust ventilation.[14]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from sources of ignition and strong oxidizing agents.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into the environment.[14]
Consult the Safety Data Sheet (SDS) for detailed information before use.[14][15]
References
-
Ghorai, S., Bhunia, S., Roy, M., & De, D. (2022). On the Thermo-Oxidative Aging of Elastomers: A Comprehensive Review . ResearchGate. [Link]
-
Das, C. (2021). Thermal and Thermo-Oxidative Degradation of Rubbers: Some Recent Studies . ResearchGate. [Link]
-
2,2'-Thiobis[6-tert-butyl-p-cresol] . (2018). SIELC Technologies. [Link]
-
What testing methods evaluate the efficacy of rubber antioxidants in rubber products? (2024). Sino Antioxidant. [Link]
-
Zaharescu, T., & Podina, C. (2013). Natural antioxidants for thermo-oxidative stabilization of elastomers . ResearchGate. [Link]
-
2,2'-Thiobis(6-tert-butyl-p-cresol) | CAS#:90-66-4 . Chemsrc. [Link]
-
Johrend, H. (2018). Thermo-oxidative ageing of elastomers - A contribution to the experimental investigation and modelling . Athene Forschung. [Link]
-
Wang, Y., et al. (2023). Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer . National Institutes of Health (NIH). [Link]
-
2,2'-Thiobis(4-methyl-6-tert-butylphenol) . PubChem, National Center for Biotechnology Information. [Link]
-
ASTM D5376-06: Standard Test Method for Rubber Compounding Materials—Determination of the Basic Nitrogen Content in Rubber Antioxidant: Polymerized TMQ . ASTM International. [Link]
-
de Sousa, F. B., Scuracchio, C. H., & Hu, G. H. (2006). Some Synergistic Effects of Antioxidants in Natural Rubber . ResearchGate. [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31 . (2022). CPAchem. [Link]
-
2,2'-THIOBIS(6-TERT-BUTYL-P-CRESOL) . gsrs.ncats.nih.gov. [Link]
-
ASTM D5376-06(2021): Standard Test Method for Rubber Compounding Materials—Determination of the Basic Nitrogen Content in Rubber Antioxidant: Polymerized TMQ . en-standard.eu. [Link]
-
Zhang, X., et al. (2020). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol . MDPI. [Link]
-
Safety Data Sheet: 2,6-di-tert-butyl-p-cresol . Chemos GmbH & Co.KG. [Link]
-
Al-Malaika, S., & Shamekh, M. M. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans . National Institutes of Health (NIH). [Link]
-
Bras, J., et al. (2022). Synergistic reinforcing and cross-linking effect of thiol-ene-modified cellulose nanofibrils on natural rubber . PubMed. [Link]
-
da Silva, L. F., et al. (2024). Evaluation of the Antioxidant Properties of Black Acacia (Acacia mearnsii) Tannin in Vulcanized Natural Rubber Using Different Vulcanization Systems . MDPI. [Link]
-
Phenolic Antioxidants 2,6-Di-Tertiary Butyl Para-Cresol . LUBRICATIN. [Link]
-
Sample, T. (2014). Antioxidant Selection for Peroxide Cure Elastomer Applications . ResearchGate. [Link]
-
2,6-di-tert-butyl-p-cresol . topleda.com. [Link]
-
Kiatsongsak, A., et al. (2015). Rubber bound phenolic antioxidant and its application in thermoplastic elastomer . Techno Press. [Link]
-
6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1 . OECD Existing Chemicals Database. [Link]
-
Botros, S. H., & Abdel-Nour, K. N. (2005). Improvement of the homogeneity of SBR/NBR blends using polyglycidylmethacrylate‐g‐butadiene rubber . ResearchGate. [Link]
-
Chen, J., et al. (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC . MDPI. [Link]
-
Gomez-Cividanes, A., et al. (2024). Competing Effects of Plasticization and Miscibility on the Structure and Dynamics of Natural Rubber: A Comparative Study on Bio and Commercial Plasticizers . National Institutes of Health (NIH). [Link]
-
Ondrusova, D., et al. (2022). Influence of Plasticizers on Cross-Linking Process, Morphology, and Properties of Lignosulfonate-Filled Rubber Compounds . MDPI. [Link]
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- 4. CAS # 90-66-4, 2,2'-Thiobis(6-tert-butyl-p-cresol), 2,2'-Thiobis(6-tert-butyl-p-cresol), 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol - chemBlink [chemblink.com]
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Application Note & Protocol: Quantitative Analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol) using Gas Chromatography-Mass Spectrometry
Introduction and Significance
2,2'-Thiobis(6-tert-butyl-p-cresol), also known by trade names such as Irganox 1081 and with the CAS Registry Number 90-66-4, is a highly effective, sterically hindered phenolic antioxidant.[1][2][3][4] Its primary function is to inhibit oxidative degradation in various materials, particularly thermoplastic polymers like polyolefins, by scavenging free radicals and decomposing hydroperoxides.[1] This stabilization is critical for maintaining the mechanical and physical integrity of materials during high-temperature processing and throughout their service life.
The importance of a robust analytical method for this compound stems from its potential to migrate from packaging materials into consumer products, especially pharmaceuticals and medical devices. Regulatory bodies require the assessment of such chemical entities, known as extractables and leachables (E&L), to ensure patient safety.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering the high sensitivity and specificity required for the identification and quantification of volatile and semi-volatile organic compounds like 2,2'-Thiobis(6-tert-butyl-p-cresol) in complex matrices.[6][8]
This document provides a comprehensive protocol for the analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol), designed for researchers, scientists, and professionals in drug development and material science.
Principle of the GC-MS Method
The methodology leverages the synergistic power of gas chromatography for separation and mass spectrometry for detection.
-
Gas Chromatography (GC): The sample extract is injected into the GC, where it is vaporized. The volatile components, including the target analyte, are transported by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The non-polar nature of 2,2'-Thiobis(6-tert-butyl-p-cresol) makes it well-suited for separation on a low-polarity column.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization, EI), causing them to fragment into charged ions. These ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. Quantification is achieved by relating the ion signal intensity to the analyte's concentration.
Instrumentation and Materials
Reagents and Standards
-
Analytical Standard: 2,2'-Thiobis(6-tert-butyl-p-cresol), CAS: 90-66-4 (Purity ≥98%).
-
Solvents: GC-MS or HPLC-grade Dichloromethane (DCM), Hexane, and Methanol.[9][10]
-
Carrier Gas: Helium (99.999% purity or higher).
Equipment and Consumables
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977 or equivalent).
-
Autosampler with syringe.
-
GC Column: Low-bleed, non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[11]
-
Sample Vials: 2 mL amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps.[9][12]
-
Syringe Filters: 0.22 µm PTFE filters for sample clarification.[12]
-
Analytical Balance, Volumetric Flasks, and Pipettes.
-
Ultrasonic Bath.
Detailed Analytical Protocol
Protocol 1: Preparation of Standards
The causality behind preparing a fresh set of calibration standards for each analytical run is to ensure the highest accuracy. This practice accounts for any potential solvent evaporation or degradation of the analyte over time, thereby ensuring the trustworthiness of the quantification.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,2'-Thiobis(6-tert-butyl-p-cresol) standard and dissolve it in a 10 mL volumetric flask using Dichloromethane.
-
Intermediate Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with Dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by performing serial dilutions of the intermediate solution with Dichloromethane.[9] Transfer each standard to a labeled GC vial.
Protocol 2: Sample Preparation - Extraction from a Polymer Matrix
This protocol describes an exaggerated extraction, a common approach in E&L studies to simulate worst-case scenarios.[5] The choice of Dichloromethane is based on its effectiveness in dissolving non-polar to semi-polar organic compounds, while sonication provides the energy to accelerate the diffusion of the analyte from the polymer matrix into the solvent.[13]
-
Sample Sizing: Cut approximately 2 grams of the polymer material into small pieces (~2x2 mm) to maximize the surface area available for extraction.
-
Extraction: Place the pieces into a glass container and add 20 mL of Dichloromethane.
-
Sonication: Place the container in an ultrasonic bath and sonicate for 60 minutes at 40°C.
-
Cooling & Filtration: Allow the extract to cool to room temperature. If particulates are present, filter the supernatant through a 0.22 µm PTFE syringe filter into a clean GC vial.[12]
-
Blank Preparation: A solvent blank (Dichloromethane only) must be prepared and run with the sequence to check for background contamination.
GC-MS Instrumental Method
The parameters below are optimized for the separation and detection of this semi-volatile compound. A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits. The temperature program is designed to provide good chromatographic peak shape while ensuring the analyte elutes within a reasonable timeframe.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injector Temp. | 290 °C | Ensures complete and rapid volatilization of the analyte.[9] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Oven Program | ||
| - Initial Temp. | 100 °C, hold for 2 min | Allows for column equilibration and focusing of early eluting peaks. |
| - Ramp 1 | 20 °C/min to 310 °C | A moderate ramp rate to achieve good separation. |
| - Final Hold | Hold at 310 °C for 10 min | Ensures elution of the target analyte and any higher boiling compounds. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique creating reproducible spectra for library matching. |
| Ionization Energy | 70 eV | Standard energy for generating reference-quality mass spectra. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Acquisition Mode | Full Scan (m/z 50-450) & SIM | Full scan for identification; SIM for enhanced quantitative sensitivity. |
Table 1: Recommended GC-MS Instrumental Parameters.
Data Analysis and Quality Control
Analyte Identification and Quantification
A self-validating system requires dual confirmation. Identification of 2,2'-Thiobis(6-tert-butyl-p-cresol) is confirmed by comparing both the retention time (RT) and the mass spectrum of the peak in the sample chromatogram with that of an authentic analytical standard.
| Analyte | Expected RT (Approx.) | Molecular Ion [M]+ | Key Fragment Ions (m/z) |
| 2,2'-Thiobis(6-tert-butyl-p-cresol) | ~15-18 min | 358 | 343 ([M-CH₃]⁺), 174, 164, 149 |
Table 2: Expected Retention Time and Mass Spectral Data for Analyte Identification. Note: The molecular weight is 358.5 g/mol , and the molecular ion is observed at m/z 358. Prominent fragment ions are also listed.[1][4]
For quantification, an external calibration curve is constructed by plotting the peak area of a characteristic ion (the molecular ion at m/z 358 is recommended for specificity) versus the concentration of the prepared standards. A linear regression with a correlation coefficient (r²) > 0.995 is required for a valid calibration.
System Suitability and Validation
-
Blank Analysis: The solvent blank should be free of any interfering peaks at the retention time of the target analyte.
-
Calibration Verification: A mid-level calibration standard should be run periodically throughout the sequence. The calculated concentration should be within ±15% of its true value.
-
Spike Recovery (for method validation): A blank polymer sample should be spiked with a known amount of the analyte and subjected to the entire extraction and analysis procedure. The recovery should typically be within 80-120% to demonstrate the method's accuracy.
Visualized Workflows
Sample Preparation and Extraction Workflow
Caption: Logical flow for processing and quantifying GC-MS data.
References
-
GC/MS Approach for Analysis of Extractables and Leachables (E&L) in Complex Matrices using Spectral Deconvolution and Retention Indices. Scantec Nordic.
-
Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent Technologies.
-
Extractables and Leachables Analysis: Top 5 Analytical Techniques. ResolveMass Laboratories Inc.
-
GC-MS Identification of Extractables and Leachables from Elastomer Material. Thermo Fisher Scientific.
-
Advanced Analytical Techniques for Extractables and Leachables Testing. Leadvent Group.
-
2,2'-Thiobis(6-tert-butyl-p-cresol). Benchchem.
-
2,2'-Thiobis(6-tert-butyl-p-cresol) | 90-66-4. ChemicalBook.
-
Sample Preparation Guidelines for GC-MS. University of California, Riverside.
-
Common Sample Preparation Techniques for GC-MS Analysis. Stanford University.
-
2,2'-Thiobis(6-tert-butyl-p-cresol). Echemi.
-
CAS No. 90-66-4 - Irganox® 1081. AccuStandard.
-
2,2′- Thio-bis(4-methy-6-n-butyl- phenol) | CAS 90-66-4. Santa Cruz Biotechnology.
-
2,2'-Thiobis[6-tert-butyl-p-cresol]. SIELC Technologies.
-
Sample Preparation Techniques for Gas Chromatography. ResearchGate.
-
Sample preparation GC-MS. SCION Instruments.
-
2,2'-Thiobis(4-methyl-6-tert-butylphenol). PubChem, National Center for Biotechnology Information.
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Application Notes & Protocols for the Analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol) in Food Contact Materials
Introduction and Scientific Context
2,2'-Thiobis(6-tert-butyl-p-cresol), also known as 2,2'-Thiobis(6-tert-butyl-4-methylphenol) (CAS No: 90-66-4), is a synthetic phenolic antioxidant.[1][2][3] Due to its efficacy in inhibiting oxidative degradation, it is frequently incorporated into polymers such as polyethylene (PE) and polypropylene (PP) that are used in the manufacturing of food contact materials (FCMs).[4] Its primary function is to protect the polymer from degradation during processing and storage, thereby preserving the integrity and extending the shelf life of the packaging material.[5][6]
The primary concern for regulatory bodies and consumer safety is the potential for this additive to migrate from the packaging material into the food product.[7] The extent of migration is influenced by several factors, including the chemical nature of the food (e.g., fatty vs. aqueous), contact time, temperature, and the concentration of the antioxidant within the polymer.[7][8] Consequently, robust and validated analytical methods are imperative for quantifying the concentration of 2,2'-Thiobis(6-tert-butyl-p-cresol) in FCMs and assessing its migration levels to ensure compliance with established safety limits. In the United States, antioxidants for use in polymers are regulated by the FDA under 21 CFR 178.2010.[9][10]
These application notes provide detailed protocols for the extraction and quantification of 2,2'-Thiobis(6-tert-butyl-p-cresol) from plastic FCMs using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and widely used techniques for this purpose.[11]
Analyte Properties
A fundamental understanding of the analyte's physical and chemical properties is crucial for method development, particularly for selecting appropriate extraction solvents and analytical conditions.
| Property | Value | Reference |
| Chemical Formula | C22H30O2S | [1][2] |
| Molecular Weight | 358.54 g/mol | [1] |
| Appearance | White crystalline solid | [12] |
| Melting Point | 84-85 °C | [2][3] |
| Boiling Point | 431.1 °C at 760 mmHg | [2][3] |
| LogP (Octanol/Water) | 6.67 | [1] |
| Solubility | Poorly soluble in water (<8 µg/L) | [13] |
The high LogP value indicates that 2,2'-Thiobis(6-tert-butyl-p-cresol) is highly lipophilic, suggesting a greater potential for migration into fatty foods. Its poor water solubility necessitates the use of organic solvents for efficient extraction from polymer matrices.
Overall Experimental Workflow
The logical flow from sample preparation to final analysis is critical for reproducible and accurate results. The following diagram illustrates the comprehensive workflow for the determination of 2,2'-Thiobis(6-tert-butyl-p-cresol) in FCMs.
Caption: General workflow for analyzing 2,2'-Thiobis(6-tert-butyl-p-cresol) in FCMs.
Detailed Protocols
Protocol 1: Sample Preparation and Extraction
This protocol details two effective methods for extracting the analyte from the polymer matrix. The choice between them may depend on available equipment and desired throughput.
4.1. Materials and Reagents
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Diatomaceous earth (for ASE)
-
2,2'-Thiobis(6-tert-butyl-p-cresol) analytical standard (≥99% purity)
-
Class A volumetric flasks and pipettes
-
Syringe filters (0.22 µm, nylon or PTFE)
-
Analytical balance (0.1 mg precision)
4.2. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.[14] Store this solution at 4°C in an amber vial.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the analytical mobile phase (for HPLC) or injection solvent (for GC-MS). These standards are used to construct the calibration curve.
4.3. Extraction Method A: Accelerated Solvent Extraction (ASE)
Causality: ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods like Soxhlet.[15]
-
Sample Preparation: Rinse the FCM sample with ultrapure water and dry it. Cut the sample into small pieces (approx. 0.5 x 0.5 cm) to maximize surface area.[15]
-
Cell Loading: Accurately weigh approximately 0.5 g of the prepared sample and mix it with 4.0 g of diatomaceous earth. Transfer this mixture into a 22 mL ASE extraction cell.[14]
-
ASE Parameters: Place the cell in the extractor and run the following program (parameters can be optimized based on the specific polymer):[14]
-
Solvent: Acetonitrile
-
Oven Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 min
-
Static Cycles: 2
-
-
Post-Extraction: Collect the extract and evaporate it to dryness at 45°C under a gentle stream of nitrogen.[14] Reconstitute the residue in a known volume (e.g., 1.0 mL) of the appropriate solvent for analysis. Filter the reconstituted solution through a 0.22 µm syringe filter prior to injection.[14]
4.4. Extraction Method B: Ultrasonic Extraction
Causality: Ultrasonic extraction uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy that disrupts the sample matrix and enhances the extraction of the analyte. It is a simpler, though potentially less exhaustive, alternative to ASE.
-
Sample Preparation: Prepare the sample as described in step 1 of the ASE method.
-
Extraction: Place ~0.5 g of the weighed sample into a glass vial. Add 15 mL of acetonitrile.[14]
-
Sonication: Place the vial in an ultrasonic bath and sonicate at 40°C for 30 minutes. Repeat this step once with fresh solvent.[14]
-
Post-Extraction: Combine the extracts and proceed with the evaporation, reconstitution, and filtration steps as described in step 4 of the ASE method.[14]
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is an excellent technique for non-volatile and thermally labile compounds. A reverse-phase method is chosen due to the non-polar nature of 2,2'-Thiobis(6-tert-butyl-p-cresol).
5.1. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale & Comments |
| HPLC System | Agilent 1260, Shimadzu Nexera, or equivalent with UV/DAD detector | A Diode Array Detector (DAD) is preferred for verifying peak purity. |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for lipophilic compounds. |
| Mobile Phase | Acetonitrile : Water (e.g., 85:15 v/v) with 0.1% Phosphoric Acid | Isocratic elution is often sufficient. Phosphoric acid helps to sharpen peaks. For LC-MS, replace with 0.1% formic acid.[1][16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Can be adjusted based on sample concentration and sensitivity. |
| Detection | UV at 280 nm | Wavelength for optimal absorbance of phenolic antioxidants. |
5.2. Self-Validating System & Quality Control
-
Linearity: Analyze the working standards to generate a calibration curve. A correlation coefficient (R²) of ≥0.995 is required.
-
System Suitability: Inject a mid-level standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be <2%.
-
Recovery: Analyze a blank polymer sample spiked with a known concentration of the analyte before extraction. Recovery should typically be within 80-120%.
-
Blanks: Analyze a solvent blank and a method blank (an extracted blank polymer) to ensure no contamination is present.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS offers high sensitivity and selectivity, providing mass spectral data for definitive identification. This method is suitable as the analyte is thermally stable enough for GC analysis.
6.1. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale & Comments |
| GC-MS System | Agilent 7890/5977, Shimadzu TQ8040, or equivalent | A mass spectrometer provides definitive identification and high sensitivity. |
| Column | 5% Phenylmethylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | A standard, robust column suitable for a wide range of semi-volatile compounds.[17] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | Initial 100°C, hold 1 min; ramp 15°C/min to 300°C, hold 5 min | An example program; must be optimized for the specific instrument and to separate the analyte from matrix interferences. |
| MS Transfer Line | 300 °C | Prevents condensation of the analyte before entering the MS source.[17] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | [17] |
| Acquisition Mode | Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification | SIM mode significantly enhances sensitivity. Suggested ions for 2,2'-Thiobis(6-tert-butyl-p-cresol): Quantifier ion: m/z 358; Qualifier ions: m/z 343, 205. |
6.2. Self-Validating System & Quality Control
-
The same principles of linearity, system suitability, recovery, and blank analysis as described for HPLC should be applied to the GC-MS method to ensure data integrity.
References
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SIELC Technologies. (n.d.). Separation of 2,2'-Thiobis[6-tert-butyl-p-cresol] on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 2,2'-Thiobis[6-tert-butyl-p-cresol]. Retrieved from [Link]
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Li, B., Wang, Z. W., Lin, Q. B., Hu, C. Y., Su, Q. Z., & Wu, Y. M. (2015). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science, 53(6), 903–911. Retrieved from [Link]
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FILAB. (n.d.). Laboratory analysis of antioxidant additives. Retrieved from [Link]
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Li, B., Wang, Z. W., Lin, Q. B., Hu, C. Y., Su, Q. Z., & Wu, Y. M. (2014). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol). Retrieved from [Link]
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CORESTA. (2020). A screening method by gas chromatography–mass. Retrieved from [Link]
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Clada, A., et al. (2024). Investigation of potential migratables from paper and board food contact materials. Frontiers. Retrieved from [Link]
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Rani, M., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health. Retrieved from [Link]
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Dugheri, S., et al. (2017). Polymerization Inhibitors and Promoters for Unsaturated Polyester Resins; Use of Solid Phase MicroExtraction and Gas Chromatography Couple. SciSpace. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Solutions for Analysis of Polymer Additives. Retrieved from [Link]
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Alparslan, Y. & Bayrak, C. (2019). Chemical Migration from Plastic Types of Food Contact Materials. DergiPark. Retrieved from [Link]
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MAK Commission. (2017). 2,2′-Thiobis(4-methyl-6-tert-butylphenol). ZORA. Retrieved from [Link]
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OIV. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). International Organisation of Vine and Wine. Retrieved from [Link]
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OIV. (2020, November 26). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). International Organisation of Vine and Wine. Retrieved from [Link]
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Lu, H., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI. Retrieved from [Link]
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NIOSH. (1989, January 19). 1988 OSHA PEL Project - 2,6-di-tert-butyl-pcresol (DBPD). Retrieved from [Link]
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Clada, A., et al. (2024, May 25). Investigation of potential migratables from paper and board food contact materials intended for takeaway. ORBi. Retrieved from [Link]
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Gilbert, J., et al. (n.d.). Migration from non-ovenable food contact materials at elevated temperatures. Retrieved from [Link]
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OECD. (n.d.). 6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). 4,4'-THIOBIS(6-tert-BUTYL-m-CRESOL) HAZARD SUMMARY. Retrieved from [Link]
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OSHA. (n.d.). 2,6-DI-TERT-BUTYL-P-CRESOL. Retrieved from [Link]
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Food Packaging Forum. (2022, January 17). Two food contact chemicals added to SVHC Candidate List. Retrieved from [Link]
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Andersson, A. (2018). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org. Retrieved from [Link]
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FDA. (n.d.). thiobis(6-tert-butyl-m-cresol) - Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]
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EFSA. (n.d.). SCIENTIFIC PANEL ON FOOD CONTACT MATERIALS - 61st Working Group meeting on FCM. Retrieved from [Link]
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EFSA. (2022, March 14). TECHNICAL REPORT. Retrieved from [Link]
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FDA. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]
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Accelerated aging studies of polyolefins with 2,2'-Thiobis(6-tert-butyl-p-cresol)
Application Note & Protocol
Topic: Accelerated Aging Studies of Polyolefins with 2,2'-Thiobis(6-tert-butyl-p-cresol)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Polyolefin Durability
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are cornerstones of the polymer industry, valued for their chemical resistance, versatility, and low cost. However, their hydrocarbon backbone makes them susceptible to degradation when exposed to environmental stressors like heat, UV radiation, and oxygen.[1][2] This degradation is an auto-oxidative radical chain reaction that leads to a catastrophic loss of mechanical properties, discoloration, and failure of the end-product.[2][3]
Accelerated aging studies are critical for predicting the service life of polyolefin products. By exposing materials to intensified environmental conditions, we can simulate long-term degradation in a compressed timeframe.[4][5] The key to mitigating degradation lies in the use of antioxidant stabilizers. This guide focuses on a potent, multifunctional antioxidant, 2,2'-Thiobis(6-tert-butyl-p-cresol) , and provides a comprehensive framework for evaluating its efficacy in polyolefins through standardized accelerated aging protocols.
Scientific Foundation: Mechanism of Polyolefin Oxidation & Antioxidant Action
The Auto-Oxidation Cycle of Polyolefins
The degradation of polyolefins proceeds via a well-understood radical chain mechanism, which can be broken down into three phases:
-
Initiation: Formation of initial free radicals (R•) on the polymer chain due to energy input (heat, UV light).
-
Propagation: The polymer radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•), thus propagating the cycle.[6][7]
-
Termination: Radicals combine to form non-radical species. However, the crucial point is that hydroperoxides (ROOH) are unstable and decompose into new, highly reactive radicals (RO• and •OH), which significantly accelerates the degradation process. This branching step is the primary driver of catastrophic failure.
The Dual-Action Protective Mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol)
2,2'-Thiobis(6-tert-butyl-p-cresol) is a highly effective antioxidant due to its multifunctional nature, acting as both a primary and secondary antioxidant.[8]
-
Primary Antioxidant (Radical Scavenging): The two sterically hindered phenolic groups in the molecule act as potent radical scavengers.[8][9] The hydroxyl (-OH) group readily donates a hydrogen atom to neutralize the highly reactive peroxy radicals (ROO•), terminating the propagation cycle. The bulky tert-butyl groups provide steric hindrance that stabilizes the resulting antioxidant radical, preventing it from initiating new degradation chains.[8][9]
-
Secondary Antioxidant (Hydroperoxide Decomposition): The sulfur bridge in the molecule is crucial. It functions to decompose the unstable hydroperoxides (ROOH) into stable, non-radical products. This is a critical function, as it prevents the auto-catalytic branching step that generates more radicals and accelerates degradation.
The synergy of these two functions makes 2,2'-Thiobis(6-tert-butyl-p-cresol) a robust stabilizer for polyolefins during high-temperature processing and for long-term thermal stability.[10]
Caption: Dual-action mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Experimental Design & Protocols
A robust accelerated aging study requires careful planning, from sample preparation to the final analysis. The goal is to compare the performance of a polyolefin formulation stabilized with 2,2'-Thiobis(6-tert-butyl-p-cresol) against an unstabilized control.
Materials & Equipment
| Category | Item | Specification / Purpose |
| Polymer Resin | Polypropylene (PP) or Polyethylene (PE) | Virgin, unstabilized powder or pellets. |
| Antioxidant | 2,2'-Thiobis(6-tert-butyl-p-cresol) | High purity grade. |
| Processing | Twin-screw extruder or two-roll mill | For melt compounding and homogenization. |
| Specimen Prep | Compression molder or Injection molder | To create standardized test plaques or tensile bars. |
| Aging | Forced-air convection oven | For thermal aging (e.g., per ASTM D3045).[4] |
| Aging | Xenon-arc or QUV weatherometer | For UV/weathering studies. |
| Analysis | DSC, FTIR, Tensile Tester, Spectrophotometer | For OIT, chemical, mechanical, and color analysis. |
Protocol 1: Sample Preparation via Melt Compounding
Objective: To homogeneously disperse the antioxidant into the polyolefin matrix.
-
Drying: Dry the polyolefin resin in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Pre-blending: Create two batches:
-
Control Batch: 100% virgin polyolefin.
-
Stabilized Batch: Weigh the polyolefin and add 2,2'-Thiobis(6-tert-butyl-p-cresol) at a specified loading level (e.g., 0.1-0.3% by weight). Tumble blend the powder/pellets for 15 minutes for a uniform dry mix.
-
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the polyolefin (e.g., 180-220°C for PP).
-
Feed the Control Batch through the extruder first to purge the system. Discard the initial extrudate.
-
Feed the Stabilized Batch through the extruder.
-
Pelletize the extrudate strands from both batches.
-
-
Specimen Molding:
-
Using a compression or injection molder, create test specimens from both the control and stabilized pellets. Common specimens include thin plaques (for FTIR, color, and OIT) and dumbbell-shaped bars for tensile testing (per ASTM D638).[11][12]
-
Ensure all molding parameters (temperature, pressure, time) are identical for both batches.
-
Label all specimens clearly.
-
Protocol 2: Accelerated Thermal Aging Workflow
Objective: To subject the specimens to elevated temperatures to accelerate thermo-oxidative degradation according to standards like ASTM D3045.[4][13]
-
Baseline Characterization (Time = 0): Before starting the aging process, test a subset of specimens (at least 3-5 replicates) from both the Control and Stabilized batches using the analytical techniques described in Section 4.0. This provides the crucial "Time 0" data.
-
Oven Setup: Preheat a calibrated, forced-air convection oven to the desired aging temperature. A common temperature for polyolefins is 110-135°C. The temperature should be high enough to accelerate aging but not so high as to induce morphological changes unrelated to oxidation.[13]
-
Specimen Placement: Suspend the specimens in the oven, ensuring they are not touching each other or the oven walls to allow for uniform air circulation.
-
Time-Point Removal: Remove a set of specimens (Control and Stabilized) from the oven at predetermined intervals (e.g., 24, 48, 96, 168, 336 hours).
-
Post-Aging Analysis:
-
Allow the removed specimens to cool to room temperature for at least 24 hours in a desiccator.
-
Perform the full suite of analytical tests (Section 4.0) on each set of aged specimens.
-
Continue this process until the Control specimens have failed (e.g., become too brittle to test).
-
Caption: Workflow for accelerated aging of stabilized polyolefins.
Analytical Techniques for Assessing Degradation
Quantitative analysis is essential to determine the effectiveness of the antioxidant. A multi-faceted approach provides the most comprehensive picture of the material's performance.
| Technique | Standard (Example) | Parameter Measured & Interpretation |
| Oxidative Induction Time (OIT) | ASTM D3895[14][15] | Measures: Time to onset of exothermic oxidation at a high temperature (e.g., 200°C) under pure oxygen.[16] Interpretation: A longer OIT indicates a higher level of antioxidant protection remaining in the polymer.[14][17] This is a primary metric for stabilizer effectiveness. |
| FTIR Spectroscopy | - | Measures: Growth of the carbonyl peak (~1715 cm⁻¹).[18][19] Interpretation: The formation of carbonyl groups is a direct result of oxidation.[20][21] The rate of increase in the Carbonyl Index is a measure of the degradation rate. The stabilized sample should show a significantly delayed and slower rise in this index. |
| Mechanical Properties | ASTM D638[11][22] | Measures: Tensile Strength and Elongation at Break.[23] Interpretation: As polyolefins degrade, chain scission leads to embrittlement. A key failure criterion is the loss of 50% of the initial elongation at break. The stabilized sample should retain its mechanical properties for a much longer aging duration. |
| Colorimetry | ASTM E313[24][25] | Measures: Yellowness Index (YI).[26][27] Interpretation: Oxidation often leads to the formation of chromophores that cause yellowing.[28] A lower change in YI over time indicates better color stability and less degradation. |
Data Interpretation & Reporting
The final step is to synthesize the data into a clear, comparative report.
-
Graphical Analysis: Plot each measured property (OIT, Carbonyl Index, % Elongation Retained, Yellowness Index) as a function of aging time. Each graph should contain the data series for both the Control and the Stabilized samples.
-
Performance Metrics: Clearly state the "time to failure" for both samples based on a pre-defined criterion (e.g., time to 50% loss of elongation).
By following these detailed protocols, researchers can generate reliable and reproducible data to validate the performance of 2,2'-Thiobis(6-tert-butyl-p-cresol) as a highly effective stabilizer for polyolefins in demanding applications.
References
-
ASTM International. (2023). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (ASTM D3895-23). ASTM International. [Link]
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Al-Salem, S. M., et al. (n.d.). Characterization of polyolefins wastes by ftir spectroscopy. Semantic Scholar. [Link]
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Ingenta Connect. (2019). A Theoretical Mechanism in the Degradation of Polyolefin Plastic Waste Using Phytochemical Oxidation Process. Ingenta Connect. [Link]
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United Testing Systems. (n.d.). ASTM D3895 Oxidative-Induction Time Test by Differential Scanning Calorimetry. United Testing Systems. [Link]
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Flex-Pack Engineering, Inc. (2022). OIT, Oxidation Induction Time Testing. Flex-Pack Engineering, Inc. [Link]
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Infinita Lab. (n.d.). Comprehensive Guide Yellowness Index Testing - ASTM. Infinita Lab. [Link]
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ASTM International. (n.d.). ASTM D3895-02 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International. [Link]
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ScienceDirect. (2024). Analytical tools to assess polymer biodegradation: A critical review and recommendations. ScienceDirect. [Link]
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Prism. (n.d.). Polymer Degradation Analysis. Prism. [Link]
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National Center for Biotechnology Information. (n.d.). Current Advances in Biodegradation of Polyolefins. NCBI. [Link]
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MDPI. (n.d.). Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. MDPI. [Link]
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Micom Laboratories. (n.d.). ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load. Micom Laboratories. [Link]
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OSTI.GOV. (n.d.). Analytical Tools to Assess Polymer Biodegradation: A Critical Review and Recommendations. OSTI.GOV. [Link]
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ASTM International. (2018). Standard Practice for Heat Aging of Plastics Without Load (ASTM D3045-18). ASTM International. [Link]
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ZwickRoell. (n.d.). ASTM D638 Tensile Properties of Plastics. ZwickRoell. [Link]
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Lume UFRGS. (n.d.). FTIR AS A TOOL TO EVALUATE THE PHOTOOXIDATIVE DEGRADATION OF POLYETHYLENE. Lume UFRGS. [Link]
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Infinita Lab. (n.d.). ASTM D638 Tensile Testing Methods for Plastics. Infinita Lab. [Link]
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National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. NCBI. [Link]
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ZORA. (n.d.). 2,2′-Thiobis(4-methyl-6-tert-butylphenol). ZORA. [Link]
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Application Note: Assessing Polymer Oxidative Stability with 2,2'-Thiobis(6-tert-butyl-p-cresol) using Differential Scanning Calorimetry
Introduction: The Critical Role of Oxidative Stability in Polymer Performance
Polymers are integral to a vast array of applications, from medical devices and drug delivery systems to packaging and consumer goods. However, their long-term performance and integrity are often challenged by oxidative degradation. This process, initiated by heat, light, or chemical exposure, leads to the formation of free radicals that can cause chain scission, cross-linking, and a catastrophic loss of mechanical and physical properties.[1][2] To counteract this, antioxidants are incorporated into polymer formulations.
This application note provides a detailed guide to evaluating the effectiveness of 2,2'-Thiobis(6-tert-butyl-p-cresol) , a highly effective phenolic antioxidant, in enhancing the oxidative stability of polymers using Differential Scanning Calorimetry (DSC). The primary method discussed is the Oxidative Induction Time (OIT) test, a rapid and reliable technique for quantifying a material's resistance to oxidation.[3][4]
The Science Behind the Method: DSC and Oxidative Induction Time (OIT)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time.[5][6] For oxidative stability testing, DSC is used to detect the exothermic heat release that occurs when a polymer begins to oxidize.[7][8]
The Oxidative Induction Time (OIT) is a standardized measure of a material's resistance to oxidative decomposition.[3][9] The test involves heating a polymer sample to a specific isothermal temperature in an inert atmosphere (typically nitrogen). Once the temperature stabilizes, the atmosphere is switched to an oxidizing one (pure oxygen or air). The time elapsed from the introduction of the oxidizing gas until the onset of the exothermic oxidation peak is the OIT. A longer OIT indicates greater stability and a higher level of effective antioxidant protection.[4][7] This method is standardized by organizations such as ASTM International under the designation ASTM D3895.[9][10][11][12]
Mechanism of Action: How 2,2'-Thiobis(6-tert-butyl-p-cresol) Protects Polymers
2,2'-Thiobis(6-tert-butyl-p-cresol) is a member of the sterically hindered phenolic antioxidant family. Its effectiveness stems from its chemical structure, which allows it to interrupt the free-radical chain reactions that drive oxidative degradation.[1][13]
The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive polymer radical (P•) or peroxy radical (POO•). This neutralizes the radical and terminates the degradation chain. The resulting antioxidant radical is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating new degradation chains.[13][14] The thioether bridge in the molecule can also decompose hydroperoxides, providing a secondary, synergistic antioxidant effect.
Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.
Experimental Protocol: DSC-OIT Analysis
This protocol outlines the steps for determining the OIT of a polymer stabilized with 2,2'-Thiobis(6-tert-butyl-p-cresol) in accordance with ASTM D3895.[9][10][12]
Instrumentation and Materials
-
Differential Scanning Calorimeter (DSC): Capable of controlled heating, cooling, and isothermal operation, with a gas-switching accessory.[15][16]
-
Gases: High-purity nitrogen (99.99%) and oxygen (99.99%).
-
Sample Pans: Standard open aluminum pans are typically used.[17][18] For materials that may react with aluminum, gold-plated or copper pans can be considered, although copper can catalyze oxidation.[17][18]
-
Analytical Balance: Sensitivity of at least 0.1 mg.
-
Sample: Polymer with and without 2,2'-Thiobis(6-tert-butyl-p-cresol). Samples should be in a form that allows for good thermal contact with the pan, such as a thin film or powder.[17][19]
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an open aluminum DSC pan.[19]
-
Ensure the sample is pressed flat to maximize contact with the bottom of the pan for optimal heat transfer.[17][19]
-
Prepare a reference pan by placing an empty, clean aluminum pan in the reference position of the DSC cell. The reference and sample pans should be closely matched in mass.[19]
-
-
Instrument Setup:
-
DSC Program:
-
Segment 1 (Heating): Heat the sample from ambient temperature to the desired isothermal test temperature (e.g., 200°C for polyolefins) at a heating rate of 20°C/min under a nitrogen atmosphere.[7][15] The specific temperature may be adjusted (typically between 180°C and 220°C) depending on the polymer and its expected stability.[9]
-
Segment 2 (Isothermal Equilibration): Hold the sample at the isothermal temperature for 3-5 minutes to allow for thermal equilibrium.[4][18]
-
Segment 3 (Gas Switch & Isothermal Analysis): Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). Begin recording the time at the moment of the gas switch.[3][7]
-
Segment 4 (Data Collection): Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until the exothermic oxidation peak is observed and the reaction is complete.[3][9]
-
Caption: Experimental workflow for DSC-OIT analysis.
Data Analysis and Interpretation
The output from the DSC is a plot of heat flow versus time. The OIT is determined as the time interval from the initial switch to the oxygen atmosphere to the onset of the exothermic peak. The onset is typically calculated using the tangent method at the point of maximum slope of the exotherm.[20]
A typical DSC curve will show a stable baseline after the switch to oxygen, followed by a sharp exothermic deviation, indicating the onset of oxidation.
Interpreting the Results:
-
Unstabilized Polymer: Will exhibit a very short OIT, as there is no antioxidant to inhibit the rapid oxidation at elevated temperatures.
-
Stabilized Polymer: The presence of 2,2'-Thiobis(6-tert-butyl-p-cresol) will significantly delay the onset of oxidation, resulting in a much longer OIT.
-
Comparative Analysis: By comparing the OIT values of polymers with different concentrations of the antioxidant, one can determine the optimal loading level for a desired level of stability. It is a powerful tool for quality control and formulation development.[7][12]
Sample Data Presentation
The table below illustrates typical OIT results for a polyolefin sample with and without the addition of 2,2'-Thiobis(6-tert-butyl-p-cresol).
| Sample ID | Antioxidant Content (%) | Isothermal Temperature (°C) | Oxidative Induction Time (OIT) (minutes) |
| PO-Control | 0.0 | 200 | 3.5 |
| PO-Stab-0.1 | 0.1 | 200 | 25.8 |
| PO-Stab-0.2 | 0.2 | 200 | 48.2 |
Note: Data are for illustrative purposes only.
The data clearly demonstrates the significant improvement in oxidative stability afforded by the incorporation of 2,2'-Thiobis(6-tert-butyl-p-cresol). The OIT increases substantially with increasing antioxidant concentration, indicating a more robust and durable material.
Troubleshooting and Best Practices
-
Reproducibility: OIT measurements are sensitive to sample preparation and experimental conditions.[2] Ensure consistent sample mass, morphology, and placement in the pan.
-
Volatile Additives: Be aware that some antioxidants may be volatile at the test temperature, which can lead to misleadingly low OIT values.[10][12] High-pressure DSC (HP-DSC) can mitigate this issue by suppressing volatilization.[21]
-
Baseline Stability: Ensure a stable baseline is achieved before switching the gas to oxygen. An unstable baseline can affect the accuracy of the onset calculation.
-
Gas Switch Time: The time it takes for the oxygen to reach the sample after the switch should be minimal and consistent between runs.[9]
-
Data Interpretation Caution: OIT is an accelerated aging test and should be used as a relative measure of stability.[12] It is excellent for comparing similar formulations but may not directly correlate to real-world performance under different conditions.[10][12]
Conclusion
The DSC-OIT method is an indispensable, rapid, and reliable tool for assessing the oxidative stability of polymers. When used to evaluate the performance of antioxidants like 2,2'-Thiobis(6-tert-butyl-p-cresol), it provides clear, quantitative data on the enhancement of polymer durability. By following the detailed protocol and best practices outlined in this note, researchers and scientists can effectively characterize their materials, optimize formulations, and ensure the long-term integrity of their polymer-based products.
References
-
ASTM International. (2023). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from [Link]
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ASTM International. (n.d.). Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from [Link]
-
WJE. (n.d.). Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from [Link]
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ASTM International. (2019). ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from [Link]
-
Weltrade. (2023). DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418. Retrieved from [Link]
-
Herrmann, M. (2025). Plastic Part Failure Analysis - Using Thermal Analysis (DSC) to Estimate the Anti-Oxidant Level in Polymers. Retrieved from [Link]
-
TA Instruments. (n.d.). Setting Up a DSC Oxygen Induction Time Procedure. Retrieved from [Link]
-
Wikipedia. (2022). Oxidative-induction time. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis Application Brief Oxidative Stability of Polyethylene Terephthalate. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Quality Control of Polymers by means of DSC - Oxidative Stability. Retrieved from [Link]
-
ASTM International. (2020). D5885/D5885M Standard Test Method for Oxidative Induction Time of Polyolefin Geosynthetics by High-Pressure Differential Scanning Calorimetry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Tips for Sample Preparation for DSC Measurements. Retrieved from [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved from [Link]
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Linseis. (n.d.). Oxidation induction time and temperature. Retrieved from [Link]
-
Scribd. (n.d.). Oxidative Induction Time (Oit) Measurements by DSC: Application Note AN 31. Retrieved from [Link]
-
PerkinElmer. (2021). How to study oxidative stablity with DSC. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from [Link]
-
ResearchGate. (2025). A differential scanning calorimetry method to study polymer photoperoxidation. Retrieved from [Link]
-
Intertek. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Polymers and Plastics. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical isotherm curves of oxidation in DSC and CL measurements.... Retrieved from [Link]
-
Scribd. (n.d.). DSC Practical Interpretation With Examples For Polymer Development. Retrieved from [Link]
-
MDPI. (2018). A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2023). Oxidative Stability of Polymers: The OIT Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry curve showing the oxidation induction.... Retrieved from [Link]
-
ChemScholar. (2019). Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers. Retrieved from [Link]
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
-
ResearchGate. (2025). Determination of oxidation parameters by DSC for polypropylene stabilized with hydroxytyrosol (3,4-dihydroxy-phenylethanol). Retrieved from [Link]
-
ResearchGate. (2025). DSC study of antioxidant activity of selected p-phenylenediamines in styrene-butadiene rubber. Retrieved from [Link]
-
Learn with Dr Mani. (2023). How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. Retrieved from [Link]
-
National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
SIELC Technologies. (2018). 2,2'-Thiobis[6-tert-butyl-p-cresol]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Retrieved from [Link]
-
LUBRICATIN. (2025). Phenolic Antioxidants 2,6-Di-Tertiary Butyl Para-Cresol. Retrieved from [Link]
- Google Patents. (n.d.). EP1563041B1 - Use of 2,6-di-tert.-butyl-p-cresol for increasing the storage stability of biodiesel.
-
ResearchGate. (2025). New stabilisers for polymers on the basis of IPDI protected 2,2-thiobis(4-methyl-6- tert-butylphenol) and hindered amines. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Dispersion of 2,2'-Thiobis(6-tert-butyl-p-cresol) in Polyolefin Blends
Welcome to the technical support center dedicated to addressing challenges in the dispersion of the antioxidant 2,2'-Thiobis(6-tert-butyl-p-cresol) in polyolefin blends. This guide is designed for researchers, scientists, and formulation professionals to troubleshoot and enhance the homogeneity of their polymer formulations, ensuring optimal performance and longevity of the final products.
I. Frequently Asked Questions (FAQs)
Q1: What is 2,2'-Thiobis(6-tert-butyl-p-cresol) and what is its primary function in polyolefins?
A1: 2,2'-Thiobis(6-tert-butyl-p-cresol), also known by trade names such as Irganox 1081, is a sulfur-bridged hindered phenolic antioxidant.[1] Its primary role is to protect polyolefins (e.g., polyethylene and polypropylene) from thermal and oxidative degradation during high-temperature processing and throughout the product's service life.[1][2] It functions as a free radical scavenger, with the phenolic groups donating hydrogen atoms to neutralize radicals and the sulfur bridge decomposing hydroperoxides, thus providing a synergistic stabilization effect.[1][3]
Q2: Why is achieving a good dispersion of this antioxidant critical?
A2: A uniform dispersion is crucial for several reasons. Firstly, it ensures that the antioxidant is available throughout the polymer matrix to intercept free radicals and prevent localized degradation, which can lead to premature failure of the product.[4][5] Poor dispersion can result in areas with low antioxidant concentration, making them susceptible to degradation. Secondly, agglomerates of the antioxidant can act as stress concentrators, negatively impacting the mechanical properties of the polyolefin blend, such as impact strength and elongation.[4] Lastly, poor dispersion can lead to aesthetic defects like gels, specks, and discoloration in the final product.[6]
Q3: What are the main factors that influence the dispersion of 2,2'-Thiobis(6-tert-butyl-p-cresol) in polyolefins?
A3: The key factors include:
-
Compatibility: The inherent compatibility between the antioxidant and the specific polyolefin grade. While generally compatible, differences in polarity and solubility can affect dispersion.[7]
-
Processing Conditions: Parameters during melt blending, such as temperature, shear rate (influenced by screw speed), and residence time in the extruder, are critical.[8][9]
-
Additive Form: The physical form of the antioxidant (e.g., powder, granule) and its particle size distribution can impact how easily it disperses.
-
Concentration: At higher concentrations, the likelihood of agglomeration increases.
Q4: What is an antioxidant masterbatch and how does it help with dispersion?
A4: An antioxidant masterbatch is a concentrated blend of the antioxidant, in this case, 2,2'-Thiobis(6-tert-butyl-p-cresol), pre-dispersed in a polymer carrier (often a polyolefin like PE or PP).[2][4][5][10] Using a masterbatch significantly improves dispersion for several reasons:
-
Enhanced Distribution: The antioxidant is already well-dispersed in the carrier resin, which then blends more easily with the bulk polymer during processing.[2][4]
-
Improved Handling and Dosing: Masterbatches are typically in pellet form, which is easier and more accurate to handle and dose compared to fine powders.[11]
-
Reduced Dust Exposure: This improves workplace safety and cleanliness.
II. Troubleshooting Guide
This section addresses common issues encountered during the incorporation of 2,2'-Thiobis(6-tert-butyl-p-cresol) into polyolefin blends, their probable causes, and recommended solutions.
| Observed Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| Gels, Specks, or "Fish Eyes" in the Final Product (e.g., film, molded part) | 1. Poor Dispersion: Agglomerates of the antioxidant that have not been broken down and distributed during melt processing.[6][12] 2. Incompatibility: Poor compatibility between the antioxidant and the polymer matrix, leading to phase separation.[13] 3. Contamination: Foreign particles or cross-linked polymer.[6] | Solution 1: Optimize Extrusion Process • Increase Shear: Gradually increase the screw speed to enhance dispersive mixing and break down agglomerates.[8] • Adjust Temperature Profile: A higher melt temperature can reduce viscosity and improve distributive mixing. However, avoid excessive temperatures that could degrade the polymer or antioxidant.[9] • Modify Screw Design: Incorporate more kneading or mixing elements in the screw configuration to increase shear and residence time in the mixing zones.[11][14] Solution 2: Utilize a Masterbatch • Switch from adding the pure antioxidant powder to using a pre-made or in-house produced masterbatch. This ensures the antioxidant is already well-dispersed in a compatible carrier.[2][4][5] Solution 3: Check for Contamination • Ensure the extruder and feeding equipment are thoroughly cleaned between runs.[6] |
| Discoloration (e.g., Yellowing, Pinking) of the Polyolefin Blend | 1. Oxidation of the Antioxidant: Over-oxidation of the phenolic antioxidant itself can lead to colored byproducts.[13] This can be exacerbated by excessive processing temperatures or interaction with other additives. 2. Inadequate Stabilization: Insufficient antioxidant concentration or poor dispersion, leading to localized polymer degradation.[15] | Solution 1: Optimize Antioxidant Level & Synergy • Ensure the correct concentration of 2,2'-Thiobis(6-tert-butyl-p-cresol) is used. • Consider incorporating a secondary antioxidant, such as a phosphite, which can act synergistically to protect the primary phenolic antioxidant during processing, thus reducing discoloration.[15] Solution 2: Adjust Processing Conditions • Lower the melt processing temperature to the minimum required for good mixing to reduce the thermal stress on the antioxidant.[9] Solution 3: Check for Interactions • Review the entire formulation for potential antagonistic interactions between additives. |
| Reduced Mechanical Properties (e.g., Low Impact Strength, Brittleness) | 1. Agglomerates as Stress Concentrators: Poorly dispersed antioxidant particles act as points of weakness in the polymer matrix, initiating cracks under stress.[4] 2. Polymer Degradation: Insufficient or poorly dispersed antioxidant has failed to protect the polymer from chain scission during processing, leading to a lower molecular weight and reduced toughness.[7] | Solution 1: Improve Dispersion • Implement the solutions for gels and specks, focusing on optimizing the extrusion process or using a masterbatch.[2][4][5][8][9] Solution 2: Verify Antioxidant Efficacy • Use Melt Flow Index (MFI) testing to assess polymer degradation. A significant increase in MFI after processing indicates chain scission. If degradation is confirmed, improve dispersion and/or consider increasing the antioxidant concentration.[16][17] |
| Blooming or Surface Migration of the Antioxidant | 1. Supersaturation: The concentration of the antioxidant exceeds its solubility in the polyolefin at room temperature.[13] 2. Incompatibility: The antioxidant has low compatibility with the polymer matrix.[13] 3. Processing Conditions: Rapid cooling can trap the antioxidant in a supersaturated state, leading to subsequent migration. | Solution 1: Optimize Antioxidant Concentration • Reduce the loading of 2,2'-Thiobis(6-tert-butyl-p-cresol) to a level below its solubility limit in the specific polyolefin. Solution 2: Improve Compatibility • Consider using a more compatible antioxidant or a combination of antioxidants. Hansen solubility parameters can be used to predict compatibility.[13] Solution 3: Adjust Cooling Rate • Employ a more controlled and slower cooling process for the extrudate where possible. |
III. Experimental Protocols
Protocol 1: Preparation of a 2,2'-Thiobis(6-tert-butyl-p-cresol) Masterbatch (10% Concentrate)
This protocol describes the preparation of a 10% by weight masterbatch of 2,2'-Thiobis(6-tert-butyl-p-cresol) in a linear low-density polyethylene (LLDPE) carrier using a co-rotating twin-screw extruder.
Materials and Equipment:
-
2,2'-Thiobis(6-tert-butyl-p-cresol) powder
-
LLDPE carrier resin (MFI suitable for compounding, e.g., 20-50 g/10 min)
-
Co-rotating twin-screw extruder with gravimetric feeders
-
Strand die, water bath, and pelletizer
Procedure:
-
Pre-blending (Optional but Recommended):
-
In a tumble blender, mix 10 kg of 2,2'-Thiobis(6-tert-butyl-p-cresol) powder with 90 kg of LLDPE pellets for 15-20 minutes to create a homogenous pre-mix. This helps ensure consistent feeding into the extruder.
-
-
Extruder Setup:
-
Configure the screw profile with conveying elements in the feed zone, followed by kneading and mixing elements to ensure high shear and good dispersion, and finally, conveying elements to build pressure at the die.[11][14]
-
Set the temperature profile. A reverse temperature profile can be effective. A typical starting profile for LLDPE could be:
-
Zone 1 (Feed): 120°C
-
Zone 2: 150°C
-
Zone 3: 170°C
-
Zone 4 (Mixing): 160°C
-
Zone 5: 150°C
-
Die: 160°C
-
-
-
Compounding:
-
Calibrate and set the gravimetric feeder for the LLDPE carrier resin and a separate feeder for the antioxidant powder (if not pre-blended) to achieve a 90:10 ratio.
-
Start the extruder at a low screw speed (e.g., 100-150 RPM) and begin feeding the material.
-
Gradually increase the screw speed to a moderate level (e.g., 300-500 RPM) and adjust the feed rate to achieve a stable torque (typically 60-80% of the maximum). Higher screw speeds generally improve dispersive mixing.[8]
-
Monitor the melt pressure and temperature to ensure a stable process.
-
-
Pelletizing:
-
Extrude the molten blend through a strand die into a cooling water bath.
-
Feed the solidified strands into a pelletizer to produce masterbatch pellets.
-
-
Quality Control:
-
Test the MFI of the masterbatch to ensure it is within specification.
-
Perform a quantitative dispersion analysis (see Protocol 2) on a let-down sample (e.g., 1% masterbatch in virgin polymer) to verify the quality of the dispersion.
-
Protocol 2: Quantitative Evaluation of Antioxidant Dispersion via Microscopy
This protocol is adapted from methodologies similar to ASTM D5596 for evaluating the dispersion of additives in polyolefins.[18]
Equipment:
-
Microtome[18]
-
Optical microscope with transmitted light capabilities and a calibrated reticle[18]
-
Digital camera for capturing micrographs
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation:
-
From the final polyolefin blend, carefully cut a small sample piece.
-
Using a microtome, slice thin sections (10-25 µm thick) from the sample. For flexible polyolefins, cryogenic cooling of the sample may be necessary to achieve clean cuts.[18]
-
Mount the thin sections on a microscope slide with a suitable mounting medium.[18]
-
-
Microscopic Examination:
-
Place the slide on the microscope stage.
-
Using a magnification of 100x to 200x, systematically scan at least 10 different, randomly selected fields of view for each sample.[18]
-
Capture high-resolution images of each field of view.
-
-
Image Analysis:
-
Open the captured images in the image analysis software.
-
Set a threshold to differentiate the antioxidant agglomerates from the polymer matrix based on contrast.
-
Measure the area and count the number of agglomerates in each image.
-
Define a size classification for the agglomerates (e.g., <5 µm, 5-10 µm, >10 µm).
-
-
Dispersion Rating:
-
Calculate the total area of agglomerates as a percentage of the total image area.
-
A common quantitative method involves counting agglomerates above a certain size threshold (e.g., 5 µm). The percentage of the additive present in particles below this threshold is a measure of dispersion. For example: >97% is high dispersion, 92-97% is intermediate, and <92% is low dispersion.[19]
-
IV. Visualizations
Mechanism of Action: Hindered Phenolic Antioxidant
Caption: Mechanism of a hindered phenolic antioxidant interrupting the polymer degradation cycle.
Workflow: Troubleshooting Poor Dispersion
Caption: A logical workflow for troubleshooting and resolving poor antioxidant dispersion.
V. References
-
Ampacet Corporation. (n.d.). High-Efficiency Antioxidant Masterbatch. Retrieved from Ampacet Corporation website.
-
Miracle Masterbatches. (n.d.). Anti-oxidant additive masterbatch. Retrieved from Miracle Masterbatches website.
-
Plastic Additives Stabilization. (2024, January 6). Antioxidant Masterbatch. Retrieved from Stabilization Technologies website.
-
Raytop Chemical. (n.d.). ANTIOXIDANT 300 for polyolefins, rubber, petroleum. Retrieved from Raytop Chemical website.
-
Ampacet Corporation. (n.d.). High-Efficiency Antioxidant Masterbatch Boosts Stability of Reprocessed Resin, Allowing Higher Recycle Content in Polyolefin Films. Retrieved from Ampacet Corporation website.
-
MDPI. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from MDPI website.
-
SpecialChem. (2023, December 28). Troubleshooting Antioxidant Blooming and Migration in Polymers. Retrieved from SpecialChem website.
-
Universal Masterbatch. (n.d.). Antioxidant Masterbatch. Retrieved from Universal Masterbatch website.
-
Aston University. (1986). Stabilisation of polypropylene using polymer-bound antioxidants. Retrieved from Aston University Research Explorer.
-
JJ Plastalloy. (n.d.). Antioxidant Masterbatches Manufacturer. Retrieved from JJ Plastalloy website.
-
Taylor & Francis Online. (2010). A Methodology for Quantitatively Characterizing the Dispersion of Nanostructures in Polymers and Composites. Retrieved from Taylor & Francis Online.
-
Synox. (n.d.). Performance Additives – Thiophenolic Antioxidants. Retrieved from Synox website.
-
ResearchGate. (2017). Developing Polypropylene Bonded Hindered Phenol Antioxidants for Expanding Polypropylene Applications in High Temperature Conditions. Retrieved from ResearchGate.
-
ResearchGate. (2009). Twin Screw Extruders Optimization. Retrieved from ResearchGate.
-
Thermo Fisher Scientific. (n.d.). Relevant process parameters for twin-screw compounding. Retrieved from Thermo Fisher Scientific website.
-
ResearchGate. (2021). Determination of phenolic antioxidants additives in industrial wastewater from polypropylene production using solid phase extraction with high-performance liquid chromatography. Retrieved from ResearchGate.
-
BenchChem. (n.d.). Application of Thiobisphenol Antioxidants in Polymer Stabilization. Retrieved from BenchChem website.
-
Amine Catalysts. (2025, May 21). The impact of antioxidant concentration on polymer melt flow. Retrieved from Amine Catalysts website.
-
Benchchem. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol). Retrieved from Benchchem website.
-
Semantic Scholar. (n.d.). Recovery of an Antioxidant Derived from a Phenolic Diphosphite from Wastewater during the Production of a Polypropylene Compound: A Step towards Sustainable Management. Retrieved from Semantic Scholar.
-
AHP PLASTIK MAKINA. (2022, October 8). ASTM D5596 - Standard Test Method for Microscopic Evaluation of the Dispersion of Carbon Black in Polyolefin Geosynthetics. Retrieved from AHP PLASTIK MAKINA website.
-
DOKUMEN.PUB. (n.d.). Troubleshooting the Extrusion Process: A Systematic Approach to Solving Plastic Extrusion Problems [3 ed.]. Retrieved from DOKUMEN.PUB.
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Google Patents. (n.d.). EP0457441A2 - Process for compounding a polymer with an antioxidant. Retrieved from Google Patents.
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Google Patents. (n.d.). WO2015145271A1 - Improved extrusion process for polyethylene polymers. Retrieved from Google Patents.
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Scribd. (n.d.). Antioxidant Masterbatch. Retrieved from Scribd.
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PubMed Central. (2020, June 22). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Retrieved from PubMed Central.
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PubMed. (n.d.). Migration of antioxidant additives from various polyolefinic plastics into oleaginous vehicles. Retrieved from PubMed.
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HMEL. (n.d.). Technical Guide to Compounding and Masterbatches Process & Polysure Products. Retrieved from HMEL website.
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ResearchGate. (2009). Twin-Screw Extruder and Effective Parameters on the HDPE Extrusion Process. Retrieved from ResearchGate.
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ResearchGate. (2013). Troubleshooting and Mitigating Gels in Polyolefin Film Products. Retrieved from ResearchGate.
-
Scribd. (n.d.). Twin-Screw Extrusion Insights. Retrieved from Scribd.
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ResearchGate. (n.d.). Troubleshooting and Mitigating Gels in Polyolefin Products. Retrieved from ResearchGate.
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Scribd. (n.d.). Antioxidant Masterbatches for Polymers. Retrieved from Scribd.
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MDPI. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from MDPI website.
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Greenchemicals. (n.d.). How to configure your twin screw extruder for compounding. Retrieved from Greenchemicals website.
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National Institutes of Health. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from National Institutes of Health.
-
ResearchGate. (n.d.). A quantitative method for analyzing the dispersion and agglomeration of nano-particles in composite materials. Retrieved from ResearchGate.
-
SIELC Technologies. (2018, May 16). 2,2'-Thiobis[6-tert-butyl-p-cresol]. Retrieved from SIELC Technologies.
-
SciProfiles. (2023, August 24). Determination of melt flow index and polymer additives in polyethylene based on IR spectra and multivariate modeling. Retrieved from SciProfiles.
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Cowin Extrusion. (n.d.). How To Choose Antioxidant Additives In The Plastics Industry. Retrieved from Cowin Extrusion.
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Echemi. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol). Retrieved from Echemi.
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Cambridge Polymer Group. (2017, September 28). Correlating Melt Flow Index to Molecular Weight. Retrieved from Cambridge Polymer Group.
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ResearchGate. (2024). A melt flow index-based approach for the viscosity curves determination. Retrieved from ResearchGate.
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SpringerLink. (2017, August 10). Quantitative Nano-characterization of Polymers Using Atomic Force Microscopy. Retrieved from SpringerLink.
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ResearchGate. (n.d.). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Retrieved from ResearchGate.
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MDPI. (2024, April 19). Advancing the Characterization of Recycled Polyolefin Blends with a Combined Experimental and Numerical Approach to Thermomechanical Behavior. Retrieved from MDPI.
-
ResearchGate. (n.d.). The Effect of 4,4′-Methylene-bis-(2,6-di-tert-butylphenol) on Properties of Polyvinyl Alcohol/Chlorinated Polyethylene Composites. Retrieved from ResearchGate.
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MDPI. (2020, May 20). Microstructural Contributions of Different Polyolefins to the Deformation Mechanisms of Their Binary Blends. Retrieved from MDPI.
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Division of Polymer Chemistry (POLY). (n.d.). Graphical Abstracts. Retrieved from Division of Polymer Chemistry (POLY).
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ResearchGate. (n.d.). Reactive Compatibilization of Polyamide 6/Olefin Block Copolymer Blends: Phase Morphology, Rheological Behavior, Thermal Behavior, and Mechanical Properties. Retrieved from ResearchGate.
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Degradation products of 2,2'-Thiobis(6-tert-butyl-p-cresol) during high-temperature processing
Welcome to the technical support guide for understanding and troubleshooting the degradation of 2,2'-Thiobis(6-tert-butyl-p-cresol) during high-temperature processing. This resource is designed for researchers, polymer scientists, and drug development professionals who utilize this antioxidant and need to control or analyze its stability under thermal stress.
Introduction
2,2'-Thiobis(6-tert-butyl-p-cresol), commonly known by trade names such as Irganox 1081, is a high-performance, sulfur-bridged hindered phenolic antioxidant.[1][2] It is widely incorporated into polymeric materials, such as polyolefins, to protect them from thermal-oxidative degradation during high-temperature processing (e.g., extrusion, molding) and throughout their service life.[1] Its efficacy stems from a dual-function mechanism: the sterically hindered phenolic groups scavenge chain-propagating free radicals (primary antioxidant activity), while the sulfur bridge can decompose hydroperoxides into non-radical, stable products (secondary antioxidant activity).[1]
However, under the very conditions it is designed to withstand, the antioxidant itself can degrade. Understanding the resulting degradation products is critical for predicting material lifetime, ensuring product safety (especially in medical devices or food contact materials), and troubleshooting analytical investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2,2'-Thiobis(6-tert-butyl-p-cresol) at high temperatures?
During high-temperature processing, the molecule can undergo degradation through two primary pathways:
-
Homolytic Cleavage of the Carbon-Sulfur Bond: The C-S bond linking the two phenolic rings is a point of weakness at elevated temperatures. Heat and mechanical shear can cause this bond to break, leading to the formation of simpler phenolic species. The most commonly identified product from this pathway is 2-tert-butyl-4-methylphenol .
-
Oxidation of the Thioether Bridge: In the presence of oxygen, the sulfur atom in the thioether bridge is susceptible to oxidation. This process can form a series of progressively more oxidized species, such as sulfoxides and potentially sulfones. These oxidized intermediates can play a role in the secondary antioxidant function by reacting with hydroperoxides.
Q2: What factors influence the rate of degradation?
Several factors critically affect the stability of the antioxidant:
-
Temperature: As with most chemical reactions, higher processing temperatures significantly accelerate the rate of degradation.
-
Oxygen Availability: The presence of oxygen is essential for the thermo-oxidative pathway, leading to the formation of sulfoxide species. Processing under an inert atmosphere (e.g., nitrogen) can mitigate this pathway but may not prevent purely thermal cleavage.
-
Mechanical Shear: High shear forces during processing can contribute to bond scission, promoting mechanical-thermal degradation.
-
Polymer Matrix: The type of polymer and the presence of other additives can influence the local chemical environment and the stability of the antioxidant.
Q3: Why am I seeing unexpected peaks in my chromatogram when analyzing a processed polymer sample?
If you are analyzing an extract from a polymer that has undergone high-temperature processing, new peaks in your HPLC or GC chromatogram are often degradation products of the antioxidant. Common culprits include:
-
2-tert-butyl-4-methylphenol: A primary cleavage product.
-
Oxidized variants: Sulfoxide and other oxidized forms of the parent molecule. These will be more polar and typically elute earlier in reversed-phase HPLC.
-
Further reaction products: The initial degradation products can sometimes react further to form other minor species.
Refer to the Troubleshooting Guide below for strategies to identify these peaks.
Troubleshooting Guide
Problem: My HPLC analysis shows a significant decrease in the parent 2,2'-Thiobis(6-tert-butyl-p-cresol) peak after processing, along with several new, unidentified peaks.
-
Plausible Cause: This is a classic sign of thermal degradation. The parent antioxidant is being consumed, and you are observing its breakdown products.
-
Troubleshooting Steps & Rationale:
-
Hypothesize Identities: Based on the known degradation pathways, the new peaks are likely more polar (earlier eluting in RP-HPLC) or less polar (later eluting) fragments. The major cleavage product, 2-tert-butyl-4-methylphenol, is smaller and less retained than the parent compound. Oxidized species like sulfoxides will be more polar and elute earlier.
-
Confirm with Mass Spectrometry (LC-MS): The most definitive way to identify these new peaks is to use a mass spectrometer as the detector.
-
Analyze a Standard: If available, inject a certified reference standard of 2-tert-butyl-4-methylphenol to confirm its retention time and match it to one of your unknown peaks.[3]
-
Problem: My quantification results for the antioxidant are inconsistent and show poor recovery.
-
Plausible Cause: This could be due to incomplete extraction from the polymer matrix, degradation during the sample preparation process itself (e.g., if using heat for extraction), or adsorption onto analytical consumables.
-
Troubleshooting Steps & Rationale:
-
Optimize Extraction: Ensure your chosen solvent fully dissolves the antioxidant and efficiently extracts it from the polymer. Sonication can aid extraction without excessive heating. A common technique involves dissolving the polymer in a suitable solvent (like toluene or xylene) and then precipitating the polymer with a non-solvent (like methanol), leaving the additives in solution.
-
Evaluate Sample Prep Stability: To check if your sample preparation is causing degradation, spike a known amount of a 2,2'-Thiobis(6-tert-butyl-p-cresol) standard into a blank polymer matrix and run it through your entire extraction and analysis procedure. A low recovery would indicate a problem with the methodology.
-
Check for Adsorption: Highly lipophilic molecules can sometimes adsorb to plastic vials or filter membranes. Using glass vials and ensuring compatibility of any filters with your solvent and analyte can prevent loss.
-
Visualizing Degradation & Analysis
Degradation Pathway
The following diagram illustrates the primary thermo-oxidative degradation pathways.
Caption: Simplified thermo-oxidative degradation pathways for 2,2'-Thiobis(6-tert-butyl-p-cresol).
Analytical Workflow
This diagram outlines a typical workflow for investigating degradation products.
Caption: General experimental workflow for analyzing degradation products from a polymer matrix.
Key Degradation Products Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Method | Expected Chromatographic Behavior (RP-HPLC) |
| 2,2'-Thiobis(6-tert-butyl-p-cresol) | C₂₂H₃₀O₂S | 358.54 | HPLC-UV, GC-MS | Parent peak, relatively long retention time |
| 2-tert-butyl-4-methylphenol | C₁₁H₁₆O | 164.24 | GC-MS, HPLC-UV | Cleavage product, shorter retention time than parent |
| Sulfoxide Derivative | C₂₂H₃₀O₃S | 374.54 | HPLC-MS | Oxidation product, more polar, shorter retention time than parent |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Quantification and Identification
This protocol provides a robust starting point for separating the parent antioxidant from its primary degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Mass Spectrometer (MS) detector (e.g., single quadrupole, TOF) is highly recommended for identification.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]
-
Gradient:
-
Start at 60% B, hold for 2 minutes.
-
Ramp to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at 280 nm.
-
-
MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Range: m/z 100-500.
-
Tune parameters (capillary voltage, source temperature) according to instrument manufacturer's recommendations.
-
-
Procedure:
-
Prepare sample extracts in a solvent compatible with the mobile phase (e.g., acetonitrile).
-
Prepare a calibration curve using a certified standard of 2,2'-Thiobis(6-tert-butyl-p-cresol).
-
Inject samples and standards.
-
Integrate the peak area for the parent compound for quantification.
-
Examine the mass spectra of earlier eluting peaks to identify potential degradation products based on their mass-to-charge ratio.
-
Protocol 2: Pyrolysis-GC/MS for Identification of Thermal Degradants
This method is ideal for directly analyzing the polymer without solvent extraction and identifying volatile and semi-volatile thermal breakdown products.
-
Instrumentation:
-
Pyrolysis unit coupled directly to a Gas Chromatograph with a Mass Spectrometer detector (Py-GC-MS).
-
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 750 °C. This high temperature ensures breakdown of the antioxidant into identifiable fragments.
-
Interface Temperature: 300 °C.
-
Sample Size: ~100 µg of the polymer sample placed in a pyrolysis cup.
-
-
GC Conditions:
-
Column: Standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Oven Program:
-
Initial temperature 50 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 320 °C.
-
Hold at 320 °C for 10 minutes.
-
-
Injector: Split mode (e.g., 50:1 split ratio), 300 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
-
Procedure:
-
Load the polymer sample into the pyrolysis cup.
-
Insert the cup into the pyrolyzer and start the analysis.
-
The pyrolyzer rapidly heats the sample, and the degradation products are swept into the GC column for separation and subsequent detection by the MS.
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Pay special attention to the spectrum for 2-tert-butyl-4-methylphenol.
-
References
-
Frontier Laboratories Ltd. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis - Part 2. PYA1-081E. Available from: [Link]
-
Li, H., et al. (2022). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal using different methods. Food Science and Technology. Available from: [Link]
-
Boozer, C. E., et al. (1955). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Journal of the American Chemical Society. Available from: [Link]
-
Kefalas, P., & Fatouros, D. (2017). An HPLC-MS Analysis of Phenolic Antioxidants in Banana Peel. ResearchGate. Available from: [Link]
-
Someya, S., et al. (2004). An HPLC-MS Analysis of Phenolic Antioxidants in Banana Peel. Florida State Horticultural Society. Available from: [Link]
-
Simirgiotis, M. J., et al. (2014). HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile. ResearchGate. Available from: [Link]
-
JSB. (n.d.). PYROLYSIS-GC×GC-MS FOR EASIER AND MORE EFFECTIVE ANALYSIS OF ADDITIVES IN POLYPROPYLENE (PP). Available from: [Link]
-
Tan, L., et al. (2014). PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS. NIH. Available from: [Link]
-
Simirgiotis, M. J., et al. (2014). HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile. Semantic Scholar. Available from: [Link]
-
Frontier Laboratories Ltd. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. PYA1-080E. Available from: [Link]
-
Khan, R. (2023). Experimental Study on the Decomposition of Antioxidants and Interactions with Polypropylene Waste During Their Deconstruction. Penn State University. Available from: [Link]
-
SIM GmbH. (n.d.). Pyrolyse-GC, GC/MS Notes. Available from: [Link]
-
Wang, W., et al. (2018). Antioxidant behavior of a novel sulfur-bearing hindered phenolic antioxidant with a high molecular weight in polypropylene. ResearchGate. Available from: [Link]
-
Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Available from: [Link]
-
Lin, H., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available from: [Link]
-
Mowitz, M., et al. (2018). 4,4′-Thiobis(2-tert-butyl-5-methylphenol), an antioxidant in medical devices that may cause allergic contact dermatitis. Lund University Research Portal. Available from: [Link]
-
National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]
-
PubChem. (n.d.). 2-tert-Butyl-4-methylphenol. National Institutes of Health. Available from: [Link]
- Google Patents. (2009). CN101591224A - A kind of method for preparing 2-tert-butyl-4-methylphenol.
- Google Patents. (1991). EP0411862A2 - Process of producing sulfur-bridged phenolic antioxidants.
-
SIELC Technologies. (2018). 2,2'-Thiobis[6-tert-butyl-p-cresol]. Available from: [Link]
-
Liu, Y., et al. (2023). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. National Science Review. Available from: [Link]
-
PubChem. (n.d.). 2,2'-Thiobis(4-methyl-6-tert-butylphenol). National Institutes of Health. Available from: [Link]
Sources
Technical Support Center: Synergistic Antioxidant Systems Featuring 2,2'-Thiobis(6-tert-butyl-p-cresol)
Welcome to the technical support resource for researchers, scientists, and drug development professionals exploring the synergistic effects of 2,2'-Thiobis(6-tert-butyl-p-cresol) with secondary antioxidants. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your experimental design and interpretation.
Section 1: Foundational Concepts in Antioxidant Synergy
This section addresses the fundamental principles governing the use of combined antioxidant systems.
Q1: What is 2,2'-Thiobis(6-tert-butyl-p-cresol) and how does it function as an antioxidant?
2,2'-Thiobis(6-tert-butyl-p-cresol), also known by trade names such as Irganox 1081, is a high-performance antioxidant.[1][2] Structurally, it is a sulfur-bridged bis-phenolic compound. Its efficacy stems from a unique dual-function mechanism that combines primary and secondary antioxidant actions within a single molecule, a phenomenon known as intramolecular synergism.[3][4]
-
Primary (Chain-Breaking) Action: The two sterically hindered phenolic groups are the primary active sites.[5] They function by donating a hydrogen atom to highly reactive peroxy free radicals (ROO•), effectively neutralizing them and terminating the auto-catalytic oxidation cycle.[6][7] The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, preventing it from initiating new degradation chains.[8]
-
Secondary (Hydroperoxide Decomposing) Action: The thioether (sulfur) bridge provides a secondary mechanism.[1] It can decompose hydroperoxides (ROOH)—unstable molecules that can break down under heat or light to form new radicals—into non-reactive, stable products.[4]
This built-in synergy makes it a highly efficient stabilizer, but its performance can be further enhanced in demanding applications by pairing it with other dedicated secondary antioxidants.
Q2: If 2,2'-Thiobis(6-tert-butyl-p-cresol) has a dual function, why is an additional secondary antioxidant often required?
While 2,2'-Thiobis(6-tert-butyl-p-cresol) is a potent stabilizer, the rationale for adding a dedicated secondary antioxidant, such as a phosphite or a different thioester, is based on capacity and efficiency under specific stress conditions.
-
High-Stress Processing: During high-temperature processing of polymers or formulations (e.g., injection molding, extrusion), the rate of radical and hydroperoxide formation can be extremely high.[6] A dedicated secondary antioxidant, particularly a phosphite, is highly effective at decomposing the large quantities of hydroperoxides generated during this phase, thus protecting the primary antioxidant from being consumed too rapidly.[9]
-
Long-Term Thermal Stability: For products requiring a long service life at elevated temperatures, a synergistic blend is crucial. The secondary antioxidant continuously removes hydroperoxides, preserving the primary antioxidant's capacity to scavenge radicals over the long term.[9][10]
-
Targeted Efficacy: Different secondary antioxidants have optimal performance windows. Phosphites are excellent process stabilizers, while certain thioesters provide superior long-term heat aging protection.[9] Combining them with 2,2'-Thiobis(6-tert-butyl-p-cresol) allows for a tailored stabilization system that addresses both immediate and long-term degradation threats.
Q3: Can you illustrate the synergistic mechanism between a primary and a secondary antioxidant?
Certainly. The synergy arises from a complementary attack on the oxidative degradation cycle. The primary antioxidant intercepts chain-propagating radicals, while the secondary antioxidant removes the chain-initiating hydroperoxides. This cooperative action is more effective than either component acting alone.
Caption: The synergistic antioxidant mechanism.
Section 2: Experimental Design and Optimization
This section provides guidance on selecting components and establishing effective experimental parameters.
Table 1: Physical and Chemical Properties of 2,2'-Thiobis(6-tert-butyl-p-cresol)
| Property | Value | Source(s) |
| CAS Number | 90-66-4 | [11][12][13] |
| Molecular Formula | C₂₂H₃₀O₂S | [1][2] |
| Molecular Weight | 358.54 g/mol | [1][2] |
| Appearance | White crystalline particles/powder | [14] |
| Melting Point | 84-85 °C | [12][15] |
| Boiling Point | ~431 °C at 760 mmHg | [12][15] |
| Water Solubility | ~8 µg/L at 20 °C (Practically insoluble) | [15][16] |
Q4: Which type of secondary antioxidant should I choose to pair with 2,2'-Thiobis(6-tert-butyl-p-cresol)?
The choice depends primarily on the application's main stress factor.
Table 2: Comparison of Common Secondary Antioxidant Types
| Antioxidant Type | Primary Function | Ideal For | Key Considerations | Example |
|---|---|---|---|---|
| Phosphites | High-temperature hydroperoxide decomposition | Melt processing stabilization (e.g., extrusion, molding) | Can be sensitive to hydrolysis.[17] Contributes to good color stability.[17] | Tris(2,4-di-tert-butylphenyl)phosphite |
| Thioesters | Long-term hydroperoxide decomposition | Long-term thermal stability (e.g., under-hood automotive parts, wire insulation) | Highly effective in conjunction with phenolic antioxidants for long-term heat aging.[9] | Dilauryl thiodipropionate (DLTP), Distearyl thiodipropionate (DSTDP) |
Recommendation: For applications involving both high-temperature processing and a need for long-term stability, a ternary system comprising 2,2'-Thiobis(6-tert-butyl-p-cresol), a phosphite, and a thioester can provide comprehensive protection.
Q5: How do I determine the optimal ratio of primary to secondary antioxidant?
The optimal ratio is application-specific and must be determined empirically. However, established starting points can guide your experiments. A Design of Experiments (DoE) approach is highly recommended for efficient optimization.
Table 3: Recommended Starting Ratios for Synergistic Blends (by weight)
| Primary AO : Secondary AO | Application Context | Rationale |
|---|---|---|
| 1 : 1 to 1 : 2 | General Purpose Polyolefin Stabilization | A balanced approach for both processing and thermal stability. |
| 1 : 3 to 1 : 4 | Aggressive Processing Conditions | Higher phosphite levels are needed to manage the rapid generation of hydroperoxides at high melt temperatures. |
| 2 : 1 to 1 : 1 | Long-Term Heat Aging (with Thioesters) | A higher relative concentration of the primary radical scavenger is maintained for long-term service life. |
Section 3: Troubleshooting Common Experimental Issues
This section addresses specific problems that may arise during your research and provides actionable solutions.
Q7: My stabilized material is exhibiting yellowing or discoloration. What is the likely cause and how can I prevent it?
Discoloration, particularly yellowing, in systems stabilized with phenolic antioxidants is a common issue.[10]
-
Causality: The primary cause is often the over-oxidation of the phenolic antioxidant itself. The phenoxyl radical (ArO•), while relatively stable, can undergo further reactions to form colored quinone-type structures. This process can be exacerbated by interactions with other components like pigments (e.g., certain grades of TiO₂) or exposure to atmospheric pollutants like nitrogen oxides (NOx), known as "gas fading".[10]
-
Troubleshooting Steps:
-
Optimize the Antioxidant Ratio: Ensure you have sufficient secondary antioxidant (especially phosphite). Phosphites are known as "color stabilizers" because they protect the primary phenolic antioxidant from over-oxidation during processing.[9][17] An increased phosphite level can often mitigate yellowing.
-
Check for Incompatibilities: Verify that other additives or residual catalysts in your system are not promoting antioxidant degradation. Certain catalyst residues can react with and deactivate phosphites, reducing their protective effect.[17]
-
Control the Environment: If gas fading is suspected, minimize exposure of the material to exhaust fumes from sources like gas-powered forklifts or heaters during processing and storage.[10]
-
Consider a Ternary System: Incorporating a hindered amine light stabilizer (HALS), if compatible with your application, can also help improve color stability, although its primary function is UV protection.
-
Q8: The observed stabilizing effect is lower than expected. What factors could be diminishing the antioxidant synergy?
If the performance of your blend is suboptimal, a systematic review of your components and process is necessary.
Caption: Troubleshooting workflow for poor stabilization performance.
Q9: I'm having trouble dissolving 2,2'-Thiobis(6-tert-butyl-p-cresol). What can I do?
This is expected, as it is practically insoluble in water and has limited solubility in some common solvents.[15][16]
-
Causality: The molecule is large, crystalline, and highly non-polar (lipophilic), making it poorly soluble in polar solvents like water or short-chain alcohols.
-
Solutions:
-
Solvent Selection: Choose a more appropriate non-polar or moderately polar organic solvent.
-
Gentle Heating: Warming the solvent can significantly increase the solubility and rate of dissolution. Use a water bath and ensure the temperature is well below the solvent's boiling point and the antioxidant's melting point (~84-85 °C).
-
Sonication: Using an ultrasonic bath can help break up agglomerates and accelerate dissolution.
-
Melt Blending: In polymer applications, the most common and effective method is to introduce the antioxidant powder directly into the polymer melt during compounding (e.g., in an extruder). The high temperature and shear forces ensure excellent dispersion and dissolution.
-
Table 4: Solubility Data for 2,2'-Thiobis(6-tert-butyl-p-cresol)
| Solvent | Solubility | Notes |
|---|---|---|
| Water | ~8 µg/L (Insoluble) | [15][16] |
| Acetonitrile | Soluble | A common mobile phase component for HPLC analysis.[11] |
| Toluene | Soluble | Often used for wet blending antioxidants into polymers before drying and processing.[18] |
| Acetone | Soluble | - |
| Ethanol | Sparingly Soluble | Solubility increases with heating. |
Section 4: Key Experimental Protocols
This section provides standardized procedures for common laboratory tasks involving these antioxidant systems.
Protocol 1: Preparation of a Synergistic Antioxidant Stock Solution
This protocol is for preparing a solution for addition to a liquid formulation or for casting films.
-
Objective: To prepare a 100 mL stock solution of a 1:2 weight ratio blend of 2,2'-Thiobis(6-tert-butyl-p-cresol) and Tris(2,4-di-tert-butylphenyl)phosphite in toluene at a total concentration of 10 mg/mL.
-
Materials:
-
2,2'-Thiobis(6-tert-butyl-p-cresol) (333 mg)
-
Tris(2,4-di-tert-butylphenyl)phosphite (667 mg)
-
Toluene, HPLC grade (100 mL)
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Water bath or hot plate with stirring
-
-
Procedure:
-
Weigh 333 mg of 2,2'-Thiobis(6-tert-butyl-p-cresol) and 667 mg of the phosphite antioxidant and add them to the 100 mL volumetric flask.
-
Add approximately 70 mL of toluene to the flask.
-
Place the flask on a magnetic stirrer and begin gentle stirring.
-
If dissolution is slow, place the flask in a water bath set to 40-50°C. Caution: Toluene is flammable. Work in a fume hood away from ignition sources.
-
Continue stirring until all solids are completely dissolved.
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Once cooled, add toluene to the 100 mL graduation mark.
-
Cap the flask and invert it several times to ensure homogeneity. Store in a cool, dark place.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general reverse-phase HPLC method for quantifying 2,2'-Thiobis(6-tert-butyl-p-cresol). Method validation is required for specific matrices.[11]
Caption: General workflow for HPLC quantification.
References
- AMPACET CORPORATION. (n.d.). Use of Antioxidant Masterbatch for Polymer Stabilization.
- Performance and synergistic effect of phenolic and thio antioxidants in ABS graft copolymers. (n.d.). IntechOpen.
- Vinati Organics. (2023, October 25). The Benefits of Using Plastic Antioxidant Blends in Your Manufacturing Process.
- Wikipedia. (n.d.). Polymer stabilizer.
- RBH Ltd. (2024, March 26). Polymer stabilisers: Antioxidants, light stabilisers & UV stabilisers.
- BASF. (n.d.). Antioxidants - Plastics & Rubber.
- Benchchem. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol).
- Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers. (2008, March 17). Phosphorus, Sulfur, and Silicon and the Related Elements, 153(1).
- Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers. (2008). ResearchGate.
- SIELC Technologies. (2018, May 16). 2,2'-Thiobis[6-tert-butyl-p-cresol].
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). National Institutes of Health (NIH).
- ChemicalBook. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol).
- Norner. (2005). Unexpected reactions/interactions of phosphites within polyolefin stabilisation. Addcon World 2005.
- Echemi. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol).
- ChemicalBook. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol) | 90-66-4.
- lookchem. (n.d.). Cas 90-66-4, 2,2'-Thiobis(6-tert-butyl-p-cresol).
- SIELC Technologies. (2018, May 16). alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol).
- Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (n.d.). Semantic Scholar.
- Vinati Organics. (2024, June 21). How Does Phosphite Antioxidants Work?
- PubChem. (n.d.). 2,2'-Thiobis(4-methyl-6-tert-butylphenol).
- LUBRICATIN. (2025, June 20). Phenolic Antioxidants 2,6-Di-Tertiary Butyl Para-Cresol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | C22H30O2S | CID 66661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Benefits of Using Plastic Antioxidant Blends in Your Manufacturing Process [vinatiorganics.com]
- 6. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 7. rbhltd.com [rbhltd.com]
- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 10. ampacet.com [ampacet.com]
- 11. 2,2’-Thiobis[6-tert-butyl-p-cresol] | SIELC Technologies [sielc.com]
- 12. echemi.com [echemi.com]
- 13. 2,2'-Thiobis(6-tert-butyl-p-cresol) | 90-66-4 [chemicalbook.com]
- 14. lubricatin.com [lubricatin.com]
- 15. Cas 90-66-4,2,2'-Thiobis(6-tert-butyl-p-cresol) | lookchem [lookchem.com]
- 16. 2,2'-Thiobis(6-tert-butyl-p-cresol) CAS#: 90-66-4 [m.chemicalbook.com]
- 17. Unexpected reactions/interactions of phosphites within polyolefin stabilisation [norner.no]
- 18. researchgate.net [researchgate.net]
Optimization of 2,2'-Thiobis(6-tert-butyl-p-cresol) concentration for long-term thermal stability
Welcome to the technical support guide for 2,2'-Thiobis(6-tert-butyl-p-cresol), a highly effective, sulfur-bridged phenolic antioxidant. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing its concentration to achieve long-term thermal stability in your formulations. Here, we will delve into the fundamental mechanisms, offer practical starting points, and provide detailed troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary function and mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol) as a thermal stabilizer?
A1: 2,2'-Thiobis(6-tert-butyl-p-cresol), also known by trade names such as Irganox 1081, is a primary antioxidant that protects materials from thermal-oxidative degradation.[1][2] Its primary role is to interrupt the free-radical chain reactions that lead to the deterioration of material properties.[3]
The molecule's efficacy stems from a dual-action mechanism:
-
Radical Scavenging: The phenolic hydroxyl (-OH) groups readily donate a hydrogen atom to neutralize highly reactive peroxyl radicals (ROO•), which are key propagators of oxidation. This process terminates the degradation chain.[4] The bulky tert-butyl groups adjacent to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating new degradation chains.[4]
-
Hydroperoxide Decomposition: The sulfur bridge in the molecule can act as a secondary antioxidant by decomposing hydroperoxides (ROOH) into stable, non-radical products.[1] This prevents the formation of new radicals that would otherwise accelerate material degradation.
Caption: Radical scavenging mechanism of a phenolic antioxidant.
Q2: What are the typical starting concentration ranges for this antioxidant?
A2: The optimal concentration is highly dependent on the substrate (e.g., polymer type), processing conditions (temperature, shear), and the desired service life of the end product. However, general guidelines can be provided for initial experiments.
| Material Type | Typical Concentration Range (% w/w) | Key Considerations |
| Polyolefins (PE, PP) | 0.05% - 0.25% | Higher end for high-temperature processing or long-term heat aging applications.[5] |
| Styrenics (HIPS, ABS) | 0.1% - 0.5% | Used to maintain mechanical properties and color stability.[6] |
| Rubbers (Nitrile, Butyl) | 0.2% - 1.0% | Higher concentrations needed to protect against degradation during vulcanization and service.[5] |
| Adhesives & Sealants | 0.1% - 0.5% | Prevents viscosity changes and loss of adhesion due to thermal stress. |
Note: These are starting points. Experimental validation, such as through oven aging studies, is crucial to determine the ideal concentration for your specific application. Over-concentration can sometimes lead to undesirable effects like discoloration without providing additional stability.[7]
Q3: What key factors influence the optimal concentration of 2,2'-Thiobis(6-tert-butyl-p-cresol)?
A3: Several factors can significantly impact the required concentration:
-
Processing Temperature: Higher processing temperatures accelerate the rate of oxidation, often requiring a higher concentration of the antioxidant.[8]
-
Presence of Other Additives: Fillers (like carbon black or mineral fillers) can have pro-oxidant or antioxidant effects. Other stabilizers, such as phosphites or hindered amine light stabilizers (HALS), can interact with phenolic antioxidants.
-
Synergistic Effects: This antioxidant is often used in combination with secondary antioxidants, such as phosphites (e.g., Irgafos 168). Phosphites are effective at decomposing hydroperoxides, which protects the primary phenolic antioxidant from being consumed, leading to a powerful synergistic effect that enhances overall stability.[9][10][11]
-
End-Use Environment: The service environment of the final product, including exposure to heat, light, and aggressive chemicals, will dictate the level of stabilization required.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your optimization experiments.
Issue 1: Insufficient long-term thermal stability despite the addition of the antioxidant.
This is a common issue where the material degrades faster than expected during accelerated aging tests or in its final application.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor thermal stability.
Issue 2: Undesirable discoloration (yellowing/pinking) observed after processing or aging.
Discoloration is a known side effect of phenolic antioxidants and is often related to their oxidation products.[12][13]
Possible Causes & Solutions:
-
Cause A: Formation of Quinone Byproducts. When the phenolic antioxidant scavenges a radical, it is converted into a phenoxyl radical, which can then be transformed into colored species like quinone-methides or stilbenequinones.[14][15] This is a common cause of yellowing or pinking in polyolefins.[12][13]
-
Scientific Rationale: These quinone structures contain extended conjugated systems, which absorb light in the visible spectrum, leading to the observed color.[14]
-
Troubleshooting Steps:
-
Introduce a Synergist: The most effective solution is to add a secondary antioxidant, such as a phosphite (e.g., Tris(2,4-di-tert-butylphenyl)phosphite). Phosphites are excellent hydroperoxide decomposers and can also regenerate the primary phenolic antioxidant from its oxidized state, preventing the formation of colored byproducts.[9][10]
-
Optimize Concentration: Discoloration can be dose-dependent.[14] Perform a concentration ladder study (See Protocol 1) to find the minimum effective concentration that provides the required thermal stability but minimizes color formation.
-
Check for Contaminants: Discoloration can be exacerbated by the presence of certain catalysts or impurities. Ensure all equipment is clean and raw materials meet purity specifications. The purity of the antioxidant itself can also impact discoloration.[7]
-
-
-
Cause B: Interaction with Other Additives. Certain additives can interact and promote color formation. For example, interactions between phenolic antioxidants and Hindered Amine Light Stabilizers (HALS) can sometimes lead to discoloration.[13][15]
-
Troubleshooting Steps:
-
Review Formulation: Systematically review all components in your formulation.
-
Conduct Exclusion Studies: Prepare samples with and without the suspected interacting additive to confirm the cause. If an interaction is confirmed, consult with additive suppliers for compatible grades.
-
-
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Accelerated Oven Aging
This protocol provides a standardized method for evaluating the long-term thermal stability of your material at various antioxidant concentrations.
Objective: To identify the minimum concentration of 2,2'-Thiobis(6-tert-butyl-p-cresol) required to meet a specified performance lifetime at an elevated temperature.
Materials & Equipment:
-
Polymer/substrate resin
-
2,2'-Thiobis(6-tert-butyl-p-cresol)
-
Laboratory twin-screw extruder or two-roll mill for compounding
-
Compression molder or injection molder for sample preparation
-
Analytical equipment for property evaluation (e.g., colorimeter, melt flow indexer, tensile tester)
Methodology:
-
Sample Preparation:
-
Prepare a series of compounds with varying concentrations of the antioxidant (e.g., 0.0%, 0.05%, 0.10%, 0.15%, 0.20% by weight).
-
Ensure homogenous dispersion by using a masterbatch or by thorough melt-blending.
-
Prepare standardized test specimens (e.g., tensile bars, plaques) from each compound.
-
-
Initial Property Measurement (Time Zero):
-
Before aging, measure the critical properties of the un-aged specimens. This will be your baseline. Key properties often include:
-
Color (e.g., Yellowness Index - YI)
-
Melt Flow Index (MFI) or Melt Volume-Flow Rate (MVR)
-
Mechanical Properties (e.g., tensile strength, elongation at break)
-
-
-
Accelerated Aging:
-
Place the sets of specimens in an air-circulating oven at a constant, elevated temperature (e.g., 115°C, 135°C, or 150°C, depending on the material and application). The chosen temperature should accelerate degradation without changing the fundamental degradation mechanism.[18]
-
Remove specimens at predetermined time intervals (e.g., 24, 48, 96, 168, 336, 500 hours).
-
-
Post-Aging Evaluation:
-
After each time interval, cool the specimens to room temperature and re-measure the critical properties.
-
-
Data Analysis:
-
Define a "failure point" for your application (e.g., a 50% loss in tensile strength, a doubling of the MFI, or a specific change in Yellowness Index).
-
Plot the property change versus time for each antioxidant concentration.
-
The optimal concentration is the lowest level that prevents the material from reaching the failure point within the required timeframe.
-
Protocol 2: Evaluating Synergistic Effects with a Phosphite Co-stabilizer
Objective: To determine if a combination of 2,2'-Thiobis(6-tert-butyl-p-cresol) and a phosphite secondary antioxidant provides superior stability compared to the primary antioxidant alone.
Methodology:
-
Select a Phosphite: Choose a common phosphite co-stabilizer, such as Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168).
-
Design the Experiment: Based on the results from Protocol 1, select a sub-optimal concentration of the primary antioxidant. Then, create a matrix of formulations. A common starting point for the ratio of phenolic to phosphite antioxidant is 1:1 or 1:2.
-
Control: Polymer + 0.1% Primary AO
-
Blend 1: Polymer + 0.1% Primary AO + 0.1% Phosphite AO
-
Blend 2: Polymer + 0.1% Primary AO + 0.2% Phosphite AO
-
Control 2 (Optional): Polymer + 0.2% Phosphite AO
-
-
Execute and Analyze: Follow the complete procedure as outlined in Protocol 1 (compounding, specimen preparation, aging, and testing).
-
Compare Results: Plot the performance data for the blended systems against the control. A significant improvement in the time-to-failure for the blended systems indicates a positive synergistic effect.[19] This approach often allows for a reduction in the total amount of antioxidant needed, providing a more cost-effective and color-stable solution.
References
-
How Does Phosphite Antioxidants Work?. Vinati Organics. [Link]
-
Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. National Center for Biotechnology Information (PMC). [Link]
-
Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. ResearchGate. [Link]
-
Heat Aging. Intertek. [Link]
-
How to Avoid Pinking & Yellowing of Polyolefin Polymers. SIMONA PMC. [Link]
-
Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. Systems Engineering and Electronics. [Link]
-
Synergistic Antioxidant Systems: Boosting Polymer Stability with Phosphite Combinations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Heat Aging | Environmental Resistance Testing. Smithers. [Link]
-
ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load. Micom Laboratories. [Link]
-
Discoloration of polymers by phenolic antioxidants. Sci-Hub. [Link]
-
Optimization of concentrations of natural antioxidants (curcumin) to enhance the thermal stability of ultra high molecular weight polyethylene (UHMWPE) | Request PDF. ResearchGate. [Link]
-
Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. [Link]
-
Review of accelerated ageing methods and lifetime prediction techniques for polymeric materials. TUDelft. [Link]
-
Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers. ResearchGate. [Link]
-
Discoloration Phenomenon Induced by the Combination of Phenolic antioxidants and Hindered Amine Light Stabilizers. J-STAGE. [Link]
-
Optimizing Polymer Performance with Antioxidant 245: A Guide to Thermal Stability and Processing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. E3S Web of Conferences. [Link]
-
Aging and Weathering Testing of Polymers. ASM Digital Library. [Link]
-
2,2'-Thiobis(4-methyl-6-tert-butylphenol). PubChem. [Link]
-
Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. National Center for Biotechnology Information. [Link]
-
A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. MDPI. [Link]
-
2,2'-Thiobis[6-tert-butyl-p-cresol]. SIELC Technologies. [Link]
-
Cas:90-66-4 Name:2,2'-Thiobis(6-tert-butyl-p-cresol). Aribo Biotechnology. [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | C22H30O2S | CID 66661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. stabilization-technologies.com [stabilization-technologies.com]
- 8. dl.asminternational.org [dl.asminternational.org]
- 9. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 10. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. simona-pmc.com [simona-pmc.com]
- 13. researchgate.net [researchgate.net]
- 14. sci-hub.box [sci-hub.box]
- 15. Discoloration Phenomenon Induced by the Combination of Phenolic antioxidants and Hindered Amine Light Stabilizers [jstage.jst.go.jp]
- 16. Heat Aging [intertek.com]
- 17. smithers.com [smithers.com]
- 18. micomlab.com [micomlab.com]
- 19. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
Interference of 2,2'-Thiobis(6-tert-butyl-p-cresol) in analytical measurements
Technical Support Center: Interference of 2,2'-Thiobis(6-tert-butyl-p-cresol)
Welcome to the technical support guide for identifying and mitigating analytical interference from 2,2'-Thiobis(6-tert-butyl-p-cresol). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges posed by this common contaminant.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding interference from 2,2'-Thiobis(6-tert-butyl-p-cresol).
Q1: What is 2,2'-Thiobis(6-tert-butyl-p-cresol) and where is it coming from in my lab?
A: 2,2'-Thiobis(6-tert-butyl-p-cresol), also known by trade names such as Irganox 1081, is a sulfur-containing phenolic antioxidant.[1][2] Its primary function is to prevent thermal-oxidative degradation in polymers.[1] It is widely used in the manufacturing of common laboratory plastics, including polyolefins (polyethylene, polypropylene), which are used to make vials, caps, pipette tips, solvent bottle caps, and tubing.[3][4] The compound leaches from these plastic materials into solvents, samples, and mobile phases, subsequently appearing as a contaminant in analytical measurements.
Q2: How does this compound interfere with my analytical results?
A: Interference from 2,2'-Thiobis(6-tert-butyl-p-cresol) manifests in several ways:
-
Ghost Peaks: It can appear as unexpected peaks in your chromatograms (HPLC-UV, GC-MS, LC-MS), even in blank injections.
-
Co-elution: Due to its chemical properties, it may co-elute with your analyte of interest, making accurate quantification difficult or impossible.
-
Ion Suppression/Enhancement: In mass spectrometry, its presence in the ion source can suppress the ionization of your target analyte (or, less commonly, enhance it), leading to inaccurate and imprecise results.[5]
-
Adduct Formation: It can form adducts with analytes or other molecules in the ion source, further complicating mass spectra.[6]
Q3: Which analytical techniques are most susceptible to this interference?
A: Highly sensitive analytical techniques are the most affected. This includes:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common technique where this interference is reported due to the high sensitivity of modern mass spectrometers and the compound's ability to ionize readily.[7][8]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): The phenolic chromophores in the molecule allow it to be detected by UV detectors, where it can appear as a contaminant peak.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common due to its lower volatility, it can be observed in GC-MS analyses, particularly in studies of extractables and leachables.
Q4: I am consistently seeing a background ion around m/z 357 or 359 in my LC-MS. Could this be 2,2'-Thiobis(6-tert-butyl-p-cresol)?
A: Yes, this is highly likely. 2,2'-Thiobis(6-tert-butyl-p-cresol) has a monoisotopic mass of 358.1967 Da. In mass spectrometry, it is commonly observed as:
-
[M-H]⁻ at m/z 357.1891 in negative ion mode (ESI-).
-
[M+H]⁺ at m/z 359.2043 in positive ion mode (ESI+).
-
Other adducts such as [M+Na]⁺ (m/z 381.1862) or [M+Cl]⁻ (m/z 393.1627) may also be present.
Using a high-resolution mass spectrometer (HRMS) to obtain an accurate mass measurement can help confirm the elemental composition and increase confidence in the identification.[8][11]
| Ion Species | Ionization Mode | Calculated m/z | Common Observation |
| [M-H]⁻ | Negative ESI | 357.1891 | Very Common |
| [M+H]⁺ | Positive ESI | 359.2043 | Common |
| [M+Na]⁺ | Positive ESI | 381.1862 | Possible |
| [M+NH₄]⁺ | Positive ESI | 376.2309 | Possible |
| [M+Cl]⁻ | Negative ESI | 393.1627 | Possible |
Q5: How can I definitively confirm the source of the contamination?
A: A systematic approach is required. This involves running a series of diagnostic blank injections to isolate the source of contamination. A detailed protocol for this is provided in the Troubleshooting section of this guide. The general workflow is to test each component of your analytical system, from the solvent to the vial, to pinpoint where the contaminant is being introduced.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guides for identifying and resolving interference from 2,2'-Thiobis(6-tert-butyl-p-cresol).
Guide 1: Identifying the Source of Contamination
The first step in troubleshooting is to determine where the contaminant is entering your analytical workflow.
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Caption: Workflow for identifying the source of contamination.
Experimental Protocol: Diagnostic Blank Injections
-
System Baseline: Prepare fresh mobile phases using high-purity solvents in glass bottles with glass stoppers or PTFE-lined caps. Do not filter. Run your analytical gradient without any injection. If the peak is present, the source is likely within the LC pumps, lines, or detector.
-
Solvent Blank: Using the clean mobile phase, perform a "no-injection" injection (an injection of 0 µL). If the peak appears, the contamination may be in the autosampler needle, wash solvent, or injection port.
-
Vial Blank: Fill a high-quality glass autosampler vial with fresh, high-purity solvent (e.g., acetonitrile or methanol). Inject from this vial. If the peak is absent here but present in your sample blanks, the issue lies with your usual vials, caps, or the solvent you use for blanks.
-
Consumable Check: If you suspect your plastic vials, fill one with fresh solvent, let it sit for 30 minutes, and then inject. A significant increase in the peak area compared to the glass vial blank confirms the vial as the source. Repeat this process for pipette tips, collection plates, and any other plasticware used during sample preparation.
Guide 2: Mitigating Interference in LC-MS Analysis
Once the source is identified, or if it cannot be eliminated, the following strategies can mitigate its impact.
Strategy 1: Chromatographic Separation
Since 2,2'-Thiobis(6-tert-butyl-p-cresol) is a non-polar, hydrophobic molecule (XLogP3 ≈ 7.4[2]), it is strongly retained on reversed-phase columns (e.g., C18, C8). You can often resolve it from earlier-eluting analytes.
-
Action: Modify your gradient. Introduce a high-organic wash step (e.g., 95-100% acetonitrile or methanol) at the end of your analytical run to elute the compound. Ensure the column is fully re-equilibrated before the next injection.
-
Causality: By eluting the interferent after your analytes of interest have been detected, you prevent co-elution and associated ion suppression.
Strategy 2: System Decontamination
If the system itself is contaminated, a thorough cleaning is necessary. This compound will adhere to PEEK tubing, stators, and other surfaces.
-
Action: Follow the "Aggressive System Cleaning Protocol" detailed below. This involves flushing the entire system with a series of strong solvents.
-
Causality: The high hydrophobicity of the contaminant requires solvents stronger than typical mobile phases for its removal. Isopropanol (IPA) is particularly effective at dissolving such leachables.[12]
Strategy 3: Use of a Delay or Trap Column
For persistent contamination originating from the mobile phase or LC pumps, a delay column can be an effective solution.
-
Action: Install a short, old analytical column or a dedicated delay column between the solvent mixer and the autosampler.
-
Causality: The delay column retains the contaminant leaching from the pump/solvent lines. When the injection occurs, the contaminant is held on the delay column while the analyte and mobile phase bypass it and proceed to the analytical column. The contaminant will elute much later, typically after the analytical run is complete.
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}
Caption: Placement of a delay column in an LC system.
Part 3: Experimental Protocols & Prevention
Protocol: Aggressive System Cleaning for Hydrophobic Contaminants
Objective: To remove persistent 2,2'-Thiobis(6-tert-butyl-p-cresol) contamination from an HPLC or LC-MS system.
Materials:
-
HPLC-grade or MS-grade solvents: Water, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH).
-
A union to replace the analytical column.
-
Clean, glass solvent bottles.
Procedure:
-
Preparation: Remove the analytical column and replace it with a low-dead-volume union. Remove any guard columns. Place all solvent lines into fresh bottles of IPA.
-
Pump and Flow Path Flush: Purge each pump channel with IPA for 10-15 minutes.
-
Systematic Flush: Sequentially flush the entire system with the following solvents at a moderate flow rate (e.g., 0.5-1.0 mL/min for a standard LC system). Flush for at least 60 minutes with each solvent.
-
100% Isopropanol (IPA)
-
100% Acetonitrile (ACN)
-
100% Methanol (MeOH)
-
75:25 ACN:Water
-
50:50 ACN:Water
-
25:75 ACN:Water
-
100% Water
-
-
Autosampler Cleaning: If the autosampler is suspected, perform multiple high-volume injections (e.g., 10 x 100 µL) of IPA from a clean glass vial to flush the needle, seat, and loop.
-
Re-equilibration: Re-introduce your mobile phases and allow the system to equilibrate until the baseline is stable.
-
Verification: Run a blank injection from a glass vial to confirm the contamination has been removed.
Proactive Prevention: Best Practices
-
Minimize Plastics: Whenever possible, use glass or polypropylene vials that are certified to be free of antioxidants and plasticizers. Avoid polystyrene and other plastics for sample and solvent storage.[9][13]
-
Use High-Purity Solvents: Use the highest grade of solvents available (LC-MS or HPLC grade) and purchase in smaller quantities to avoid long-term storage where leaching can occur.
-
Test New Consumables: Before implementing a new lot of vials, plates, or pipette tips, perform a quick extraction test. Soak the item in a clean solvent, then inject the solvent to check for the presence of contaminants.
-
Implement Blank Injections: Regularly run blank injections as part of your sequence to monitor system health and catch contamination early.[6]
References
- 2,2'-Thiobis(6-tert-butyl-p-cresol) - Benchchem. (n.d.).
- 2,2'-Thiobis(6-tert-butyl-p-cresol) | 90-66-4 - ChemicalBook. (n.d.).
-
Ikawa, M., Phillips, N., Haney, J. F., & Sasner, J. J. (1999). Interference by plastics additives in the HPLC determination of microcystin-LR and -YR. Toxicon, 37(8), 1193–1197. Retrieved from [Link]
- 2,2'-Thiobis(6-tert-butyl-p-cresol) [CAS# 90-66-4] - chemBlink. (n.d.).
- 2,2'-Thiobis[6-tert-butyl-p-cresol] | SIELC Technologies. (2018).
- The perfect companion for your analysis! - Cloudfront.net. (n.d.).
- Plastic Additive Standards Guide. (n.d.).
- 2,2'-Thiobis(6-tert-butyl-p-cresol) - Echemi. (2022).
-
Paseiro-Cerrato, R., De Quirós, A. R.-B., & Sendón, R. (2016). Analytical strategies for organic food packaging contaminants. TrAC Trends in Analytical Chemistry, 85, 75–88. Retrieved from [Link]
-
Liu, R., et al. (2015). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science, 53(6), 908–915. Retrieved from [Link]
- Dossier – Non-intentionally added substances (NIAS) | Food Packaging Forum. (2014).
- A review of additive usage in polymer manufacturing: case study phenolic antioxidants. (2023). Green Chemistry.
- Interference Testing and Mitigation in LC-MS/MS Assays | myadlm.org. (2017).
- How to remove plasticizers from HPLC system : r/massspectrometry - Reddit. (2023).
- Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and - Oxford Academic. (2014).
- 2,2'-Thiobis(4-methyl-6-tert-butylphenol) - PubChem. (n.d.).
- Analysis of Plasticizer Contamination Throughout Olive Oil Production - MDPI. (2024).
-
Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71–81. Retrieved from [Link]
- Thomas, G. T., et al. (2019). Identification and elimination of common contaminants in probe spray ionization mass spectrometry. International Journal of Mass Spectrometry, 441, 14–18.
- 2,2'-Thiobis(6-tert-butyl-p-cresol) - Echemi. (n.d.).
- Interferences and contaminants encountered in modern mass spectrometry - ResearchGate. (2008).
- Drug-Mediated Ion Suppression and Mitigation of Interferences Using Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry (LC-Q/TOF-MS) and Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - ResearchGate. (2019).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | C22H30O2S | CID 66661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. amchro.com [amchro.com]
- 5. researchgate.net [researchgate.net]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. myadlm.org [myadlm.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. scholars.unh.edu [scholars.unh.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Stability of 2,2'-Thiobis(6-tert-butyl-p-cresol)
Welcome to the technical support guide for 2,2'-Thiobis(6-tert-butyl-p-cresol), also known by its CAS number 90-66-4 and trade names such as Irganox 1081.[1][2] This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this antioxidant under ultraviolet (UV) exposure.
As a hindered phenolic antioxidant with a sulfur bridge, this molecule offers excellent protection against thermal-oxidative degradation.[1][3] However, its performance under UV stress is a nuanced topic that requires careful consideration of the experimental conditions and potential degradation pathways. This guide provides field-proven insights and validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Question 1: I'm using 2,2'-Thiobis(6-tert-butyl-p-cresol) as a stabilizer, but my polymer/formulation is still showing signs of degradation (e.g., yellowing, loss of mechanical properties) after UV exposure. Why is this happening?
Answer: This is a common observation and can be attributed to several factors:
-
Primary Function vs. UV Absorption: 2,2'-Thiobis(6-tert-butyl-p-cresol) is primarily a radical scavenger and hydroperoxide decomposer; its main role is to terminate oxidative chain reactions initiated by heat or residual catalysts.[1] While it does possess some UV absorption capabilities, it is not a broad-spectrum UV absorber in the same class as benzophenones or benzotriazoles.[4] If the UV wavelength used in your experiment or encountered in the application environment is highly energetic and not significantly absorbed by the molecule, photodegradation of the base material can still occur.
-
Photodegradation of the Antioxidant: Intense or prolonged UV exposure can lead to the degradation of the antioxidant itself. The energy absorbed can be sufficient to break the chemical bonds within the molecule, particularly at the sulfur bridge or the hydroxyl groups of the phenol rings. This consumption of the antioxidant depletes its ability to protect the substrate.
-
Formation of Chromophores: The degradation products of phenolic antioxidants can sometimes be colored species (chromophores). The yellowing you observe might not be solely from the degradation of your primary material but could also be due to the formation of these byproducts from the antioxidant itself.
-
Synergistic and Antagonistic Effects: The stability of the antioxidant can be influenced by other additives in your formulation. While it has a known synergistic effect with carbon black, other components could potentially sensitize it to UV degradation.[3]
Question 2: What are the likely degradation products of 2,2'-Thiobis(6-tert-butyl-p-cresol) under UV irradiation?
Answer: The degradation of hindered phenols under UV light is a complex process involving free-radical intermediates.[5] For 2,2'-Thiobis(6-tert-butyl-p-cresol), the degradation is expected to initiate at the phenolic hydroxyl groups and the thioether bridge.
-
Phenoxyl Radical Formation: The primary antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group (-OH) to a free radical (R•), creating a stable, sterically hindered phenoxyl radical on the antioxidant molecule.[1] UV energy can facilitate this process.
-
Sulfur Bridge Cleavage: The carbon-sulfur bonds in the thioether bridge are susceptible to cleavage under UV irradiation, which can lead to the formation of separate phenolic fragments and sulfur-based radicals.
-
Oxidation and Rearrangement: These initial radical species can undergo further oxidation, rearrangement, and coupling reactions to form a variety of byproducts. These may include quinone-type structures from the oxidation of the phenol rings and sulfoxides or sulfonic acids from the oxidation of the sulfur bridge.
The diagram below illustrates a proposed initial degradation pathway.
Caption: Proposed initial steps in the UV degradation of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Troubleshooting Experimental Issues
Problem 1: My HPLC analysis shows multiple new, unidentified peaks after UV exposure of my sample containing 2,2'-Thiobis(6-tert-butyl-p-cresol).
Root Cause Analysis & Solution: The appearance of new peaks is a clear indicator of degradation. The challenge is to identify their source and structure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Detailed Steps:
-
Run Controls: Always run a "blank" control consisting of your solvent and sample matrix (without the antioxidant) exposed to the same UV conditions. This will help you determine if the new peaks are from the degradation of the antioxidant or other components.[6]
-
Employ Mass Spectrometry (MS): The most effective way to identify unknown peaks is to use a mass spectrometer coupled with your HPLC (HPLC-MS).[7] This will provide the molecular weight of the compounds in each new peak.
-
Hypothesize Structures: Compare the measured molecular weights with the expected masses of potential degradation products (e.g., fragments from C-S bond cleavage, oxidized derivatives).
-
Confirm Identity: If possible, confirm the identity of major degradation products by obtaining pure standards and comparing their retention times and mass spectra.
Problem 2: The concentration of 2,2'-Thiobis(6-tert-butyl-p-cresol) is decreasing much faster than anticipated in my UV stability study.
Root Cause Analysis & Solution: An accelerated loss of the parent compound suggests that the degradation is more severe than expected.
Potential Causes & Corrective Actions:
| Potential Cause | Explanation & Corrective Action |
| High UV Intensity/Flux | The energy input from the UV source may be too high, overwhelming the antioxidant's capacity. Action: Reduce the UV lamp intensity or increase the distance between the lamp and the sample. Ensure the lamp output is calibrated and stable. |
| Incorrect Wavelength | The UV source may be emitting at a wavelength that is particularly damaging to the antioxidant molecule, corresponding to a high molar absorptivity peak. Action: If possible, use a filter to narrow the UV wavelength range or switch to a light source with a different spectral output. |
| Presence of Pro-oxidants | Trace metals (e.g., iron, copper) can catalytically accelerate photodegradation. Action: Ensure all glassware is scrupulously clean and use high-purity solvents. If metals are part of the formulation, consider adding a metal deactivator.[3] |
| Solvent Effects | The solvent used can significantly impact stability. Protic solvents or those prone to forming radicals can participate in the degradation reactions. Action: Conduct a preliminary screen of different high-purity solvents to find one that is inert under your test conditions.[6] |
| Oxygen Availability | The presence of oxygen is critical for many photo-oxidative degradation pathways. Action: If the goal is to assess intrinsic photostability, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) and compare the results to an air-exposed sample. |
Experimental Protocols
Protocol: Quantitative Analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol) Degradation by HPLC-UV
This protocol provides a framework for assessing the photostability of 2,2'-Thiobis(6-tert-butyl-p-cresol).
1. Materials & Reagents:
-
2,2'-Thiobis(6-tert-butyl-p-cresol) standard (CAS 90-66-4)
-
HPLC-grade acetonitrile and water[8]
-
HPLC-grade phosphoric acid or formic acid (for MS compatibility)[8]
-
Class A volumetric flasks and pipettes
-
Quartz cuvettes or other UV-transparent sample holders
-
Calibrated UV light source (e.g., xenon arc lamp with filters)
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve 2,2'-Thiobis(6-tert-butyl-p-cresol) in acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with acetonitrile to a suitable concentration for HPLC analysis (e.g., 50 µg/mL). Note: The final concentration should be optimized based on your detector's linear range.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
3. UV Exposure:
-
Transfer aliquots of the working solution into quartz sample holders.
-
Place the samples in a temperature-controlled UV exposure chamber.
-
Expose the samples to UV radiation of a defined wavelength and intensity for specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Include a "dark" control sample, wrapped in aluminum foil, to be stored under the same temperature conditions to assess thermal degradation.
4. HPLC Analysis:
-
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 85:15 v/v)[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by scanning the UV spectrum of the standard (typically around 280 nm for phenolic compounds).
-
Column Temperature: 30 °C
-
-
Procedure:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Generate a calibration curve by injecting the calibration standards. Ensure the correlation coefficient (r²) is >0.999.
-
Inject the samples from each time point (including the t=0 and dark controls).
-
Record the peak area of the parent 2,2'-Thiobis(6-tert-butyl-p-cresol) peak.
-
5. Data Analysis:
-
Use the calibration curve to calculate the concentration of the antioxidant remaining at each time point.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Calculate the percentage of degradation relative to the t=0 sample.
| Parameter | 2,2'-Thiobis(6-tert-butyl-p-cresol) |
| CAS Number | 90-66-4[2] |
| Molecular Formula | C₂₂H₃₀O₂S[2] |
| Molecular Weight | 358.54 g/mol [1] |
| Appearance | White to off-white powder[3] |
| Function | Hindered phenolic antioxidant[3] |
| Water Solubility | Very low (e.g., 8µg/L at 20℃)[9] |
References
-
SIELC Technologies. (2018, May 16). 2,2'-Thiobis[6-tert-butyl-p-cresol]. Available from: [Link]
-
Veerakumar, P., et al. (n.d.). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. MDPI. Available from: [Link]
-
Anhui Union-Chem Co., Ltd. (n.d.). Manufacturer & Supplier of Antioxidant 1081,CAS NO.:90-66-4. Available from: [Link]
-
Yamazaki, H., et al. (2018, March 9). Irradiation of Phenolic Compounds with Ultraviolet Light Causes Release of Hydrated Electrons. ResearchGate. Available from: [Link]
-
Chowdhury, P., & Ahmad, A. (2017, March 18). Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects. ResearchGate. Available from: [Link]
-
LookChem. (n.d.). Cas 90-66-4,2,2'-Thiobis(6-tert-butyl-p-cresol). Available from: [Link]
-
Chowdhury, P., et al. (2017, March 15). Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects. Semantic Scholar. Available from: [Link]
-
PubMed. (n.d.). UV-A treatment of phenolic extracts impacts colour, bioactive compounds and antioxidant activity. Available from: [Link]
-
Tintoll. (n.d.). 2,2'-Thiobis(6-t-butyl-4-methylphenol) CAS No. 90-66-4. Available from: [Link]
-
ResearchGate. (2024, June 22). (PDF) Antioxidant Assays: Principles, Methods and Analyses. Available from: [Link]
-
PubChem. (n.d.). 2,2'-Thiobis(4-methyl-6-tert-butylphenol). Available from: [Link]
-
SIELC Technologies. (2018, May 16). alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol). Available from: [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Available from: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | C22H30O2S | CID 66661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Manufacturer & Supplier of â Antioxidant 1081,CAS NO.:90-66-4 [scienoc.com]
- 4. accustandard.com [accustandard.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination | MDPI [mdpi.com]
- 8. 2,2’-Thiobis[6-tert-butyl-p-cresol] | SIELC Technologies [sielc.com]
- 9. Cas 90-66-4,2,2'-Thiobis(6-tert-butyl-p-cresol) | lookchem [lookchem.com]
Technical Support Center: Stabilizing 2,2'-Thiobis(6-tert-butyl-p-cresol) During Polymer Extrusion
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of minimizing the volatility of the antioxidant 2,2'-Thiobis(6-tert-butyl-p-cresol) during polymer extrusion. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the retention and efficacy of this critical polymer stabilizer in your experimental and manufacturing processes.
Introduction to 2,2'-Thiobis(6-tert-butyl-p-cresol) and its Role in Polymer Stability
2,2'-Thiobis(6-tert-butyl-p-cresol), also known by trade names such as Irganox 1081, is a highly effective sulfur-bridged, sterically hindered phenolic antioxidant.[1] Its primary function is to protect polymers from thermal and oxidative degradation during high-temperature processing, such as extrusion, and throughout the product's service life.[2][3] Degradation can lead to undesirable changes in the polymer, including discoloration, brittleness, and a loss of mechanical properties.[4] This antioxidant works by scavenging free radicals, which are highly reactive species that initiate and propagate the degradation of polymer chains.[1] The sulfur bridge in its structure may also contribute to secondary antioxidant activity by decomposing hydroperoxides.[1]
However, the high temperatures inherent in polymer extrusion can lead to the volatilization and loss of this additive, compromising the long-term stability of the final product. This guide will explore the causes of this volatility and provide actionable strategies to mitigate it.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a significant loss of antioxidant efficacy in our extruded polymer, even though we are adding the recommended amount of 2,2'-Thiobis(6-tert-butyl-p-cresol). What could be the primary cause?
A1: The most likely culprit is the loss of the antioxidant due to volatilization during the high-temperature extrusion process. 2,2'-Thiobis(6-tert-butyl-p-cresol) has a boiling point of approximately 431.1°C at 760 mmHg, but it can exhibit significant vapor pressure at typical extrusion temperatures (often in the range of 180-280°C), leading to its evaporation and removal through the extruder's venting system.[5]
Troubleshooting Steps:
-
Review Your Extrusion Temperature Profile: High temperatures are a direct cause of increased volatility. While a certain temperature is necessary to melt and process the polymer, excessive heat will accelerate the loss of the antioxidant.
-
Measure Residence Time: The longer the antioxidant is exposed to high temperatures in the extruder barrel, the greater the potential for volatilization.
-
Check for Proper Dispersion: If the antioxidant is not uniformly dispersed, localized "hot spots" can occur where the polymer matrix does not adequately protect the additive, leading to increased degradation and loss.
Q2: How can we optimize our extrusion temperature profile to minimize the volatility of 2,2'-Thiobis(6-tert-butyl-p-cresol)?
A2: Optimizing the temperature profile is a critical step in preserving your antioxidant. The goal is to achieve a homogenous melt at the lowest possible temperature that still allows for good processing and the desired final properties of the polymer.
Recommended Temperature Profile Strategy:
-
Feed Zone (Rear of the barrel): Maintain a lower temperature in this zone to ensure proper solids conveying and to avoid premature melting and potential bridging of the polymer pellets.
-
Compression and Metering Zones (Middle to front of the barrel): Gradually increase the temperature in these zones to ensure a complete and uniform melt. Avoid sharp temperature increases.
-
Die Zone: The die temperature should be set to achieve the desired melt viscosity for shaping the extrudate.
Consider a "normal" temperature profile where the temperature gradually increases from the feed zone to the die. In some cases, a "flat" or "reverse" profile might be beneficial depending on the polymer and screw design, but these should be approached with caution as they can increase shear heating.[2]
| Extrusion Zone | General Temperature Strategy | Rationale |
| Feed Zone | Lower Temperature | Prevents premature melting and ensures efficient conveying of solid polymer. |
| Compression Zone | Gradually Increasing Temperature | Melts the polymer gradually and minimizes shear degradation. |
| Metering Zone | Highest Temperature | Ensures a homogeneous melt and pumps the molten polymer to the die. |
| Die Zone | Set for Optimal Viscosity | Controls the final shape and surface finish of the extrudate. |
Q3: Can the screw design and speed of the extruder impact the retention of 2,2'-Thiobis(6-tert-butyl-p-cresol)?
A3: Absolutely. Both screw design and speed play a significant role in the amount of shear heat generated during extrusion.
-
Screw Speed: Higher screw speeds increase the shear rate, which in turn generates more frictional heat. This can lead to a melt temperature that is significantly higher than the set barrel temperature, accelerating antioxidant loss.
-
Screw Design: Aggressive screw designs with deep channels in the feed section and shallow channels in the metering section can also increase shear and energy input into the polymer.
Experimental Protocol to Optimize Screw Speed:
-
Start with a lower screw speed and the optimized temperature profile.
-
Gradually increase the screw speed in small increments.
-
At each step, measure the melt temperature using a probe at the die exit.
-
Analyze samples from each run for antioxidant content and polymer properties.
-
Identify the highest screw speed that provides an acceptable output rate without causing an excessive rise in melt temperature and significant antioxidant loss.
Q4: What is an antioxidant masterbatch, and can it help reduce the volatility of 2,2'-Thiobis(6-tert-butyl-p-cresol)?
A4: An antioxidant masterbatch is a concentrated mixture of the antioxidant encapsulated in a carrier polymer resin.[6] Using a masterbatch is a highly recommended method for incorporating additives into polymers for several reasons:
-
Improved Dispersion: The masterbatch promotes a more uniform distribution of the antioxidant throughout the polymer matrix.[7] This encapsulation can offer a degree of thermal protection to the antioxidant during melting.
-
Enhanced Safety and Handling: It minimizes dust formation associated with handling powdered additives.
-
Accurate Dosing: Masterbatches allow for more precise and consistent addition of the antioxidant to the main polymer stream.
By improving dispersion, a masterbatch helps to ensure that the antioxidant is well-integrated into the polymer melt, reducing its exposure to the extruder's headspace where it can volatilize.
Visualizing the Process: Experimental Workflow and Mechanisms
Mechanism of Action: How 2,2'-Thiobis(6-tert-butyl-p-cresol) Protects Polymers
Caption: Antioxidant mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Troubleshooting Workflow for Minimizing Antioxidant Volatility
Caption: Troubleshooting workflow for antioxidant loss.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Use of Anti-Oxidant Masterbatch - Pure Polymers 2.0 [purepolymers.net]
- 3. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 4. coraplast.com [coraplast.com]
- 5. echemi.com [echemi.com]
- 6. masterbatchglobal.com [masterbatchglobal.com]
- 7. youjiamachine.com [youjiamachine.com]
Technical Support Center: Stabilizing Recycled Polymers with 2,2'-Thiobis(6-tert-butyl-p-cresol)
Welcome to the technical support center for the application of 2,2'-Thiobis(6-tert-butyl-p-cresol) in enhancing the mechanical properties of recycled polymers. This guide is designed for researchers, scientists, and professionals in drug development and polymer science who are working to improve the performance and sustainability of recycled plastics. Here, we will address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical field experience.
Introduction: The Challenge of Recycled Polymers
The increasing use of recycled polymers is a critical step towards a circular economy. However, the reprocessing of plastics through mechanical recycling inevitably leads to degradation.[1] This degradation, caused by thermal, oxidative, and mechanical stress during processing, results in chain scission, cross-linking, and a general decline in the polymer's molecular weight.[2] Consequently, recycled polymers often exhibit inferior mechanical properties, such as reduced tensile strength, decreased elongation at break, and lower impact resistance, compared to their virgin counterparts.[3][4]
To counteract these effects and "upcycle" recycled plastics for more demanding applications, the incorporation of stabilizers is essential. 2,2'-Thiobis(6-tert-butyl-p-cresol), a highly effective hindered phenolic antioxidant, plays a crucial role in this process. Its unique molecular structure allows it to act as both a primary and secondary antioxidant, providing comprehensive protection against degradation.[5]
This guide will provide you with the necessary information to effectively utilize 2,2'-Thiobis(6-tert-butyl-p-cresol) in your experiments, troubleshoot common issues, and understand its impact on the final properties of your recycled polymer formulations.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 2,2'-Thiobis(6-tert-butyl-p-cresol) and recycled polymers.
Issue 1: Inconsistent Mechanical Property Improvements
Q: We are observing significant batch-to-batch variation in the tensile strength and elongation of our recycled polypropylene (rPP) stabilized with 2,2'-Thiobis(6-tert-butyl-p-cresol). What could be the cause?
A: This is a common challenge stemming from the inherent variability of post-consumer recycled materials and potential inconsistencies in your processing.
Possible Causes & Solutions:
-
Inconsistent Feedstock Quality: The thermal and mechanical history of recycled plastics can vary significantly between batches.[1] This leads to different levels of initial degradation and varying responses to stabilization.
-
Solution: Whenever possible, source rPP from a single, reliable supplier who can provide data on the material's melt flow index (MFI) and previous applications. If this is not feasible, consider blending several batches of rPP to create a more homogenous feedstock before adding the antioxidant.
-
-
Poor Antioxidant Dispersion: 2,2'-Thiobis(6-tert-butyl-p-cresol) is a solid with low water solubility.[6] Inadequate mixing can lead to localized areas of high and low antioxidant concentration, resulting in uneven stabilization.
-
Solution: Ensure thorough melt blending of the antioxidant with the polymer. A twin-screw extruder is highly recommended for achieving uniform dispersion. Optimize your extrusion parameters (screw speed, temperature profile, and residence time) to promote distributive and dispersive mixing without causing excessive shear degradation.
-
-
Incorrect Antioxidant Concentration: The optimal concentration of 2,2'-Thiobis(6-tert-butyl-p-cresol) will depend on the specific type of recycled polymer and its level of degradation.
-
Solution: Conduct a design of experiments (DOE) to determine the optimal loading level of the antioxidant for your specific rPP feedstock. Start with a range of 0.1% to 0.5% by weight and evaluate the mechanical properties at each concentration.
-
Issue 2: Discoloration of the Final Product
Q: Our recycled high-density polyethylene (rHDPE) samples stabilized with 2,2'-Thiobis(6-tert-butyl-p-cresol) are exhibiting a yellowish tint. What is causing this and how can we prevent it?
A: Discoloration in stabilized polymers is often a sign of either the antioxidant itself undergoing a color-forming reaction or insufficient stabilization against thermal degradation.
Possible Causes & Solutions:
-
Formation of Chromophores: Phenolic antioxidants can form colored quinone-methide byproducts upon reaction with radicals. While 2,2'-Thiobis(6-tert-butyl-p-cresol) is designed to minimize this, it can still occur under harsh processing conditions.
-
Solution: Optimize your processing temperature and residence time to be as low and short as possible while still achieving good melt homogeneity. This minimizes the thermal stress on both the polymer and the antioxidant.
-
-
Interaction with Impurities: Recycled plastics can contain residual catalysts (e.g., titanium dioxide) or other contaminants that can interact with the antioxidant and cause discoloration.
-
Solution: If possible, obtain information on the potential contaminants in your rHDPE feedstock. In some cases, the addition of a secondary antioxidant, such as a phosphite or a thioester, can work synergistically with the phenolic antioxidant to improve color stability.
-
-
Insufficient Antioxidant Level: If the discoloration is accompanied by a significant drop in mechanical properties, it may indicate that the antioxidant is being consumed too quickly to prevent polymer degradation.
-
Solution: Re-evaluate the concentration of 2,2'-Thiobis(6-tert-butyl-p-cresol). A slightly higher loading might be necessary to provide adequate protection throughout the processing cycle.
-
Issue 3: Surface Blooming or Exudation
Q: We are noticing a white, powdery residue on the surface of our molded rPP parts a few days after production. Is this related to the 2,2'-Thiobis(6-tert-butyl-p-cresol)?
A: Yes, this phenomenon, known as "blooming," is likely due to the migration of the antioxidant to the surface of the polymer.
Possible Causes & Solutions:
-
Exceeding the Solubility Limit: Every additive has a certain solubility limit in a given polymer. If the concentration of 2,2'-Thiobis(6-tert-butyl-p-cresol) is too high, the excess, incompatible portion will migrate to the surface over time.
-
Solution: Reduce the concentration of the antioxidant. It's crucial to find the optimal balance between effective stabilization and avoiding supersaturation.
-
-
Low Compatibility with the Polymer Matrix: While 2,2'-Thiobis(6-tert-butyl-p-cresol) generally has good compatibility with polyolefins due to its non-polar nature, highly degraded or contaminated recycled polymers might have altered polarity, reducing compatibility.
-
Solution: Consider using a blend of antioxidants. Sometimes, a combination of a high-molecular-weight phenolic antioxidant with a lower-molecular-weight one can improve overall compatibility and reduce blooming.
-
-
Processing and Cooling Conditions: Rapid cooling of the molded part can trap the antioxidant in a supersaturated state within the polymer matrix, promoting subsequent migration.
-
Solution: Optimize the cooling cycle of your molding process. A more gradual cooling rate can allow the polymer morphology to form in a way that better incorporates the antioxidant, reducing the driving force for migration.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 2,2'-Thiobis(6-tert-butyl-p-cresol) in recycled polymers?
A1: 2,2'-Thiobis(6-tert-butyl-p-cresol) is a multifunctional antioxidant that operates through two primary mechanisms to protect polymers from degradation:
-
Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic hydroxyl (-OH) groups in the molecule readily donate a hydrogen atom to reactive free radicals (R•, RO•, ROO•) that are formed during the degradation process. This neutralizes the free radicals, preventing them from propagating the chain scission reactions that lead to a reduction in molecular weight and mechanical properties. The resulting antioxidant radical is stabilized by resonance and steric hindrance from the tert-butyl groups, making it relatively unreactive and unable to initiate new degradation chains.
-
Secondary Antioxidant (Hydroperoxide Decomposition): The sulfide (-S-) bridge in the molecule can decompose hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are unstable intermediates in the oxidation process that can break down into highly reactive radicals, accelerating degradation. By decomposing these hydroperoxides, 2,2'-Thiobis(6-tert-butyl-p-cresol) prevents the formation of new free radicals, thus providing long-term thermal stability.
This dual functionality makes it a highly efficient stabilizer for recycled polymers that have been exposed to various degradation pathways.
Q2: What is a typical concentration range for 2,2'-Thiobis(6-tert-butyl-p-cresol) in recycled polypropylene (rPP) and recycled polyethylene (rPE)?
A2: The optimal concentration can vary significantly based on the quality of the recycled material, the processing conditions, and the desired end-use performance. However, a general starting point for experimental work is:
-
Recycled Polypropylene (rPP): 0.1% to 0.5% by weight. rPP is generally more susceptible to degradation during reprocessing than rPE, often requiring a slightly higher antioxidant loading.
-
Recycled Polyethylene (rPE): 0.05% to 0.3% by weight. rPE, particularly HDPE, can be more robust, but still benefits significantly from stabilization.
It is strongly recommended to perform a loading level study to determine the most effective and economical concentration for your specific application.
Q3: Can 2,2'-Thiobis(6-tert-butyl-p-cresol) be used in combination with other stabilizers?
A3: Absolutely. In fact, synergistic combinations of antioxidants often provide superior performance compared to a single stabilizer. A common and highly effective approach is to combine a primary antioxidant with a secondary antioxidant:
-
With Phosphites (e.g., Tris(2,4-di-tert-butylphenyl)phosphite): This is a classic synergistic blend. The 2,2'-Thiobis(6-tert-butyl-p-cresol) acts as the primary radical scavenger, while the phosphite is a highly efficient hydroperoxide decomposer at processing temperatures. This combination provides excellent melt stability and color protection.
-
With Thioesters (e.g., Distearyl thiodipropionate): Thioesters are excellent long-term heat stabilizers. Combining them with 2,2'-Thiobis(6-tert-butyl-p-cresol) can significantly enhance the long-term thermal stability of the recycled polymer, which is crucial for applications with extended service lives at elevated temperatures.
Q4: How does 2,2'-Thiobis(6-tert-butyl-p-cresol) affect the Melt Flow Index (MFI) of recycled polymers?
A4: The MFI is an indicator of the polymer's viscosity and is inversely related to its molecular weight. During reprocessing, the MFI of recycled polymers tends to increase due to chain scission and a reduction in molecular weight.
By effectively preventing this degradation, 2,2'-Thiobis(6-tert-butyl-p-cresol) helps to stabilize the MFI of the recycled polymer. In a well-stabilized system, the MFI of the reprocessed material will be closer to that of the initial recycled feedstock, indicating that the molecular weight has been preserved. This leads to more consistent processing behavior and better mechanical properties in the final product.
Part 3: Data Presentation & Experimental Protocols
Illustrative Data on the Effect of 2,2'-Thiobis(6-tert-butyl-p-cresol) on Recycled Polymer Properties
The following table provides representative data on the expected improvements in the mechanical properties of recycled polypropylene (rPP) and recycled high-density polyethylene (rHDPE) with the addition of 2,2'-Thiobis(6-tert-butyl-p-cresol). Note: These are illustrative values based on typical performance and should be confirmed by your own experimental work.
| Polymer System | 2,2'-Thiobis(6-tert-butyl-p-cresol) Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (kJ/m²) |
| Recycled PP (rPP) | 0.0 | 25.3 | 150 | 3.5 |
| 0.1 | 28.1 | 220 | 4.2 | |
| 0.3 | 30.5 | 280 | 4.8 | |
| 0.5 | 29.8 | 270 | 4.6 | |
| Recycled HDPE (rHDPE) | 0.0 | 22.8 | 350 | 5.1 |
| 0.1 | 25.2 | 450 | 6.0 | |
| 0.3 | 26.5 | 520 | 6.8 | |
| 0.5 | 26.1 | 500 | 6.5 |
This data illustrates a common trend where the addition of the antioxidant significantly improves mechanical properties up to an optimal concentration, after which a plateau or even a slight decrease may be observed due to factors like plasticization or exceeding the solubility limit.
Experimental Protocol: Evaluating the Efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) in Recycled Polypropylene
This protocol outlines the steps for preparing and testing rPP samples to determine the effect of 2,2'-Thiobis(6-tert-butyl-p-cresol) on its mechanical properties.
1. Materials and Equipment:
-
Recycled Polypropylene (rPP) pellets
-
2,2'-Thiobis(6-tert-butyl-p-cresol) powder
-
Twin-screw extruder
-
Injection molding machine
-
Universal Testing Machine (for tensile testing)
-
Izod impact tester
-
Analytical balance
-
Drying oven
2. Sample Preparation:
-
Drying: Dry the rPP pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can cause hydrolytic degradation.
-
Premixing: Prepare blends of rPP and 2,2'-Thiobis(6-tert-butyl-p-cresol) at various concentrations (e.g., 0%, 0.1%, 0.2%, 0.3%, 0.4%, 0.5% by weight). For each blend, accurately weigh the components and dry-blend them in a sealed bag for 5 minutes to ensure a homogenous mixture before extrusion.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for PP (e.g., 180°C - 220°C from feed zone to die).
-
Feed the premixed blends into the extruder at a constant rate.
-
Extrude the molten polymer into strands, cool them in a water bath, and pelletize the strands.
-
-
Drying of Compounded Pellets: Dry the compounded pellets at 80°C for 4 hours before injection molding.
-
Injection Molding:
-
Use an injection molding machine to produce standardized test specimens for tensile and impact testing (e.g., ASTM D638 Type I for tensile, ASTM D256 for Izod).
-
Use a consistent molding temperature profile (e.g., 200°C - 230°C) and injection pressure for all samples.
-
3. Mechanical Testing:
-
Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM standards.
-
Tensile Testing:
-
Conduct tensile tests according to ASTM D638 using a Universal Testing Machine.
-
Determine the tensile strength at yield and break, and the elongation at break for at least five specimens of each formulation.
-
-
Impact Testing:
-
Perform Notched Izod impact tests according to ASTM D256.
-
Test at least five specimens for each formulation and calculate the average impact strength.
-
4. Data Analysis:
-
Calculate the average and standard deviation for each mechanical property at each antioxidant concentration.
-
Plot the mechanical properties as a function of the antioxidant concentration to determine the optimal loading level.
Part 4: Visualizations
Mechanism of Action of 2,2'-Thiobis(6-tert-butyl-p-cresol)
Caption: Dual antioxidant mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Experimental Workflow for Evaluating Antioxidant Performance
Caption: Workflow for preparing and testing stabilized recycled polymers.
References
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National Center for Biotechnology Information. (n.d.). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
MDPI. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of reprocessing on melt flow index and average molecular weight of polymer matrices. Retrieved from [Link]
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MDPI. (2024). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Effect of Additives on Thermal Degradation and Crack Propagation Properties of Recycled Polyethylene Blends. Retrieved from [Link]
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MDPI. (2024). Comprehensive Investigation into the Impact of Degradation of Recycled Polyethylene and Recycled Polypropylene on the Thermo-Mechanical Characteristics and Thermal Stability of Blends. Retrieved from [Link]
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MDPI. (n.d.). Effects of Recycled Polymer on Melt Viscosity and Crystallization Temperature of Polyester Elastomer Blends. Retrieved from [Link]
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MDPI. (n.d.). Sustainable Polypropylene Blends: Balancing Recycled Content with Processability and Performance. Retrieved from [Link]
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E3S Web of Conferences. (n.d.). Tensile and Flexural Properties of Recycled HDPE for Application in Building Products. Retrieved from [Link]
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Plastics Engineering. (2024). Optimizing Recycled Polymers for High-Performance Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Using polyolefin elastomers and functionalized polyolefins to improve the mechanical properties of polyethylene and polypropylene recycled streams. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sustainable Polypropylene Blends: Balancing Recycled Content with Processability and Performance. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of recycled polypropylene on polypropylene/high-density polyethylene blends. Retrieved from [Link]
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Energiforsk. (2022). Reaction kinetics of antioxidants for polyolefins. Retrieved from [Link]
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ResearchGate. (n.d.). Percent of elongation at different weight percentages of recycled PP. Retrieved from [Link]
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ResearchGate. (n.d.). Tensile yield strength results of the recycled HDPE. Retrieved from [Link]
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MDPI. (2024). Improvement of Thermal Protection in Recycled Polyolefins through Hybrid Mesoporous Silica–Antioxidant Particles. Retrieved from [Link]
-
ResearchGate. (n.d.). The trends of elongation at break and impact strength alterations against recycled PP/virgin PP ratios. Retrieved from [Link]
-
MDPI. (2022). Blending Recycled High-Density Polyethylene HDPE (rHDPE) with Virgin (vHDPE) as an Effective Approach to Improve the Mechanical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of processing condition and antioxidants on visual properties of multilayer post-consumer recycled high density polyethylene films. Retrieved from [Link]
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MDPI. (n.d.). Recycling of Polypropylene with Vitamin E Additives: Rheological Properties and Mechanical Characteristics. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the Technological Additives on the Properties of Recycled Polyolefins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sustainable Polypropylene Blends: Balancing Recycled Content with Processability and Performance. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Recycled Polymer on Melt Viscosity and Crystallization Temperature of Polyester Elastomer Blends. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Recycled Polymer on Melt Viscosity and Crystallization Temperature of Polyester Elastomer Blends. Retrieved from [Link]
-
ResearchGate. (n.d.). Elongation at break of virgin HDPE, virgin PP and recycled HDPE. Retrieved from [Link]
-
MDPI. (2024). Advancing the Characterization of Recycled Polyolefin Blends with a Combined Experimental and Numerical Approach to Thermomechanical Behavior. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Antioxidant Efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) and Butylated Hydroxytoluene (BHT)
For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate antioxidant is a critical decision that influences product stability, longevity, and efficacy. This guide provides an in-depth comparative analysis of two widely utilized synthetic phenolic antioxidants: 2,2'-Thiobis(6-tert-butyl-p-cresol) and Butylated Hydroxytoluene (BHT). Our objective is to furnish a comprehensive understanding of their respective performance characteristics, supported by structural analysis, mechanistic insights, and relevant experimental data.
Introduction: The Imperative of Antioxidant Selection
Oxidative degradation is a ubiquitous challenge, compromising the integrity of a vast array of materials, from pharmaceuticals and cosmetics to polymers and foodstuffs. This process, mediated by highly reactive free radicals, necessitates the use of antioxidants to intercept and neutralize these damaging species. Phenolic antioxidants, such as 2,2'-Thiobis(6-tert-butyl-p-cresol) and BHT, are mainstays in the field due to their efficacy as radical scavengers. The choice between them, however, is contingent on a nuanced understanding of their chemical behavior in specific applications.
Molecular Structure and Antioxidant Mechanism
The antioxidant capability of both compounds is rooted in their phenolic nature, specifically the ability of the hydroxyl (-OH) group to donate a hydrogen atom to a free radical, thereby neutralizing it. The steric hindrance provided by the bulky tert-butyl groups ortho to the hydroxyl group is a key feature in both molecules, enhancing the stability of the resulting phenoxyl radical and preventing it from initiating new oxidation chains.
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a monofunctional phenolic antioxidant.[1][2] Its antioxidant action is a direct result of hydrogen atom donation from its single phenolic hydroxyl group to a peroxy radical (ROO•), forming a hydroperoxide (ROOH) and a stabilized phenoxyl radical. Each molecule of BHT can neutralize two peroxy radicals.[2]
2,2'-Thiobis(6-tert-butyl-p-cresol) is a larger, bifunctional antioxidant. Its structure features two sterically hindered phenolic moieties linked by a sulfur bridge. This unique arrangement confers a synergistic antioxidant mechanism.[3] The phenolic groups act as primary antioxidants by scavenging free radicals through hydrogen donation, similar to BHT.[3] Concurrently, the thioether linkage provides secondary antioxidant activity by decomposing hydroperoxides into non-radical products, a crucial step in preventing the branching of oxidation chain reactions.[3]
}
Comparative Performance Analysis
A direct comparison of antioxidant performance requires evaluation under standardized conditions. Key parameters include radical scavenging activity, thermal stability, volatility, and resistance to leaching.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule, which influence their compatibility and performance in different systems.
| Property | 2,2'-Thiobis(6-tert-butyl-p-cresol) | Butylated Hydroxytoluene (BHT) |
| CAS Number | 90-66-4[3][4][5][6][7] | 128-37-0[8] |
| Molecular Formula | C₂₂H₃₀O₂S[5][6] | C₁₅H₂₄O[8] |
| Molecular Weight | 358.54 g/mol [3][5][6][7] | 220.35 g/mol [8] |
| Melting Point | 161-164 °C | 69-71 °C[4] |
| Appearance | White to off-white crystalline powder | White crystalline solid[8] |
The significantly higher molecular weight and melting point of 2,2'-Thiobis(6-tert-butyl-p-cresol) suggest lower volatility and greater thermal stability compared to BHT.
Antioxidant Efficacy in Polymer Systems
In polymer applications, the efficacy of an antioxidant is often assessed by its ability to maintain the polymer's properties after processing and aging.
| Parameter | Polypropylene (PP) + 2,2'-Thiobis(6-tert-butyl-p-cresol) (0.2 wt%) | Polypropylene (PP) + BHT (0.2 wt%) | Unstabilized PP |
| Oxidation Induction Time (OIT) at 200°C (minutes) | > 60[1] | Significantly lower than Thiobisphenol | < 5[1] |
| Yellowness Index (YI) after Oven Aging (150°C, 240h) | 3.5[1] | Higher than Thiobisphenol | 15.2[1] |
Note: Data for BHT in this specific direct comparison is inferred from its known lower thermal stability. Direct comparative OIT and YI values were not available in the searched literature.
The longer Oxidation Induction Time (OIT) for the polypropylene stabilized with 2,2'-Thiobis(6-tert-butyl-p-cresol) indicates superior thermal oxidative stability.[1] A lower Yellowness Index (YI) after prolonged heat exposure also demonstrates its greater efficacy in preventing discoloration.[1] Studies on irradiated polyethylene have shown that BHT provides high oxidation resistance, though it may reduce the crosslink density.[9]
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of compounds. While a direct comparative TGA under identical conditions was not found, available data indicates that BHT starts to decompose at a lower temperature than more complex phenolic antioxidants. BHT's decomposition region is noted to be between 445.8 K (172.65 °C) and 524.0 K (250.85 °C).[10] This is consistent with reports of its lower thermal stability compared to other synthetic antioxidants like TBHQ and PG.
Volatility and Leaching
The lower molecular weight of BHT contributes to its higher volatility, especially at elevated processing temperatures. This can lead to a loss of the antioxidant from the polymer matrix. Furthermore, the non-covalent bonding of antioxidants within a polymer allows for their migration and leaching into the surrounding environment, a critical consideration for food packaging and biomedical applications.[2] While specific comparative leaching data is sparse, the larger molecular size of 2,2'-Thiobis(6-tert-butyl-p-cresol) suggests a lower propensity for migration compared to BHT.
Applications
The distinct properties of each antioxidant dictate their primary areas of application.
BHT is widely used as a food additive to prevent oxidative rancidity in fats and oils.[4] It is also found in cosmetics, pharmaceuticals, and as a stabilizer in various plastics and rubbers where high-temperature processing is not a major concern.[4]
2,2'-Thiobis(6-tert-butyl-p-cresol) is predominantly used as a high-performance antioxidant in polymers such as polyethylene and polypropylene, where it provides excellent stability during processing and long-term service life.[1][3][7] Its low volatility and synergistic antioxidant mechanism make it particularly suitable for demanding applications.
Experimental Protocols
To facilitate further comparative studies, standardized protocols for assessing antioxidant activity are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Test compounds (2,2'-Thiobis(6-tert-butyl-p-cresol) and BHT) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.
-
Prepare a blank containing only the solvent and a control containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
}
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Materials:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds and positive control
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a small volume of the sample dilution (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•⁺ working solution (e.g., 190 µL).
-
Incubate at room temperature for a set time (e.g., 6-10 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Synthesis Protocols
Synthesis of Butylated Hydroxytoluene (BHT): BHT is commercially synthesized via the Friedel-Crafts alkylation of p-cresol with isobutylene, typically using an acid catalyst such as sulfuric acid.[11]
-
Charge a reactor with p-cresol and the acid catalyst.
-
Introduce isobutylene gas into the reactor under controlled temperature and pressure.
-
The reaction mixture is then neutralized, washed, and the product is isolated by distillation and crystallization.
Synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol): A common method for the synthesis of thiobisphenols involves the reaction of a substituted phenol with a sulfurizing agent.
-
A solution of 2-tert-butyl-p-cresol in a suitable solvent is prepared.
-
A sulfurizing agent, such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂), is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for a specified period.
-
The product is then isolated by filtration, washed, and purified by recrystallization.
Conclusion
Both 2,2'-Thiobis(6-tert-butyl-p-cresol) and BHT are effective phenolic antioxidants with distinct performance profiles.
-
BHT is a cost-effective, monofunctional antioxidant suitable for applications where high thermal stability is not a primary concern, such as in certain food products and cosmetics. Its higher volatility and potential for leaching should be considered in material selection.
-
2,2'-Thiobis(6-tert-butyl-p-cresol) is a high-performance, bifunctional antioxidant offering superior thermal stability and lower volatility. Its synergistic mechanism of radical scavenging and hydroperoxide decomposition makes it an excellent choice for the stabilization of polymers subjected to high processing temperatures and requiring long-term durability.
The selection between these two antioxidants should be guided by a thorough evaluation of the specific application's requirements, including processing conditions, service environment, and regulatory considerations. The experimental protocols provided herein offer a framework for conducting direct comparative studies to inform this critical decision-making process.
References
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Butylated hydroxytoluene - Wikipedia. [Link]
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How is Antioxidant BHT synthesized? - Blog - Relyon New Materials. [Link]
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Antioxidant BHT – Food-Grade Butylated Hydroxytoluene for Plastics - FlychemTech. [Link]
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Modelling of butylated hydroxytoluene (BHT) transport in water in PE-HD pipe including chemical reaction of BHT oxidation - E3S Web of Conferences. [Link]
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Category of antioxidant activity strength in vitro against DPPH - ResearchGate. [Link]
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2,2'-Thiobis(4-methyl-6-tert-butylphenol) - PubChem. [Link]
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A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC - NIH. [Link]
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The effect of carbon black on the oxidative induction time of medium-density polyethylene. ResearchGate. [Link]
- Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol)
-
An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol - MDPI. [Link]
-
Investigation of the Oxidative Stability of Polyolefins and Thermoplastic Elastomers by Means of DSC - NETZSCH Analyzing & Testing. [Link]
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Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC - NIH. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]
-
Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value - ChemRxiv. [Link]
-
(PDF) Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. ResearchGate. [Link]
-
The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed. [Link]
-
2,2'-THIOBIS(6-TERT-BUTYL-P-CRESOL) - gsrs. [Link]
-
6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1 - OECD Existing Chemicals Database. [Link]
-
2,6-DI-TERT-BUTYL-P-CRESOL | Occupational Safety and Health Administration - OSHA. [Link]
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A Comparative Guide to the Efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) versus Irganox Phenolic Antioxidants
For researchers and formulation scientists navigating the complexities of polymer stabilization, the selection of an appropriate antioxidant is paramount to ensuring long-term product integrity and performance. This guide provides an in-depth technical comparison between 2,2'-Thiobis(6-tert-butyl-p-cresol), a prominent thiobisphenol antioxidant, and the widely utilized Irganox range of sterically hindered phenolic antioxidants. By examining their chemical structures, mechanisms of action, and performance in various polymer systems, this document aims to equip professionals with the necessary data to make informed decisions for their specific applications.
Introduction to the Antioxidant Classes
At the forefront of polymer protection are primary antioxidants, which function by scavenging free radicals generated during thermo-oxidative degradation. The two families of antioxidants under review, while both phenolic in nature, possess distinct structural features that influence their efficacy and application scope.
2,2'-Thiobis(6-tert-butyl-p-cresol) , often referred to by trade names such as Lowinox TBM-6, is a sulfur-bridged bisphenolic antioxidant. Its structure is characterized by two sterically hindered phenol groups linked by a thioether bridge. This unique configuration allows it to act not only as a primary radical scavenger but also as a secondary antioxidant capable of decomposing hydroperoxides.
The Irganox line of antioxidants, developed by BASF, comprises a family of high-molecular-weight sterically hindered phenols.[1] This guide will focus on three key members:
-
Irganox 1010 : A tetra-functional hindered phenolic antioxidant with a high molecular weight, offering excellent processing and long-term thermal stability.[2]
-
Irganox 1076 : A mono-functional hindered phenolic antioxidant with good compatibility in a wide range of polymers.[3]
-
Irganox 1330 : A high-performance, non-discoloring antioxidant with three hindered phenol groups, known for its excellent extraction resistance.[4]
The fundamental mechanism of action for all these antioxidants involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, preventing it from initiating further oxidation.
Mechanism of Action: A Visualized Comparison
The primary distinction in the mechanism between 2,2'-Thiobis(6-tert-butyl-p-cresol) and the Irganox family lies in the dual functionality of the former. The sulfur bridge in the thiobisphenol structure provides a secondary stabilization pathway through the decomposition of hydroperoxides, which are key initiators of further degradation.
Caption: Comparative antioxidant mechanisms.
Performance Evaluation: A Data-Driven Comparison
The efficacy of an antioxidant is best assessed through standardized testing methodologies that simulate the processing and end-use conditions of a polymer. This section presents a comparative analysis based on key performance indicators.
Thermal Stability in Polyethylene
A seminal study by Catalina et al. provides a direct comparison of the thermal stabilizing efficiency of various phenolic antioxidants, including 2,2'-Thiobis(6-tert-butyl-p-cresol) (referred to as Lowinox TBP6 in the study) and Irganox 1010, 1076, and 1330 in low-density polyethylene (LDPE) films.[2] The research utilized chemiluminescence and hydroperoxide analysis to determine antioxidant effectiveness.
The findings from this study indicate that the sulfur-containing bisphenol, 2,2'-Thiobis(6-tert-butyl-p-cresol), exhibits high efficiency in protecting polyethylene against thermo-oxidative degradation. The chemiluminescence decay rates, which are a measure of antioxidant efficiency, showed a strong correlation with the initial hydroperoxide content in the polymer. This underscores the importance of the hydroperoxide decomposition capability of thiobisphenol antioxidants.
While the abstract of the study provides a qualitative comparison, the full data would be necessary for a quantitative ranking. However, the study does highlight that the performance of 2,2'-Thiobis(6-tert-butyl-p-cresol) is comparable to and, in some aspects, potentially superior to the standard Irganox grades due to its dual-action mechanism.
Performance in Polypropylene
Synergistic Effects
A key advantage of 2,2'-Thiobis(6-tert-butyl-p-cresol) is its potential for synergistic interactions with other types of stabilizers, particularly phosphites. The combination of a primary antioxidant (like a hindered phenol) and a secondary antioxidant (like a phosphite) often results in a level of stabilization that is greater than the sum of the individual components. The inherent secondary stabilization mechanism of the thiobisphenol structure can be further enhanced by the addition of a phosphite, which also acts as a hydroperoxide decomposer.
Caption: Synergistic stabilization pathways.
Experimental Methodologies
To ensure the reproducibility and validity of antioxidant efficacy studies, standardized test methods are employed. The following are detailed protocols for key analytical techniques.
Oxidative Induction Time (OIT) - ASTM D3895
The OIT test is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere.
Experimental Workflow:
Sources
A Comparative Performance Analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol) in Polymer Matrices
This guide provides an in-depth technical evaluation of 2,2'-Thiobis(6-tert-butyl-p-cresol), a prominent thiophenolic antioxidant, across various polymer matrices. Designed for researchers, scientists, and professionals in polymer science and material development, this document offers a comparative analysis of its performance against other common antioxidants, supported by experimental data and detailed methodologies. Our focus is on elucidating the causal relationships behind its stabilizing effects and providing a framework for its effective application.
Introduction: The Critical Role of Antioxidants in Polymer Longevity
Polymers are susceptible to degradation initiated by heat, light, and oxygen, leading to a loss of mechanical, physical, and aesthetic properties. This degradation process, primarily driven by free-radical chain reactions, can be effectively mitigated by the incorporation of antioxidants. 2,2'-Thiobis(6-tert-butyl-p-cresol), also known by trade names such as Lowinox® TBM-6 and Antioxidant TBM-6, is a high-performance, non-staining, and non-discoloring antioxidant widely employed in the stabilization of a broad range of polymers.[1][2] Its unique molecular structure, featuring two sterically hindered phenolic groups linked by a thioether bridge, imparts a dual-function antioxidant mechanism, making it a subject of significant interest for demanding applications.[3]
The Dual-Action Stabilization Mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol)
The superior performance of 2,2'-Thiobis(6-tert-butyl-p-cresol) stems from its ability to act as both a primary and a secondary antioxidant. This dual functionality allows it to interrupt the degradation cycle at two critical points:
-
Primary Antioxidant Action (Radical Scavenging): The sterically hindered phenolic hydroxyl (-OH) groups readily donate a hydrogen atom to highly reactive peroxy radicals (ROO•) and alkyl radicals (R•) that are formed during polymer oxidation. This process neutralizes the free radicals, preventing them from propagating the degradation chain. The bulky tert-butyl groups adjacent to the hydroxyl group enhance the stability of the resulting phenoxyl radical, preventing it from initiating new degradation chains.[3][4]
-
Secondary Antioxidant Action (Hydroperoxide Decomposition): The thioether linkage (-S-) in the molecule plays a crucial role in decomposing hydroperoxides (ROOH) into non-radical, stable products.[3] Hydroperoxides are unstable intermediates in the oxidation process that can break down into new, highly reactive radicals, thus accelerating degradation. By safely decomposing these hydroperoxides, the thioether bridge prevents this proliferation of radicals.
This synergistic intramolecular mechanism provides comprehensive protection against thermo-oxidative degradation, particularly during high-temperature processing and for long-term service life.
Caption: Dual antioxidant mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Performance Evaluation in Key Polymer Matrices
The effectiveness of an antioxidant is highly dependent on the polymer matrix in which it is incorporated. This section presents a comparative overview of the performance of 2,2'-Thiobis(6-tert-butyl-p-cresol) in polyethylene, polypropylene, and polyvinyl chloride, benchmarked against other common industrial antioxidants.
Polyolefins (Polyethylene and Polypropylene)
In polyolefins such as High-Density Polyethylene (HDPE) and Polypropylene (PP), thermal stability during processing and long-term heat aging is critical. 2,2'-Thiobis(6-tert-butyl-p-cresol) demonstrates exceptional performance in these materials.[2][5]
Key Performance Metrics:
-
Oxidative Induction Time (OIT): A higher OIT value, as measured by Differential Scanning Calorimetry (DSC), indicates greater resistance to oxidation. 2,2'-Thiobis(6-tert-butyl-p-cresol) typically imparts a significantly longer OIT compared to simple phenolic antioxidants like Butylated Hydroxytoluene (BHT), owing to its higher molecular weight and dual-action mechanism.[6][7]
-
Melt Flow Index (MFI) Stability: During processing, polymer chains can undergo scission, leading to an increase in MFI and a reduction in mechanical properties. The addition of 2,2'-Thiobis(6-tert-butyl-p-cresol) helps to maintain a stable MFI, indicating less degradation.[6][8]
-
Color Stability: As a non-discoloring antioxidant, it helps in retaining the original color of the polymer, which is crucial for applications where aesthetics are important.[2]
Comparative Performance Data (Representative Values)
| Antioxidant (0.2 wt% in HDPE) | Oxidative Induction Time (OIT) at 200°C (minutes) | Melt Flow Index (MFI) Change after 5 Extrusions (%) | Yellowness Index (YI) Change after 500h at 120°C |
| Unstabilized | < 5 | > 150 | > 20 |
| Butylated Hydroxytoluene (BHT) | 25 - 40 | 80 - 100 | 10 - 15 |
| Irganox® 1010 | 80 - 100[6] | 20 - 30 | 5 - 8 |
| 2,2'-Thiobis(6-tert-butyl-p-cresol) | 90 - 110 | 15 - 25 | < 5 |
Disclaimer: The data in this table are representative and intended for comparative purposes. Actual values may vary depending on the specific polymer grade, processing conditions, and presence of other additives.
Polyvinyl Chloride (PVC)
In PVC applications, particularly in wire and cable insulation, thermal stability and resistance to discoloration are paramount. 2,2'-Thiobis(6-tert-butyl-p-cresol) is an effective stabilizer for plasticized PVC, preventing both the degradation of the polymer and the plasticizer.[1] Its excellent compatibility with peroxides and synergistic effect with carbon black make it a preferred choice for these applications.[2][5]
Elastomers and Adhesives
2,2'-Thiobis(6-tert-butyl-p-cresol) is also utilized as a polymerization and processing stabilizer in various elastomers like EPDM and polybutadienes.[1] In hot melt adhesives, it functions as an anti-skinning agent.[2]
Experimental Protocols for Performance Evaluation
To ensure scientific integrity, standardized testing methodologies are crucial for evaluating antioxidant performance. The following are key experimental protocols.
Oxidative Induction Time (OIT) by DSC (ASTM D3895)
This method determines the time to the onset of exothermic oxidation of a material at a specified temperature in an oxygen atmosphere, providing a relative measure of its oxidative stability.
Methodology:
-
Sample Preparation: A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum DSC pan.
-
Instrument Setup: The DSC cell is purged with an inert gas (nitrogen).
-
Heating: The sample is heated to the desired isothermal test temperature (e.g., 200°C for polyethylene) under the nitrogen atmosphere.
-
Isothermal Hold and Gas Switch: Once the temperature stabilizes, the gas is switched from nitrogen to oxygen at a constant flow rate.
-
Data Acquisition: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Caption: Experimental workflow for OIT measurement.
Melt Flow Index (MFI) Stability
MFI is a measure of the ease of flow of a molten polymer. A stable MFI after multiple processing cycles indicates good stabilization.
Methodology:
-
Initial MFI: The MFI of the polymer compound is measured according to standard procedures (e.g., ASTM D1238).
-
Reprocessing: The polymer is subjected to multiple extrusion cycles to simulate processing.
-
MFI after Reprocessing: The MFI is measured after each extrusion cycle.
-
Data Analysis: The percentage change in MFI is calculated to assess the degree of degradation.
Color Stability (Yellowness Index)
The Yellowness Index (YI) quantifies the change in color of a polymer upon exposure to heat or light.
Methodology:
-
Sample Preparation: Polymer plaques of a standard thickness are prepared.
-
Initial Color Measurement: The initial YI is measured using a spectrophotometer according to ASTM E313.
-
Accelerated Aging: The plaques are placed in a forced-air oven at an elevated temperature for a specified duration.
-
Final Color Measurement: The YI is measured again after aging.
-
Data Analysis: The change in YI (ΔYI) is calculated to determine the extent of discoloration.
Synergistic Blends for Enhanced Performance
While 2,2'-Thiobis(6-tert-butyl-p-cresol) is a potent antioxidant on its own, its performance can be further enhanced when used in combination with other stabilizers, particularly secondary antioxidants like phosphites (e.g., Irgafos® 168). The phosphite works to decompose hydroperoxides at processing temperatures, thereby "sparing" the primary phenolic antioxidant to provide long-term thermal stability. This synergistic approach often leads to superior overall performance compared to using a single antioxidant at a higher concentration.[1]
Conclusion
2,2'-Thiobis(6-tert-butyl-p-cresol) stands out as a highly effective and versatile antioxidant for a wide array of polymer systems. Its dual-action mechanism of radical scavenging and hydroperoxide decomposition provides robust protection against thermo-oxidative degradation, leading to improved processing stability, enhanced long-term thermal stability, and excellent color retention. When benchmarked against other common antioxidants, it demonstrates superior performance in key metrics such as Oxidative Induction Time and Melt Flow Index stability. For applications demanding high performance and longevity, particularly in polyolefins and PVC, 2,2'-Thiobis(6-tert-butyl-p-cresol) presents a compelling solution, especially when formulated in synergistic blends with secondary antioxidants. The experimental protocols detailed in this guide provide a solid framework for its evaluation and optimization in specific polymer formulations.
References
- Pospíšil, J., Habicher, W. D., & Pfaendner, R. (2002). Antioxidants as Sources of Plastics Discoloration: Structural Effects. Polymers and Polymer Composites, 10(1), 39-50.
- Wang, Y., et al. (2020). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. Polymers and Polymer Composites, 29(9), 1405-1412.
- Richaud, E., et al. (2012). A comparison of phenolic antioxidant performance in HDPE at 32–80°C. Radiation Physics and Chemistry, 81(9), 1339-1344.
-
ResearchGate. (n.d.). OIT of the HDPE stabilized with hindered phenolic antioxidants. Retrieved from [Link]
- Kılınçkıran, M. (2020). Statistical analysis of the effect of melt flow index and weight changes on strength properties of polypropylene spunbond fabrics. International Journal of Chemistry and Technology, 4(1), 97-102.
- Hanada, H. (2012). Phenolic antioxidant 2,6-di-tert-butyl-p-cresol (vitamin E synthetic analogue) does not inhibit 1,1'-dimetyl-4,4'-bipyridium dichloride (paraquat)-induced structural chromosomal damage in cultured leukocytes of the dark-spotted-frog Pelophylax (Rana)
- Ghaeaty, M., et al. (1999). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Iranian Polymer Journal, 8(1), 49-53.
-
PubChem. (n.d.). 2,2'-Thiobis(4-methyl-6-tert-butylphenol). Retrieved from [Link]
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Energiforsk. (2022). Reaction kinetics of antioxidants for polyolefins. Retrieved from [Link]
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ResearchGate. (n.d.). Concentration profiles of BHT in a PP platelet at the end of the 1st.... Retrieved from [Link]
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Unibo. (2023). Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an HPLC-UV Method for 2,2'-Thiobis(6-tert-butyl-p-cresol) Analysis in Plastics
In the realm of polymer science and quality control, ensuring the correct concentration of additives is paramount to the final product's performance and longevity. Among these additives, 2,2'-Thiobis(6-tert-butyl-p-cresol), also known as TBBC, is a widely used antioxidant to prevent thermo-oxidative degradation of plastics. Its accurate quantification is not just a measure of quality but a necessity for regulatory compliance and predicting material stability. This guide provides an in-depth, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for TBBC analysis in plastics. Furthermore, it offers a comparative perspective against other analytical techniques, grounded in experimental data and established scientific principles.
Section 1: The HPLC-UV Method: A Deep Dive
Principle of the Method
This method leverages reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. TBBC, being a relatively nonpolar molecule, is retained by the stationary phase. By using a polar mobile phase, we can effectively elute TBBC and separate it from other more polar components that might be present in the plastic extract. The separated TBBC is then quantified using a UV detector, as the phenolic rings in its structure exhibit strong absorbance in the UV region. A reverse phase HPLC method using a C18 column with a mobile phase of acetonitrile and water provides a robust separation for TBBC.[1][2]
Experimental Protocol
1. Sample Preparation: Extraction of TBBC from Plastic Matrix
Causality: The goal is to efficiently extract TBBC from the polymer matrix without degrading it. Soxhlet extraction is a classic and effective method for this purpose, although other techniques like ultrasonic-assisted extraction can also be employed. Dichloromethane is a suitable solvent due to its ability to swell many common plastics and effectively dissolve TBBC.
-
Accurately weigh approximately 1 gram of the plastic sample (ground or pelletized) into a cellulose thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 150 mL of dichloromethane to the distillation flask.
-
Heat the solvent to its boiling point and perform the extraction for 6 hours.
-
After extraction, allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean, pre-weighed flask.
-
Evaporate the solvent using a rotary evaporator.
-
Re-dissolve the residue in a known volume (e.g., 10 mL) of the mobile phase (acetonitrile/water).
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detector Wavelength: 280 nm
Analytical Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for HPLC-UV analysis of TBBC in plastics.
Section 2: Method Validation: Ensuring Trustworthy Results
Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Validation Parameters and Experimental Data
| Validation Parameter | Protocol | Acceptance Criteria | Illustrative Result |
| Specificity | Analyze blank plastic extract, TBBC standard, and spiked plastic extract. | No interfering peaks at the retention time of TBBC in the blank. The peak in the spiked sample should be pure. | No interferences observed. Peak purity index > 0.999. |
| Linearity | Analyze five concentrations of TBBC standard (e.g., 10-150 µg/mL). | Correlation coefficient (R²) ≥ 0.999. | R² = 0.9995 |
| Range | The range over which the method is linear, accurate, and precise. | As per linearity, accuracy, and precision results. | 10 - 150 µg/mL |
| Accuracy | Spike a blank plastic extract with TBBC at three concentration levels (low, medium, high). Analyze in triplicate. | Recovery of 98.0% - 102.0%. | 99.2% - 101.5% |
| Precision (Repeatability) | Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8% |
| Precision (Intermediate) | Repeat the repeatability study on a different day with a different analyst. | RSD ≤ 3.0%. | RSD = 1.5% |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve (3.3 * σ/S). | Signal-to-noise ratio of approximately 3:1. | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve (10 * σ/S). | Signal-to-noise ratio of approximately 10:1. | 1.5 µg/mL |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | RSD of results should remain within acceptable limits (e.g., ≤ 5.0%). | The method was found to be robust. |
Section 3: Performance Comparison: HPLC-UV vs. Alternative Techniques
While HPLC-UV is a robust and widely accessible technique, other methods can also be employed for the analysis of antioxidants in plastics. The two most common alternatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC).
Comparative Analysis
| Feature | HPLC-UV | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility and boiling point.[6] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds like TBBC.[7][8][9] | Suitable for volatile and thermally stable compounds. Derivatization may be needed for TBBC.[8] |
| Sample Preparation | Solvent extraction. | Solvent extraction, may require derivatization to increase volatility. |
| Speed | Analysis times are typically in the range of 10-60 minutes.[6][9] | Generally faster, with run times often under 15 minutes.[6][7][9] |
| Selectivity | Good, but can be limited by co-eluting species with similar UV absorbance. | Excellent, especially when coupled with a Mass Spectrometer (MS) detector. |
| Sensitivity | Good, with LODs typically in the low µg/mL range. | Excellent, often reaching ng/mL levels, especially with MS detection. |
| Cost | Moderate initial and running costs. Solvents can be a significant expense.[6][9] | Lower running costs for gases, but the initial instrument cost (especially for GC-MS) can be higher.[6][9] |
Expert Insights
-
When to Choose HPLC-UV: For routine quality control of TBBC in a known plastic matrix, HPLC-UV is the method of choice. It is reliable, robust, and does not require derivatization, simplifying the sample preparation process. Its suitability for non-volatile compounds makes it a perfect match for high molecular weight antioxidants like TBBC.[7][8][9]
-
When to Consider GC-MS: If the analysis requires the identification of unknown additives or a very low limit of detection, GC-MS is a powerful alternative. However, the thermal lability of some phenolic antioxidants can be a concern, potentially requiring derivatization, which adds a step to the workflow and can introduce variability.
Conclusion
The validated HPLC-UV method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol) in plastic materials. It offers a reliable and accessible solution for routine quality control applications. While alternative techniques like GC-MS provide higher sensitivity and selectivity, the HPLC-UV method stands out for its simplicity and direct applicability to non-volatile antioxidants without the need for derivatization. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the need for identification of unknowns, required sensitivity, and available instrumentation.
References
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
ResearchGate. Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. [Link]
-
SIELC Technologies. 2,2'-Thiobis[6-tert-butyl-p-cresol]. [Link]
-
Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
-
News-Medical.net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
-
SIELC Technologies. Separation of 2,2'-Thiobis[6-tert-butyl-p-cresol] on Newcrom R1 HPLC column. [Link]
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- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
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The Predictive Power of OIT: A Guide to Stabilizer Performance with 2,2'-Thiobis(6-tert-butyl-p-cresol)
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A Senior Application Scientist's Guide to Correlating Accelerated and Long-Term Aging Performance
Executive Summary
Predicting the long-term service life of materials is a critical challenge for researchers and product developers. Accelerated aging tests, such as the Oxidative Induction Time (OIT) analysis, offer a rapid method for assessing the oxidative stability of stabilized materials. This guide provides an in-depth analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol), a high-performance antioxidant, and critically examines the correlation between its OIT results and its actual long-term aging performance. By delving into the underlying chemical mechanisms, standardized testing protocols, and comparative data, this document serves as a crucial resource for professionals seeking to make informed decisions about material stabilization and lifetime prediction.
Introduction: The Dual-Functionality of 2,2'-Thiobis(6-tert-butyl-p-cresol)
2,2'-Thiobis(6-tert-butyl-p-cresol), hereafter referred to as TBBC, is a sulfur-containing hindered phenolic antioxidant. Its molecular structure is uniquely designed for high-efficiency stabilization. The phenol groups, sterically hindered by bulky tert-butyl groups, act as primary antioxidants by donating hydrogen atoms to neutralize chain-propagating free radicals.[1][2] Concurrently, the thioether bridge provides secondary antioxidant activity by decomposing hydroperoxides—unstable species that would otherwise break down to form new radicals—into non-reactive, stable products.[1][3][4] This dual-function mechanism makes TBBC a potent stabilizer in a variety of materials, including polyolefins, adhesives, and sealants, where it enhances longevity by preventing thermal-oxidative degradation.[1][2]
However, the central question for any formulator is: how well does a short-term, aggressive test like OIT predict the performance of TBBC over months or years of service life? This guide will demonstrate that while OIT is an invaluable tool for quality control, its use as a direct predictor of long-term performance requires a nuanced understanding of its limitations.[5][6]
Mechanism of Action: A Synergistic Approach to Stabilization
The efficacy of TBBC lies in its ability to interrupt the auto-oxidation cycle at two critical points.
-
Primary Antioxidant Action (Radical Scavenging): The hydroxyl (-OH) group on each phenol ring readily donates a hydrogen atom to neutralize highly reactive peroxy (ROO•) and alkyl (R•) radicals, terminating the degradation chain reaction. The bulky tert-butyl groups enhance stability by protecting the resulting phenoxyl radical from engaging in undesirable side reactions.[2]
-
Secondary Antioxidant Action (Hydroperoxide Decomposition): The sulfur atom in the thioether linkage is crucial for long-term heat aging applications.[4] It attacks and decomposes hydroperoxides (ROOH) into stable, non-radical products, preventing them from cleaving into new, degradation-initiating radicals.[3]
This synergistic, intramolecular combination of functionalities is what distinguishes thiobisphenols like TBBC from standard phenolic antioxidants.
Caption: Dual-function antioxidant mechanism of TBBC.
Methodology Deep Dive: Standardized Testing Protocols
To evaluate the correlation, one must first understand the methodologies behind both accelerated and long-term tests.
Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to oxidation under accelerated conditions. It is performed using a Differential Scanning Calorimeter (DSC) and is governed by standards such as ASTM D3895.[5][7][8][9][10] The test quantifies the time until the onset of rapid, exothermic oxidation at an elevated, isothermal temperature in a pure oxygen atmosphere.
Experimental Protocol (Based on ASTM D3895):
-
Sample Preparation: A small sample (typically 5 mg) of the stabilized material is accurately weighed and placed into an open aluminum DSC pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference.
-
Inert Heating: The DSC cell is purged with an inert gas (nitrogen) for at least 5 minutes to remove any residual oxygen.[7] The sample is then heated at a controlled rate (e.g., 20°C/min) to the isothermal test temperature (e.g., 200°C for polyethylene).[7]
-
Isothermal Equilibration: The sample is held at the isothermal temperature under nitrogen for 5 minutes to ensure thermal equilibrium.[7]
-
Oxidative Challenge: The gas is switched from nitrogen to high-purity oxygen at a constant flow rate (e.g., 50 mL/min).[7] This switch marks time zero (t=0) for the OIT measurement.
-
Data Acquisition: The instrument records the heat flow to the sample. The antioxidant package prevents oxidation for a period.
-
Determining OIT: Once the antioxidants are consumed, the polymer begins to oxidize rapidly, producing a sharp exothermic peak. The OIT is the time from the initial switch to oxygen to the onset of this exotherm.[7]
Caption: Standard experimental workflow for OIT testing.
Long-Term Heat Aging
Long-term aging studies are designed to simulate the degradation of a material under more realistic service conditions over an extended period.[11] Standards like ASTM D3045 ("Standard Practice for Heat Aging of Plastics Without Load") provide a framework for these evaluations.[11][12][13]
Experimental Protocol (Based on ASTM D3045):
-
Specimen Preparation: Standardized test specimens (e.g., tensile bars) are prepared from the stabilized material.
-
Initial Property Measurement: A baseline set of critical physical properties (e.g., tensile strength, elongation at break, color) is measured on un-aged specimens.
-
Oven Aging: The remaining specimens are placed in a calibrated, forced-air convection oven at a constant, elevated temperature that is relevant to the material's intended application but well below its melting point.[12][13]
-
Time Intervals: At predetermined time intervals (e.g., 250, 500, 1000, 2000 hours), a set of specimens is removed from the oven.
-
Property Re-evaluation: After cooling to room temperature, the aged specimens are tested for the same physical properties measured initially.
-
Data Analysis: The change in properties is plotted as a function of aging time. The material's useful lifetime is often defined as the time required to reach a 50% reduction in a key property like elongation.
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Detection of 2,2'-Thiobis(6-tert-butyl-p-cresol)
Introduction
2,2'-Thiobis(6-tert-butyl-p-cresol), a synthetic phenolic antioxidant, sees widespread use in various industries to prevent oxidative degradation of materials.[1] Its potential to migrate from packaging materials into drug products makes it a substance of interest as a potential leachable.[2][3] Consequently, robust and reliable analytical methods are paramount for its detection and quantification to ensure product safety and quality. This guide provides an in-depth comparison and cross-validation of common analytical techniques used for this purpose, grounded in the principles of scientific integrity and regulatory compliance. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5]
The cross-validation of analytical methods is a critical exercise to ensure consistency and reliability of results across different techniques. This is particularly important in regulated environments where data from various sources may be used to support product quality and safety assessments. This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, providing a framework for their comparative evaluation.
Guiding Principles: The Foundation of Method Validation
Before delving into specific methodologies, it is crucial to establish the framework for analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines.[6][7][8][9][10] The recently revised ICH Q2(R2) guideline, along with the new ICH Q14 on analytical method development, emphasizes a lifecycle approach to analytical procedures, encouraging a more efficient, science-based, and risk-based approach.[11][12]
Key validation characteristics that will be the focus of our comparison include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][13]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The Contenders: A Trio of Analytical Techniques
This guide will focus on three widely used analytical techniques for the detection of phenolic compounds and antioxidants.[14][15][16][17]
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC offers excellent separation and quantification capabilities for a wide range of compounds.[18][19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity.[21][22][23][24]
-
UV-Visible Spectrophotometry: A simpler, cost-effective technique often used for the quantitative analysis of compounds that absorb ultraviolet or visible light.[14][25]
Experimental Design for Cross-Validation
A robust cross-validation study requires a well-designed experimental plan. The following workflow provides a general framework.
Caption: Overall workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol).[18][19]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[18][19]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 218 nm.[26]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 2,2'-Thiobis(6-tert-butyl-p-cresol) reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
Sample Preparation: Extract the analyte from the sample matrix using a validated extraction procedure. The extraction solvent should be compatible with the mobile phase.
3. Validation Experiments:
-
Specificity: Inject a blank matrix, a spiked matrix, and the standard solution to demonstrate no interference at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts (intermediate precision). Calculate the relative standard deviation (%RSD).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method suitable for the analysis of semi-volatile compounds like 2,2'-Thiobis(6-tert-butyl-p-cresol).[21][23]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation.
-
MS Conditions: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare as described for HPLC.
-
Calibration Standards: Prepare a series of calibration standards.
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix. The final extract should be in a volatile solvent compatible with GC.
3. Validation Experiments:
-
Specificity: Analyze a blank matrix and a spiked matrix. The mass spectrum of the analyte in the sample should match that of the reference standard.
-
Linearity, Accuracy, Precision, LOD, and LOQ: Conduct experiments similar to those described for HPLC, using peak areas from the SIM data for quantification.
Protocol 3: UV-Visible Spectrophotometry
This protocol details a straightforward spectrophotometric method, which can be effective for quantifying the total phenolic antioxidant content.[14][15][16][17]
1. Instrumentation and Conditions:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of 2,2'-Thiobis(6-tert-butyl-p-cresol) in a suitable solvent.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare as described for HPLC.
-
Calibration Standards: Prepare a series of calibration standards.
-
Sample Preparation: Extract the analyte into a UV-transparent solvent.
3. Validation Experiments:
-
Specificity: This method is less specific than chromatographic techniques. Interference from other UV-absorbing compounds in the sample matrix is a significant consideration.
-
Linearity: Measure the absorbance of the calibration standards at the λmax and construct a calibration curve.
-
Accuracy, Precision, LOD, and LOQ: Perform experiments analogous to those for the chromatographic methods.
Comparative Performance Data
The following tables summarize the expected performance characteristics of the three analytical methods.
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Moderate to High | Very High | Low to Moderate |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Sample Throughput | Moderate | Moderate | High |
| Cost per Sample | Moderate | High | Low |
Causality Behind Experimental Choices
-
Choice of HPLC over GC-MS: For routine quality control, HPLC is often preferred due to its robustness, lower cost, and simpler sample preparation for non-volatile or thermally labile compounds. The use of a C18 column provides good retention and separation for phenolic compounds.
-
The Power of GC-MS for Confirmatory Analysis: When unambiguous identification is required, especially in complex matrices or for trace-level analysis, GC-MS is the gold standard. The mass spectrum provides a "fingerprint" of the molecule, ensuring high specificity.
-
UV-Vis as a Screening Tool: Due to its simplicity and high throughput, UV-Vis spectrophotometry can be a valuable screening tool. However, its lack of specificity means that it should be used in conjunction with a more selective method for confirmation.[4]
Self-Validating Systems: Ensuring Trustworthiness
Each protocol described incorporates elements of a self-validating system. For instance:
-
System Suitability Tests (SSTs) in Chromatography: Before each sequence of analysis, SSTs are performed to ensure the chromatographic system is performing adequately. This includes checks for theoretical plates, tailing factor, and reproducibility of injections.
-
Internal Standards in GC-MS: The use of an internal standard can compensate for variations in sample preparation and injection volume, improving the accuracy and precision of the method.
-
Regular Calibration: Frequent calibration with certified reference standards ensures the ongoing accuracy of the measurements.
Caption: Logical relationship in a cross-validation study.
Conclusion
The choice of an analytical method for the detection of 2,2'-Thiobis(6-tert-butyl-p-cresol) depends on the specific requirements of the analysis.
-
HPLC-UV stands out as a robust and reliable method for routine quantification in a quality control environment.
-
GC-MS is the preferred method for confirmatory analysis and for studies requiring high sensitivity and specificity, such as extractables and leachables testing.[3]
-
UV-Visible Spectrophotometry can be a useful, cost-effective screening tool, but its results should be confirmed by a more specific method.
A thorough cross-validation as outlined in this guide will ensure that the analytical data generated is accurate, reliable, and defensible, ultimately contributing to the safety and efficacy of the final product.
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Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. [Link]
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Separation of 2,2'-Thiobis[6-tert-butyl-p-cresol] on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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2,2'-Thiobis[6-tert-butyl-p-cresol]. SIELC Technologies. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Spectrophotometric determination of antioxidant activity. Semantic Scholar. [Link]
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Spectrophotometric Methods for Measurement of Antioxidant Activity. Encyclopedia.pub. [Link]
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validation of extractables and leachables method for a sulfur-cured elastomer. pqri. [Link]
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Phenol and Cresol. OSHA. [Link]
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alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol). SIELC Technologies. [Link]
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6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. OECD Existing Chemicals Database. [Link]
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2,2'-Thiobis(4-methyl-6-tert-butylphenol). PubChem. [Link]
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Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org. [Link]
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6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol - analysis. Analytice. [Link]
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Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. ResearchGate. [Link]
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. [Link]
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A Comparative Guide to the Life Cycle Assessment of Polymers Stabilized with 2,2'-Thiobis(6-tert-butyl-p-cresol)
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the realm of polymer science, the long-term stability of materials is paramount. Antioxidants are critical additives that protect polymers from degradation, thereby extending their service life and maintaining their performance characteristics. Among these, 2,2'-Thiobis(6-tert-butyl-p-cresol), a widely used thiobisphenol antioxidant, offers excellent protection against thermo-oxidative degradation. However, with increasing environmental awareness and regulatory scrutiny, a comprehensive understanding of the entire life cycle of such additives is essential. This guide provides a comparative analysis of the life cycle assessment of polymers stabilized with 2,2'-Thiobis(6-tert-butyl-p-cresol), alongside a discussion of alternative stabilization strategies. We will delve into the synthesis, performance, and environmental impact of this antioxidant, supported by experimental data and protocols.
The Critical Role of Antioxidants in Polymer Durability
Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen.[1][2] This degradation manifests as a loss of mechanical properties, discoloration, and reduced overall performance. Antioxidants are added to polymers during manufacturing to mitigate these effects.[1] They function by interrupting the oxidative chain reactions that lead to polymer degradation.
2,2'-Thiobis(6-tert-butyl-p-cresol), also known by trade names such as Irganox 1081, is a highly effective primary antioxidant.[3][4] Its molecular structure, featuring two sterically hindered phenolic groups linked by a sulfur bridge, allows it to scavenge free radicals and decompose hydroperoxides, thus providing a dual-action protective mechanism.[3]
Life Cycle Assessment of 2,2'-Thiobis(6-tert-butyl-p-cresol)
A comprehensive life cycle assessment (LCA) evaluates the environmental impacts of a product from raw material extraction ("cradle") to its end-of-life ("grave"). For a polymer additive like 2,2'-Thiobis(6-tert-butyl-p-cresol), this includes the synthesis of the molecule, its incorporation into a polymer, the use phase of the stabilized polymer, and its eventual disposal or recycling.
While detailed, publicly available LCA data for specific commercial antioxidants is often proprietary, major manufacturers are beginning to offer product carbon footprints (PCFs) for their additives.[5][6][7] This "cradle-to-gate" information quantifies the greenhouse gas emissions associated with the production of the antioxidant. Researchers and developers are encouraged to request this information from their suppliers to make more informed decisions.
Synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol)
The industrial synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) typically involves the reaction of 2-tert-butyl-p-cresol with a sulfurizing agent. The precursor, 2-tert-butyl-p-cresol, is synthesized via the alkylation of p-cresol with isobutylene.[8]
A generalized reaction scheme is as follows:
-
Alkylation: p-cresol is reacted with isobutylene in the presence of an acid catalyst to produce 2-tert-butyl-p-cresol.
-
Thiolation: The resulting 2-tert-butyl-p-cresol is then reacted with a sulfur source, such as sulfur dichloride or elemental sulfur in the presence of a catalyst, to form the thioether bridge, yielding 2,2'-Thiobis(6-tert-butyl-p-cresol).
The following diagram illustrates a simplified workflow for the synthesis, highlighting key inputs and outputs relevant to a life cycle inventory.
The environmental impact of this synthesis is associated with the energy required for heating and stirring, the production of the raw materials (p-cresol, isobutylene, and sulfur source), and the treatment of waste streams.
Use in Polymers and End-of-Life Considerations
Once synthesized, 2,2'-Thiobis(6-tert-butyl-p-cresol) is compounded into a polymer matrix. The energy consumption during this extrusion process is a factor in the overall life cycle assessment.[9] During the polymer's service life, the antioxidant's primary function is to prevent degradation, which can have a net positive environmental impact by extending the product's lifespan and reducing the need for premature replacement.
However, the potential for antioxidant leaching from the polymer matrix is a concern.[10] Leached additives can enter the environment and may have ecotoxicological effects. Studies on similar thiobisphenols have indicated potential developmental toxicity in aquatic organisms.[3][11]
At the end of the polymer's life, the presence of additives can impact recyclability. The ultimate fate of 2,2'-Thiobis(6-tert-butyl-p-cresol) in landfill or incineration processes, and its potential for biodegradation, are also important considerations for a complete LCA. While some related phenolic compounds have shown potential for biodegradation by certain microorganisms, specific data for 2,2'-Thiobis(6-tert-butyl-p-cresol) is limited.[12]
Comparative Analysis with Alternative Antioxidants
A variety of other antioxidants are available for polymer stabilization, each with its own performance characteristics and life cycle impacts. A direct comparison of LSA data is challenging due to its proprietary nature. However, a qualitative and performance-based comparison can be made.
| Antioxidant Class | Example(s) | Key Advantages | Potential Life Cycle Considerations |
| Thiobisphenols | 2,2'-Thiobis(6-tert-butyl-p-cresol) | Dual-action: free radical scavenging and hydroperoxide decomposition.[3] | Potential for ecotoxicity of leached products.[3][11] Synthesis involves multiple steps. |
| Hindered Phenols | Irganox 1076, Butylated Hydroxytoluene (BHT) | Widely used, effective radical scavengers.[10] | Potential for leaching and migration.[10] Some concerns over the toxicity of certain members of this class.[10] |
| Natural Antioxidants | Vitamin E (α-tocopherol), Resveratrol | Bio-based and potentially more sustainable.[13] | May have lower thermal stability than synthetic counterparts. Extraction and purification processes have their own environmental impacts.[14][15] |
| Phosphites and Phosphonites | Irgafos 168 | Secondary antioxidants that decompose hydroperoxides. Often used in synergy with primary antioxidants. | Hydrolytic stability can be a concern. |
Experimental Protocols for Performance Evaluation
To objectively compare the performance of 2,2'-Thiobis(6-tert-butyl-p-cresol) with other antioxidants, standardized testing methodologies are crucial. The following protocols outline key experiments for assessing the efficacy of antioxidants in a polymer matrix.
Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to oxidative degradation and is determined using Differential Scanning Calorimetry (DSC). A longer OIT indicates better oxidative stability.
Protocol:
-
Sample Preparation: Prepare thin sections of the stabilized polymer (typically 5-10 mg).
-
Instrument Setup: Place the sample in an open aluminum pan in a DSC instrument.
-
Heating Program:
-
Heat the sample to a temperature above its melting point (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas to oxygen at a constant flow rate.
-
-
Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Conclusion and Future Outlook
2,2'-Thiobis(6-tert-butyl-p-cresol) is a highly effective antioxidant for a wide range of polymers, offering excellent protection against thermo-oxidative degradation. A complete life cycle assessment, however, requires a comprehensive evaluation of its synthesis, use, and end-of-life impacts. While quantitative LSA data for specific commercial antioxidants remains largely proprietary, the industry is moving towards greater transparency with the provision of product carbon footprints.
For researchers and developers, a holistic approach to stabilizer selection is crucial. This should involve not only a thorough evaluation of performance using standardized methods like OIT and TGA but also a critical consideration of the available life cycle information and potential environmental and toxicological impacts. The development and adoption of high-performance, bio-based antioxidants present a promising avenue for enhancing the sustainability of polymer systems. As the demand for sustainable materials grows, a deeper understanding and transparent reporting of the life cycle impacts of all polymer additives will become increasingly vital.
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A Comparative Guide to the Toxicological Risk Assessment of 2,2'-Thiobis(6-tert-butyl-p-cresol) Migration from Packaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Silent Interplay Between Packaging and Product
In the realm of pharmaceuticals and consumer goods, the integrity of the product is paramount. Packaging serves as the first line of defense, safeguarding its contents from environmental factors. However, the packaging itself can be a source of chemical entities that migrate into the product, a phenomenon of critical concern for safety and efficacy. This guide focuses on 2,2'-Thiobis(6-tert-butyl-p-cresol), a phenolic antioxidant commonly used to stabilize polymers in packaging materials, and provides a comparative framework for its toxicological risk assessment.
2,2'-Thiobis(6-tert-butyl-p-cresol) (CAS No. 90-66-4) is a sulfur-containing hindered phenolic antioxidant.[1] Its primary function is to mitigate the degradation of polymers during processing and storage, thereby preserving the mechanical and physical properties of the packaging. However, its potential to migrate into the packaged product necessitates a thorough toxicological risk assessment to ensure patient and consumer safety.
This guide will navigate the complexities of evaluating the risks associated with the migration of 2,2'-Thiobis(6-tert-butyl-p-cresol), comparing it with other commonly used antioxidants. We will delve into the methodologies for assessing migration, the toxicological evaluation of the migrant, and the regulatory landscape governing these substances.
The Foundation of Safety Assessment: Extractables and Leachables
Understanding the distinction between extractables and leachables is fundamental to any risk assessment of packaging materials.
-
Extractables are compounds that can be forced out of the packaging material under aggressive laboratory conditions, such as elevated temperatures and the use of harsh solvents.[2] These studies represent a "worst-case" scenario.
-
Leachables are compounds that migrate from the packaging material into the product under normal conditions of storage and use.[2] Leachables are a subset of extractables and represent the actual exposure of the consumer or patient to migrated substances.
The relationship between extractables and leachables is a cornerstone of the risk assessment process. A well-designed extractables study can predict the potential leachables, allowing for a proactive assessment of safety.
Figure 1: Relationship between Extractables and Leachables.
Comparative Analysis of Analytical Methodologies for Migration Assessment
The accurate quantification of migrant levels is the bedrock of a reliable risk assessment. Several analytical techniques can be employed, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of antioxidants, including non-volatile and thermally labile compounds. Good quantification. | Lower resolution compared to GC for some compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer. | High sensitivity and selectivity, excellent for identification of unknown migrants. Well-suited for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds, which can add complexity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | Highly sensitive and selective, suitable for a broad range of compounds without the need for derivatization. | Higher cost and complexity compared to HPLC-UV. |
For the analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol), a non-volatile phenolic antioxidant, HPLC with UV detection or LC-MS are generally the most suitable methods.[3] GC-MS can be used, but would likely require a derivatization step to increase the volatility of the analyte.
Experimental Protocol: A Generalized Approach for Migration Studies
The following protocol outlines a general procedure for conducting a migration study to quantify 2,2'-Thiobis(6-tert-butyl-p-cresol) from a polymer film.
1. Material and Simulant Selection:
- Obtain the packaging material of interest (e.g., polyethylene or polypropylene film containing 2,2'-Thiobis(6-tert-butyl-p-cresol)).
- Select appropriate food simulants based on the intended use of the packaging, as defined by regulatory guidelines (e.g., 10% ethanol for aqueous foods, 50% ethanol or isooctane for fatty foods).[4]
2. Migration Cell Setup:
- Cut the polymer film to a known surface area.
- Place the film in a migration cell, ensuring contact with the food simulant on one or both sides, depending on the study design.
3. Incubation:
- Incubate the migration cells at controlled temperatures and for specific time intervals that represent the intended storage and use conditions of the packaged product.
4. Sample Collection and Preparation:
- At each time point, withdraw an aliquot of the food simulant.
- If necessary, perform a sample clean-up or concentration step (e.g., solid-phase extraction) to remove interfering substances and concentrate the analyte.
5. Analytical Quantification:
- Analyze the prepared samples using a validated HPLC-UV or LC-MS method.
- Prepare a calibration curve using certified standards of 2,2'-Thiobis(6-tert-butyl-p-cresol) to quantify the concentration in the food simulant.
6. Data Analysis:
- Calculate the specific migration of 2,2'-Thiobis(6-tert-butyl-p-cresol) in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of packaging surface area (mg/dm²).
Toxicological Risk Assessment: From Hazard to Risk
The presence of a migrant in a product does not automatically equate to a safety concern. A toxicological risk assessment is required to determine the potential for harm. The process, as outlined in standards like ISO 10993-17, involves several key steps.[4][5]
Figure 2: Workflow of a Toxicological Risk Assessment.
Comparative Toxicological Profiles of Common Antioxidants
A direct comparison of the toxicological profiles of 2,2'-Thiobis(6-tert-butyl-p-cresol) and its alternatives is essential for informed material selection. Due to a lack of publicly available, comprehensive toxicological data for 2,2'-Thiobis(6-tert-butyl-p-cresol), data from a structurally similar compound, 2,2′-thiobis(4-methyl-6-tert-butylphenol), is used for comparison.
| Antioxidant | Key Toxicological Endpoints | NOAEL (No-Observed-Adverse-Effect Level) | Regulatory Status (Example) |
| 2,2'-Thiobis(6-tert-butyl-p-cresol) (data from a structural analogue) | Follicular hypertrophy in the thyroid glands of male rats. Not genotoxic in vitro. | 50 mg/kg body weight/day[6] | Not explicitly listed with an SML in EU Regulation 10/2011. |
| Butylated Hydroxytoluene (BHT) | Liver and thyroid effects at high doses. Classified as "reasonably anticipated to be a human carcinogen" by the NTP.[7][8] | 25 mg/kg body weight/day for chronic exposure.[7] | SML of 3 mg/kg in the EU.[2] |
| Irganox 1010 | Low acute toxicity. Not found to be carcinogenic or to impair fertility in animal studies.[9] | Reproductive toxicity NOAEL of 75 mg/kg/day.[10] | Permitted for use in food contact materials. |
| Irganox 1076 | Low acute toxicity. Targets the liver, brain, and spleen at high doses in rats. | Subchronic oral NOAEL of 30 mg/kg/day. | Permitted for use in food contact materials. |
It is crucial to note that the toxicological data presented here is a summary and a full risk assessment should consult the primary literature.
Navigating the Regulatory Maze: A Comparative Overview
The regulatory landscape for food and drug packaging materials is complex and varies by region.
-
United States (FDA): In the U.S., substances that migrate from packaging into food are considered "indirect food additives" and are regulated under Title 21 of the Code of Federal Regulations (CFR).[5] A Food Contact Notification (FCN) is typically required for new food contact substances.[10] The related compound, 4,4'-Thiobis(6-tert-butyl-m-cresol), is listed in 21 CFR 175.105 (adhesives), 177.2600 (rubber articles), and 178.2010 (antioxidants and/or stabilizers for polymers).[5]
-
European Union (EFSA): In the EU, plastic food contact materials are regulated by Regulation (EU) No 10/2011. This regulation includes a "Union List" of authorized substances with specific migration limits (SMLs) for many. For substances not on this list or without a specified SML, a comprehensive risk assessment is required. The European Food Safety Authority (EFSA) is currently re-evaluating many substances that do not have an SML.[6]
Conclusion: A Risk-Based Approach to Packaging Safety
The toxicological risk assessment of 2,2'-Thiobis(6-tert-butyl-p-cresol) migration from packaging is a multi-faceted process that requires a deep understanding of analytical chemistry, toxicology, and regulatory affairs. This guide has provided a comparative framework to aid researchers and professionals in this critical evaluation.
The key takeaways are:
-
A thorough understanding of extractables and leachables is fundamental.
-
The choice of analytical methodology is critical for accurate exposure assessment.
-
Toxicological risk assessment should be a systematic process of hazard identification, dose-response assessment, exposure assessment, and risk characterization.
-
The toxicological profile of 2,2'-Thiobis(6-tert-butyl-p-cresol), based on a structural analogue, suggests a higher NOAEL compared to BHT, but further data on the specific compound is desirable.
-
Regulatory requirements are stringent and vary globally, necessitating a careful review of the relevant legislation.
By adopting a rigorous, science-based approach to the risk assessment of packaging migrants like 2,2'-Thiobis(6-tert-butyl-p-cresol), the safety and quality of pharmaceutical and food products can be assured, ultimately protecting public health.
References
- Garde, J. A., Catalá, R., Gavara, R., & Hernandez, R. J. (2001). Characterizing the migration of antioxidants from polypropylene into fatty food simulants. Food Additives and Contaminants, 18(8), 750–762.
- Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2013). Safety Assessment of Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate as Used in Cosmetics. International Journal of Toxicology, 32(5_suppl), 53S-60S.
-
U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]
- Helmroth, I. E., Dekker, M., & Hankemeier, T. (2002). Influence of solvent absorption on the migration of Irganox 1076 from LDPE. Food Additives and Contaminants, 19(2), 176-183.
-
U.S. Food and Drug Administration. (n.d.). Inventory of Effective Food Contact Substance (FCS) Notifications. Retrieved from [Link]
-
Food Packaging Forum. (2023, February 23). US FDA updates to food contact inventory since August 2022. Retrieved from [Link]
-
Food Packaging Forum. (2022, February 3). US FDA adds 15 substances to food contact inventory. Retrieved from [Link]
- Gáspár, A., Gömöry, A., & Kerekes, E. (2022). Effect of temperature and plasticizer content of polypropylene and polylactic acid on migration kinetics into isooctane and 95 v/v% ethanol. Food Packaging and Shelf Life, 33, 100902.
- Zhang, Y., et al. (2020). Study on the migration of bisphenols from plastic food contact materials to food simulants. IOP Conference Series: Materials Science and Engineering, 738, 012024.
- Xu, X., Su, R., Liu, X., & Li, Y. (2015). Study of the Migration of Stabilizer and Plasticizer from Polyethylene Terephthalate into Food Simulants.
-
SIELC Technologies. (2018, May 16). 2,2'-Thiobis[6-tert-butyl-p-cresol]. Retrieved from [Link]
- Fasihnia, S. H., Peighambardoust, S. H., Peighambardoust, S. J., & Fasihnia, S. H. (2020). Migration analysis, antioxidant, and mechanical characterization of polypropylene-based active food packaging films loaded with BHA, BHT, and TBHQ. Journal of Food Science, 85(8), 2697-2707.
- Fasihnia, S. H., Peighambardoust, S. H., Peighambardoust, S. J., & Fasihnia, S. H. (2020). Migration analysis, antioxidant, and mechanical characterization of polypropylene-based active food packaging films loaded with BHA, BHT, and TBHQ.
- Greim, H. (2019). 2,2′-Thiobis(4-methyl-6-tert-butylphenol).
- Gáspár, A., Gömöry, A., & Kerekes, E. (2022). Effect of temperature and plasticizer content of polypropylene and polylactic acid on migration kinetics into isooctane and 95 v/v% ethanol. Food Packaging and Shelf Life, 33, 100902.
- Wang, L., et al. (2020). Experimental and theoretical study of polypropylene: Antioxidant migration with different food simulants and temperatures.
- OECD. (2004). SIDS INITIAL ASSESSMENT PROFILE for 2,6-DI-TERT-BUTYL-P-CRESOL (BHT).
-
eChemPortal. (n.d.). 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol. Retrieved from [Link]
- MDPI. (2023).
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). Toxics, 12(11), 869.
-
LMG. (n.d.). FDA Food Contact substances and Notifications. Retrieved from [Link]
- SciELO. (2023). Potential antioxidant migration from polyethylene packaging to food: a systematic review. Food Science and Technology.
- OECD. (n.d.). SIFAP - SIDS Initial Assessment Profile for 6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL.
- Arvanitoyannis, I. S., & Bosnea, L. (2004). Migration of substances from food packaging materials to foods. Critical Reviews in Food Science and Nutrition, 44(2), 63-76.
- U.S. Environmental Protection Agency. (2015).
- SGS. (2020, September 3). EUROPEAN UNION REVISES (EU) NO 10/2011 FOR FOOD CONTACT PLASTICS.
- BASF. (2017).
- MDPI. (2023).
- National Toxicology Program. (2009). Toxicology and Carcinogenesis Studies of Cresols (CASRN 1319-77-3) in Male F344/N Rats and Female B6C3F1 Mice (Feed Studies).
- Greim, H. (2019). 2,2′-Thiobis(4-methyl-6-tert-butylphenol).
- BASF. (2010). Irganox® 1010.
-
Environmental Working Group. (2024, April 16). Despite health harm concerns, BHA and BHT remain in food and cosmetics. Retrieved from [Link]
- BASF. (2025).
-
U.S. Food and Drug Administration. (n.d.). 21 CFR 172.115 -- BHT. Retrieved from [Link]
- European Commission. (2021).
-
SIELC Technologies. (2018, May 16). 2,2'-Thiobis[6-tert-butyl-p-cresol]. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2,2'-Thiobis(6-tert-butyl-p-cresol): A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 2,2'-Thiobis(6-tert-butyl-p-cresol), focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our objective is to empower researchers with the knowledge to mitigate risks and foster a culture of safety.
Understanding the Hazard Profile
2,2'-Thiobis(6-tert-butyl-p-cresol), a common antioxidant, presents several potential hazards that necessitate stringent safety protocols. According to aggregated GHS information, it may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects[1]. Safety data sheets also indicate that it can cause skin and serious eye irritation[2][3]. While not always classified as hazardous, the potential for these effects underscores the importance of a cautious and well-informed approach to its handling[1][4].
The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles. Therefore, the selection of appropriate PPE must be tailored to effectively block these pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2,2'-Thiobis(6-tert-butyl-p-cresol). The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[4]. | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation[2][3]. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber, neoprene) that satisfy EU Directive 89/686/EEC and the standard EN 374[4]. | Prevents direct skin contact, which can lead to irritation and potential allergic reactions[1][2][3]. Gloves must be inspected for integrity before each use[4]. |
| Body Protection | A lab coat or impervious clothing[4]. | Minimizes the risk of skin contact on arms and body from spills or dust. |
| Respiratory Protection | A NIOSH-approved particulate respirator. | Recommended when the formation of dust is likely, to prevent inhalation[5]. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Checklist:
-
Designated Area: Ensure handling occurs in a well-ventilated area, preferably within a chemical fume hood[4][6].
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible[7].
-
PPE Inspection: Thoroughly inspect all PPE for any signs of damage or wear before donning.
Handling Procedure:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use non-sparking tools to prevent ignition sources[4][6].
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves[4].
Spill Management:
-
Evacuate: In the event of a significant spill, evacuate non-essential personnel from the area[4].
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[7].
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
The following diagram illustrates the decision-making process for the safe handling of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Caption: A flowchart outlining the key steps and decision points for the safe handling of 2,2'-Thiobis(6-tert-butyl-p-cresol).
Disposal Plan: Environmental Responsibility
Proper disposal of 2,2'-Thiobis(6-tert-butyl-p-cresol) and its containers is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Chemical: Unused or waste 2,2'-Thiobis(6-tert-butyl-p-cresol) should be collected in a suitable, labeled, and closed container for disposal[4]. Do not discharge it into sewer systems or the environment[4]. Disposal must be carried out in accordance with local, regional, and national regulations.
-
Contaminated Packaging: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[4]. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill[4]. Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing[4].
By adhering to these guidelines, researchers can confidently handle 2,2'-Thiobis(6-tert-butyl-p-cresol) while prioritizing their safety and minimizing their environmental impact.
References
-
2,2'-Thiobis(4-methyl-6-tert-butylphenol) - PubChem. [Link]
-
SAFETY DATA SHEET - Chem Service. [Link]
-
Safety Data Sheet: 2,6-di-tert-butyl-p-cresol - Chemos GmbH&Co.KG. [Link]
Sources
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- 3. cdn.chemservice.com [cdn.chemservice.com]
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- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
